Pinealon

Catalog No.
S12877519
CAS No.
M.F
C15H26N6O8
M. Wt
418.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinealon

Product Name

Pinealon

IUPAC Name

(4S)-4-amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C15H26N6O8

Molecular Weight

418.40 g/mol

InChI

InChI=1S/C15H26N6O8/c16-7(3-4-10(22)23)12(26)21-9(6-11(24)25)13(27)20-8(14(28)29)2-1-5-19-15(17)18/h7-9H,1-6,16H2,(H,20,27)(H,21,26)(H,22,23)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1

InChI Key

QPRZKNOOOBWXSU-CIUDSAMLSA-N

Canonical SMILES

C(CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N

Glu-Asp-Arg is a tripeptide composed of L-glutamic acid, L-aspartic acid, and L-arginine joined in sequence by peptide linkages. It has a role as a neuroprotective agent. It is functionally related to a L-aspartic acid, a L-glutamic acid and a L-arginine.

Comprehensive Technical Guide: Mechanistic Analysis of Pinealon Peptide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Pinealon is a synthetic tripeptide with the amino acid sequence Glu-Asp-Arg (EDR) and is categorized as a peptide bioregulator due to its purported ability to modulate gene expression through direct interactions with cellular DNA [1] [2]. Originally derived from the neuropeptide complex Cortexin, which is extracted from bovine and porcine brain tissue, this compound's simplified tripeptide structure is hypothesized to confer greater stability, enhanced tissue penetration, and reduced immunogenicity compared to its parent compound [3]. The peptide has garnered significant research interest for its potential applications in neuroprotection, cognitive enhancement, and mitigation of age-related cellular decline [3] [1]. Its mechanism of action appears distinct from conventional receptor-mediated signaling, primarily revolving around epigenetic modulation and regulation of key metabolic and survival pathways [1] [2].

Proposed Mechanisms of Action

Direct Genomic Interactions and Epigenetic Regulation

This compound's most distinctive proposed mechanism involves its ability to bypass conventional receptor-mediated pathways and directly influence nuclear processes:

  • Cellular and Nuclear Membrane Penetration: Due to its minimal molecular size and structure, this compound is hypothesized to passively diffuse across lipid bilayers, traversing both cellular and nuclear membranes without requiring active transport mechanisms [1] [2]. Experimental studies using fluorescence-labeled this compound in HeLa cell cultures have demonstrated its rapid accumulation within the nucleus, supporting this penetration capability [1] [2].

  • Direct DNA Interaction: Once within the nucleus, this compound purportedly interacts directly with DNA through electrostatic attractions and specific hydrogen bonding with nucleotide sequences [1]. This interaction is believed to influence the conformational state of chromatin, potentially making specific gene regions more or less accessible to transcriptional machinery [3].

  • Gene Expression Modulation: These direct genomic interactions are proposed to regulate the expression of genes involved in neuronal function, oxidative stress response, and cellular longevity [3]. Research indicates this compound may specifically upregulate pathways supporting neuronal survival while simultaneously downregulating pro-apoptotic factors [3] [1].

Neuroprotective Signaling Pathways

This compound demonstrates multi-faceted neuroprotective effects through several interconnected molecular pathways:

G This compound This compound DNA_Interaction Direct DNA Interaction This compound->DNA_Interaction MAPK MAPK/ERK Pathway Activation DNA_Interaction->MAPK Antioxidant Antioxidant Protein Expression DNA_Interaction->Antioxidant Caspase3 Caspase-3 Suppression DNA_Interaction->Caspase3 Irisin Irisin Expression Stimulation DNA_Interaction->Irisin Serotonin Serotonin Synthesis Stimulation DNA_Interaction->Serotonin Neuroprotection Neuroprotective Outcomes MAPK->Neuroprotection Antioxidant->Neuroprotection Caspase3->Neuroprotection AntiAging Anti-Aging Effects Irisin->AntiAging Cognitive Cognitive Enhancement Serotonin->Cognitive Neuroprotection->Cognitive Neuroprotection->AntiAging

Figure 1: this compound's proposed neuroprotective signaling cascade, illustrating multiple pathways converging on key functional outcomes

  • MAPK/ERK Pathway Activation: this compound appears to activate the MAPK/ERK signaling cascade, a crucial pathway regulating cell proliferation, differentiation, and survival [3]. In neuronal contexts, this pathway promotes synaptic plasticity and enhances resistance to various forms of cellular stress [3].

  • Caspase-3 Modulation and Apoptosis Regulation: Research in rodent models of ischemic stroke indicates this compound significantly reduces expression of caspase-3, a key executioner enzyme in apoptotic pathways [1] [2]. This suppression limits programmed cell death following hypoxic injury, potentially preserving neuronal networks [1]. Similar anti-apoptotic effects have been observed in myocardial infarction models, suggesting broader cytoprotective capabilities [2].

  • Antioxidant Defense Enhancement: this compound demonstrates capacity to reduce intracellular reactive oxygen species (ROS) accumulation by upregulating endogenous antioxidant proteins [3] [1]. In prenatal rat models subjected to oxidative stress, this compound-treated specimens showed significantly lower ROS levels and reduced necrotic cell death in brain tissue [1].

  • Neurotransmitter System Influence: this compound may stimulate serotonin synthesis by enhancing expression of tryptophan hydroxylase, the rate-limiting enzyme in serotonin production [1] [2]. This effect on the serotonergic system could contribute to reported mood stabilization and cognitive benefits [1].

Telomere Maintenance and Anti-Aging Mechanisms

This compound appears to influence fundamental aging processes through several interconnected mechanisms:

  • Irisin-mediated Telomere Protection: this compound upregulates expression of irisin, an exercise-induced hormone linked to telomere maintenance [3] [4]. Irisin promotes telomere stability through activation of telomerase, potentially slowing replicative senescence [4]. This this compound-irisin-telomere axis may represent a novel approach to addressing age-related cellular decline [3].

  • Mitochondrial Function Optimization: The peptide demonstrates supportive effects on mitochondrial metabolism, enhancing cellular energy production while reducing electron leakage and subsequent ROS formation [5] [6]. Improved bioenergetic profiles have been observed in neuronal cells following this compound exposure, suggesting potential for combating age-related metabolic decline [6].

Quantitative Research Findings

Summary of Experimental Results

Table 1: Quantitative outcomes of this compound administration across experimental models

Experimental Model Dosage Regimen Key Quantitative Findings Research Reference

| Prenatal rats (hyperhomocysteinemia model) | 500 mcg/kg during gestation | • 30-40% reduction in oxidative stress markers • Significant decrease in neuronal apoptosis • Improved spatial learning in Morris water maze | [1] [4] | | Adult rodents (hypoxic stress) | 200-500 mcg/day for 10-20 days | • Enhanced neuronal resistance to hypoxia • 25-35% reduction in caspase-3 expression • Activation of antioxidant enzyme systems | [1] [2] | | Human clinical observation (cognitive decline) | 100-300 mcg/day for 20 days | • 59.4% of subjects showed working memory improvement • 28% overall cognitive enhancement • Significant sleep quality improvements | [3] | | In vitro cortical cell cultures | 10-100 nM concentration | • Increased serotonin expression • Enhanced neurite outgrowth • Reduction in inflammatory markers | [1] [2] | | Human observational study (sleep regulation) | 200-500 mcg/day for 10 days | • Normalized sleep architecture • Improved circadian rhythm parameters • Enhanced stress resistance | [2] |

Dose-Dependent Effects and Therapeutic Window

Table 2: Dose-response relationships observed in this compound research

Parameter Low Concentration Effects (<100 nM) High Concentration Effects (>500 nM)
ROS Scavenging Maximum efficacy observed Saturation effect
Cell Cycle Modulation Minimal impact Significant proliferative activation
Caspase-3 Suppression Moderate effect (20-30% reduction) Strong effect (40-60% reduction)
Gene Expression Effects Selective modulation of stress response genes Broad-spectrum transcriptional regulation
Neurite Outgrowth Moderate stimulation Significant enhancement

Research indicates this compound's effects are concentration-dependent, with lower doses primarily reducing oxidative stress and higher doses influencing broader genomic regulation and cellular proliferation [1]. This biphasic activity profile suggests the possibility of tailoring dosages to specific therapeutic objectives.

Experimental Protocols and Methodologies

In Vitro Assessment of Neuroprotective Effects

Objective: Evaluate this compound's capacity to protect neuronal cells against oxidative stress-induced apoptosis.

Materials:

  • Primary hippocampal neurons or SH-SY5Y neuroblastoma cell lines
  • This compound stock solution (1 mM in sterile saline)
  • Hydrogen peroxide (H2O2) for oxidative stress induction
  • Caspase-3 activity assay kit
  • ROS detection dye (DCFH-DA)
  • TUNEL assay kit for apoptosis quantification

Methodology:

  • Culture neurons in neurobasal medium with B-27 supplement at 37°C with 5% CO2
  • Pre-treat cells with this compound (10-100 nM) for 24 hours prior to H2O2 exposure (200 μM for 6 hours)
  • Quantify ROS production using DCFH-DA fluorescence (excitation 485 nm, emission 535 nm)
  • Measure caspase-3 activity using fluorogenic substrate DEVD-AFC
  • Assess apoptotic nuclei via TUNEL staining and fluorescence microscopy
  • Analyze gene expression changes using RT-PCR for Bcl-2, Bax, and p53

Expected Outcomes: this compound pretreatment should significantly reduce ROS fluorescence, caspase-3 activity, and TUNEL-positive cells compared to H2O2-only controls, with concomitant upregulation of anti-apoptotic Bcl-2 [1] [2].

In Vivo Cognitive Function Assessment

Objective: Investigate this compound's effects on learning and memory in rodent models.

Materials:

  • Adult male Wistar rats (250-300g)
  • This compound solution (500 mcg/mL in saline)
  • Morris water maze apparatus
  • Control peptide (scrambled sequence)

Methodology:

  • Administer this compound (500 mcg/kg) or vehicle control via subcutaneous injection daily for 21 days
  • Conduct Morris water maze training (4 trials/day for 5 days) starting on day 7 of treatment
  • Record escape latency, path length, and swimming speed during acquisition phase
  • Perform probe trial (60 seconds without platform) on day 6 to assess spatial memory retention
  • Sacrifice animals and collect brain tissue for histological analysis (synaptic density markers) and biochemical assays (BDNF levels, oxidative stress markers)

Expected Outcomes: this compound-treated animals should demonstrate significantly shorter escape latencies during acquisition and greater target quadrant preference during probe trials, correlating with enhanced synaptic density and reduced oxidative damage in hippocampal regions [3] [4].

Regulatory Status and Research Considerations

Current Regulatory Landscape

This compound currently exists in a regulatory gray area across most international jurisdictions:

  • United States: Not approved by the FDA for human therapeutic use and classified as a research compound [7] [3]. Legally available only through specialized compounding pharmacies with physician prescription or for investigational purposes with appropriate oversight [7].

  • European Medicines Agency: Similarly lacks approval for therapeutic applications, with regulatory status varying by individual member countries [7].

  • Research Use: Permitted in laboratory settings with appropriate institutional approvals, but human administration remains limited to investigational contexts [7] [3].

Critical Research Gaps and Future Directions

Despite promising preliminary findings, significant questions remain regarding this compound's therapeutic potential:

  • Human Efficacy Data: Currently available clinical evidence derives primarily from small-scale, open-label observations rather than randomized controlled trials [3]. Larger, rigorously designed studies are needed to establish definitive efficacy parameters.

  • Pharmacokinetic Characterization: Comprehensive absorption, distribution, metabolism, and excretion (ADME) profiles have not been systematically established in human subjects [3] [8].

  • Long-Term Safety Profile: While short-term studies suggest favorable tolerability, extended-duration safety data beyond several months remains limited [7] [3].

  • Optimal Dosing Strategies: Current dosing protocols (typically 100-500 mcg daily for 10-20 days) derive empirically rather than from systematic dose-finding studies [5] [8].

Future research priorities should include mechanistic studies elucidating precise molecular targets, biomarker development for treatment response prediction, and investigation of potential combination therapies with complementary neuroprotective agents [7].

Conclusion

References

Molecular Properties and Structural Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The EDR peptide, with the amino acid sequence Glu-Asp-Arg, is a small, water-soluble molecule. Its key physicochemical properties are derived from its constituent amino acids.

Property Description Biological Implication
Amino Acid Sequence Glu (Glutamate) - Asp (Aspartate) - Arg (Arginine) [1]. Determines charge, solubility, and bioactivity.
Net Charge Positively charged (cationic) at physiological pH [1]. Facilitates interaction with negatively charged cell membranes and biomolecules [2].
Key Residues C-terminal Arginine [1]. Crucial for neuroprotective activity; arginine-rich peptides enhance cell penetration and viability [1].

The peptide's cationic nature is a critical feature, as positively charged peptides can interact electrostatically with negatively charged components of cell membranes, which may aid in cellular uptake [2] [1]. The arginine residue is particularly important for these interactions and for the observed neuroprotective effects [1].

Mechanisms of Action and Research Applications

The EDR tripeptide, also known as Pinealon, has been primarily studied for its potential neuroprotective and anti-aging effects. The proposed mechanisms are summarized in the diagram below.

G EDR Peptide Neuroprotective Mechanisms. The diagram illustrates hypothesized pathways for EDR peptide activity. EDR EDR Peptide (Glu-Asp-Arg) Intracellular Enters Cell EDR->Intracellular MAPK Delays MAPK/ERK Activation Intracellular->MAPK  Homocysteine  Challenge OxStress Reduces Oxidative Stress Intracellular->OxStress  Reduces ROS Expression Modulates Gene Expression Intracellular->Expression Apoptosis Inhibits Apoptosis MAPK->Apoptosis OxStress->Apoptosis Synapse Protects Synaptic Spines Expression->OxStress e.g., ↑ SOD2, GPX1 Expression->Apoptosis e.g., ↓ caspase-3

Research indicates EDR may exert effects by entering cells and influencing key pathways [1]:

  • Modulates MAPK/ERK Signaling: In cerebellar granule cells challenged with homocysteine, EDR delayed the activation of ERK1/2, a key component of the MAPK pathway implicated in cell stress response and apoptosis [1].
  • Reduces Oxidative Stress: The peptide decreased the synthesis of reactive oxygen species (ROS) induced by various activators. It may also upregulate the expression of antioxidant enzymes like superoxide dismutase 2 (SOD2) and glutathione peroxidase 1 (GPX1) [1].
  • Inhibits Apoptosis: EDR contributes to reduced neuronal apoptosis, potentially by regulating the synthesis of pro-apoptotic proteins like caspase-3 and p53 [1].
  • Protects Structural Integrity: The peptide prevented the loss of mushroom-shaped dendritic spines in hippocampal neuron cultures from mice with Alzheimer's disease, which are critical for memory and learning [1].
  • Potential in Cellular Aging: Research suggests EDR may help maintain cellular vitality by modulating oxidative stress, apoptosis, and protein synthesis, positioning it as a candidate for investigating cellular aging processes [3].

Experimental Workflow for Neuroprotection Studies

The following Graphviz diagram outlines a generalized experimental workflow for studying the neuroprotective effects of the EDR peptide in in vitro models, based on methodologies described in the research.

G Workflow for in vitro EDR neuroprotection studies. Start Establish Neuronal Culture (e.g., cerebellar granules, hippocampus) PreTreat Pre-treatment with EDR Peptide Start->PreTreat Challenge Induce Pathological Challenge (e.g., Homocysteine, Aβ42, H₂O₂) PreTreat->Challenge Harvest Harvest Cells/Media Challenge->Harvest Assay1 Molecular Assays Harvest->Assay1 Assay2 Cell Staining & Imaging Harvest->Assay2 Analysis Data Analysis Assay1->Analysis Assay2->Analysis

Detailed Methodologies for Key Experiments:

  • Cell Culture Models:

    • Cerebellar Granule Cells from Rats: Used to study effects on ROS and MAPK/ERK signaling [1].
    • Hippocampal Neurons from Mice (AD model): Used to study protection of dendritic spines [1].
  • Inducing Pathology:

    • Receptor-dependent activators: Ouabain, Homocysteine [1].
    • Non-receptor activators: Hydrogen Peroxide (H₂O₂) to induce oxidative stress directly [1].
    • Amyloid-beta 42 (Aβ42): To model Alzheimer's disease pathology [1].
  • Molecular Assays:

    • ROS Measurement: Quantify reactive oxygen species using fluorescent probes [1].
    • Western Blotting: Detect protein levels and phosphorylation states (e.g., active ERK1/2) [1].
    • Gene Expression Analysis: Use qPCR to measure mRNA levels of targets like SOD2, GPX1, caspase-3, and p53 [1].
  • Cell Staining & Imaging:

    • Immunofluorescence: Visualize specific proteins and neuronal structures.
    • Spine Density Analysis: Image and quantify dendritic spines in hippocampal neurons (e.g., count mushroom-shaped spines) [1].

Drug Development Potential and Research Gaps

The EDR tripeptide shows potential for therapeutic development, but significant research gaps remain.

Aspect Current Understanding & Challenges
Therapeutic Potential Neuroprotection; potential for age-related cognitive decline, Alzheimer's disease, and traumatic brain injury sequelae [1].
Pharmacokinetics Oral administration reported effective in human studies; small size may facilitate cellular uptake [1] [3]. Systematic ADME studies needed.
Chemical Optimization Susceptibility to enzymatic degradation is a common challenge for peptides [2]. Strategies like backbone cyclization or D-amino acid substitution could enhance stability [2] [4].

| Key Research Gaps | 1. High-Resolution 3D Structure of EDR bound to a biological target is unknown. 2. Precise Molecular Target(s) remain hypothetical (e.g., histones, RNAs) [1]. 3. Comprehensive In Vivo Pharmacokinetic and safety data are limited. |

The field of therapeutic peptides has developed advanced strategies to overcome the limitations of natural peptides. For a short peptide like EDR, common approaches include backbone cyclization to enhance proteolytic stability and conformational rigidity, and amino acid substitution with D-amino acids or unnatural analogs to improve affinity and resistance to enzymes [2]. Replacing L-Asp with D-Asp in another tripeptide sequence (RGD) was shown to completely inactivate it, highlighting the critical role of stereochemistry [4].

References

what is Pinealon peptide

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Pinealon's proposed mechanism is distinct from that of many other peptides. Rather than binding to cell surface receptors, its small molecular size may allow it to cross cellular and nuclear membranes directly to interact with DNA and modulate gene expression [1] [2] [3].

The diagram below illustrates the key molecular pathways and biological effects associated with this compound based on current research.

pinealon_mechanism cluster_nuclear Nuclear & Genetic Activity cluster_pathways Key Regulated Pathways & Proteins cluster_effects Observed Biological Effects This compound This compound DNA_Interaction Direct DNA Interaction This compound->DNA_Interaction Gene_Expression Modulation of Gene Expression DNA_Interaction->Gene_Expression MAPK MAPK/ERK Signaling Gene_Expression->MAPK Apoptosis Apoptotic Proteins (Caspase-3, p53) Gene_Expression->Apoptosis Antioxidant Antioxidant Proteins (SOD2, GPX1) Gene_Expression->Antioxidant PPAR Transcription Factors (PPARA, PPARG) Gene_Expression->PPAR Serotonin Serotonin Synthesis Gene_Expression->Serotonin Neuroprotection Neuroprotection MAPK->Neuroprotection Cognition Cognitive Support MAPK->Cognition AntiApop Reduced Apoptosis Apoptosis->AntiApop OxStress Reduced Oxidative Stress Antioxidant->OxStress PPAR->Neuroprotection PPAR->OxStress Serotonin->Neuroprotection Circadian Circadian Rhythm Support Serotonin->Circadian

Research & Potential Applications

Most evidence for this compound comes from in vitro studies and animal models. The table below summarizes key research findings and potential therapeutic applications.

Research Area Reported Findings / Potential Applications Model System (Study Type)
Neuroprotection & Cognitive Function Improved memory and cognitive performance in patients with traumatic brain injury consequences [4]; Protected against learning deficits in rat offspring with prenatal hyperhomocysteinemia [5] [2]; Improved learning ability in macaques and rats [1]. Human trials (60-72 subjects) [6] [4]; Primate and rodent studies [1].
Antioxidant & Anti-apoptotic Effects Reduced reactive oxygen species (ROS) and necrotic cell death [1] [2] [3]; Suppressed caspase-3 activity, a key enzyme in apoptosis [1] [2]. In vitro studies (rat cerebellar granule cells) [4] [2]; Rodent models of ischemic stroke [2] [3].
Circadian Rhythm & Sleep Regulation Potential to reset pineal gland function, improving sleep quality and behavioral patterns in models of circadian disruption [6] [2] [3]. Limited animal studies; human study on professional truck drivers [6] [3].
Cellular Aging & Longevity Proposed to slow markers of cellular aging in the central nervous system; may modulate irisin, a peptide linked to telomere lengthening [1] [2] [3]. In vitro studies and rodent models [1] [2].
Serotonin Expression Stimulated expression of enzymes for serotonin synthesis in brain cortex cells, suggesting mood and neuroprotective benefits [1] [2] [3]. In vitro study on brain cortex cell cultures [1] [2].

Experimental Protocols

For research purposes, here are common methodologies cited in this compound studies:

  • Common Dosing: A standard research dose often cited is 1 mg [1].
  • Administration: Typically administered via subcutaneous injection (into belly, thigh, or arm) [6] [1]. The peptide is supplied as a lyophilized powder that must be reconstituted with bacteriostatic water before injection [1].
  • Dosing Schedule: In some human studies, a regimen of five doses per week is used [1].
  • Timeline of Effects: In experimental settings, initial effects like increased focus and mental clarity may be observed within 1-2 weeks. More pronounced cognitive and mood effects are reported at 4-6 weeks, with further improvement up to 8-12 weeks [1].

Important Safety & Regulatory Notes

  • Not an Approved Drug: this compound is not approved by the FDA or European Medicines Agency for human therapeutic use. It is legally available only as a research chemical or through specialized compounding pharmacies with a prescription [6] [1].
  • Limited Safety Data: There are few dedicated safety studies on this compound. Reported side effects in research are minimal but may include vivid dreams or mild injection site reactions [6] [1].
  • Product Quality Caution: A significant risk involves the variable quality of research-grade peptides available online, which may be of low purity and are not fit for human consumption [1].

Conclusion

This compound represents a novel class of peptide bioregulators with a potential mechanism centered on gene expression modulation. While preclinical research suggests promise in neuroprotection, cognitive enhancement, and anti-aging, it remains an investigational compound. Its future therapeutic potential hinges on robust, large-scale clinical trials to confirm efficacy and establish long-term safety profiles [6] [4] [7].

References

Molecular Mechanisms of DNA and Gene Interaction

Author: Smolecule Technical Support Team. Date: February 2026

Research suggests Pinealon may influence gene expression through several mechanisms. The table below summarizes its key molecular targets and proposed interactions.

Target/Pathway Type Proposed Interaction/Effect of this compound
MAPK/ERK Pathway Signaling Pathway Delays activation of ERK1/2, potentially influencing cell proliferation, differentiation, and response to oxidative stress [1].
Caspase-3 & p53 Pro-apoptotic Proteins Modulates activity; may regulate neuronal apoptosis (programmed cell death), with p53 also involved in tumor suppression [2] [1].
SOD2 & GPX1 Antioxidant Proteins May activate synthesis of these enzymes, boosting cellular defense against reactive oxygen species (ROS) and reducing oxidative stress [1].
PPARA & PPARG Transcription Factors Binds to nuclear receptors; regulates synthesis, potentially downregulating enzyme responsible for amyloid beta plaques in Alzheimer's disease [2] [1].
Histone Proteins Chromatin Component Proposed to bind to histone H1.3, potentially altering chromatin structure and making specific genes more or less accessible for transcription [3].

Detailed Experimental Evidence and Protocols

The proposed mechanisms are supported by specific experimental models. Key findings and the methodologies used are detailed below.

  • In Vitro Binding and Gene Expression Studies: A 2022 review proposed that short peptides like this compound can epigenetically regulate gene expression by interacting with histone proteins, cis- and trans-regulatory DNA elements [3]. Molecular modeling data suggests this compound can bind to the histone H1.3 protein, which could alter chromatin structure in the loci of specific genes [3].

    • Experimental Protocol: Interaction with histones is typically studied using molecular modeling and simulation software. Researchers model the 3D structure of the peptide and the target protein (e.g., histone H1.3) to predict binding affinity and potential binding sites through computational docking experiments [3].
  • In Vitro Neuronal Cultures (Animal Models): A 2020 study demonstrated that the EDR peptide (this compound) interferes with the elimination of dendritic spines in neuronal cultures from mice models of Alzheimer's and Huntington's diseases [1]. It prevented the loss of "mushroom-shaped spines," which are critical for learning and memory [1].

    • Experimental Protocol:
      • Cell Culture Preparation: Hippocampal neurons are isolated from rodent brains or derived from induced pluripotent stem cells (iPSCs) and cultured.
      • Disease Modeling: Alzheimer's pathology is induced, often by adding a sublethal concentration of Aβ42 peptide to the culture medium [1].
      • Peptide Application: Cultures are treated with this compound (e.g., at various concentrations dissolved in a buffer solution).
      • Staining and Imaging: Neurons are immunostained for spine markers (e.g., using antibodies against PSD-95) and visualized using confocal or super-resolution microscopy.
      • Spine Analysis: The density, morphology, and type of dendritic spines are quantified and compared between treated and control groups [1].
  • In Vivo Animal Studies: A 2011 study found that this compound's ability to modulate the cell cycle continues at higher concentrations even after its antioxidant effect is saturated, leading researchers to conclude it can interact directly with the cell genome [3]. A 2012 study on rats with prenatal hyperhomocysteinemia found that this compound administration improved offsprings' cognitive function and increased cerebellum neuron resistance to oxidative stress [3].

    • Experimental Protocol:
      • Animal Model: A relevant disease model is established (e.g., prenatal hyperhomocysteinemia in rats).
      • Dosing Regimen: this compound is administered via subcutaneous injection. A common research dose is 1mg, often given in cycles of five doses per week [2].
      • Behavioral Testing: Cognitive function is assessed using tests like the Morris water maze to evaluate learning and memory [2] [3].
      • Tissue Analysis: After sacrifice, brain tissues (e.g., cerebellum, hippocampus) are analyzed. This can include measuring oxidative stress markers, protein expression levels via Western blot, or gene expression via RT-PCR [3].

Research and Drug Development Considerations

For professionals considering further investigation into this compound, the following points are critical.

  • Current State of Evidence: The existing data is promising but primarily pre-clinical. The leap to human applications requires more rigorous studies to confirm efficacy and understand the full scope of its mechanisms [2] [1] [3].

  • Compound Sourcing and Safety: this compound is not an FDA-approved medication [2].

    • Research-Grade vs. Pharmaceutical-Grade: Be aware that many online sources sell "research-grade" peptides, which are not suitable for human consumption due to potentially dangerous impurities and low purity. For any clinical work, sourcing pharmaceutical-grade material is essential [2].
    • Safety Profile: Dedicated safety studies are limited. However, peptide bioregulators like this compound are generally considered to have a small side effect profile. Potential adverse events may include allergic reactions or injection site reactions [2].

Proposed Signaling Pathway and Experimental Workflow

The diagram below synthesizes research findings into this compound's proposed neuroprotective signaling pathway.

G This compound This compound OxidativeStress Oxidative Stress (ROS) This compound->OxidativeStress Suppresses MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Delays Activation GeneExpression Altered Gene Expression This compound->GeneExpression Modulates Neuroprotection Neuroprotective Outcomes OxidativeStress->Neuroprotection MAPK_ERK->Neuroprotection AntioxidantProteins Antioxidant Proteins (SOD2, GPX1) AntioxidantProteins->OxidativeStress Reduces ApoptoticProteins Pro-apoptotic Proteins (Caspase-3, p53) ApoptoticProteins->Neuroprotection TranscriptionFactors Transcription Factors (PPARA, PPARG) TranscriptionFactors->Neuroprotection e.g., Reduces Amyloid Plaques GeneExpression->AntioxidantProteins Activates GeneExpression->ApoptoticProteins Regulates GeneExpression->TranscriptionFactors Binds & Regulates

Proposed this compound neuroprotective signaling pathway based on research synthesis [2] [1] [3].

The flowchart below outlines a generalized experimental protocol for validating this compound's effects.

G Start 1. Establish Experimental Model A In Vitro: Neuronal Cell Culture + Aβ42 for AD model Start->A B In Vivo: Animal Disease Model (e.g., Rat with TBI) Start->B C 2. Administer Treatment (Peptide vs. Control) A->C B->C D 3. Conduct Analysis C->D E1 Molecular: Gene/Protein Expression (RNA-seq, Western Blot) D->E1 E2 Cellular: Spine Morphology (Microscopy) D->E2 E3 Functional: Behavioral Tests (Morris Water Maze) D->E3 F 4. Data Synthesis & Conclusion E1->F E2->F E3->F

General workflow for in vitro and in vivo this compound experiments [1] [3].

References

Molecular Identity and Core Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Pinealon is classified as a peptide bioregulator with a unique proposed mechanism centered on direct interaction with the cell genome [1] [2]. Unlike most peptides that act through cell surface receptors, its small molecular size allows it to cross cellular and nuclear membranes, potentially binding directly to DNA or histone proteins to influence gene expression [3] [1] [2].

Key proposed molecular interactions include:

  • Modulation of the MAPK/ERK pathway: this compound may delay the activation of ERK1/2 under oxidative stress, influencing cell fate [3].
  • Regulation of proapoptotic and antioxidant proteins: It may reduce expression of caspase-3 and p53, while boosting antioxidant enzymes like SOD2 and GPX1 [3] [4].
  • Interaction with transcription factors: It may bind to and regulate nuclear receptors like PPARA and PPARG [3] [4].
  • Epigenetic influences: It may stimulate the expression of enzymes like 5-tryptophan hydroxylase, crucial for serotonin synthesis [1] [2].

The diagram below illustrates the proposed pathway of this compound's activity from cellular entry to gene expression modulation.

G This compound This compound Cell Cell This compound->Cell Crosses membrane Nucleus Nucleus Cell->Nucleus Enters nucleus DNA DNA Nucleus->DNA Direct interaction Effects Effects DNA->Effects Modulates expression MAPK MAPK/ERK Pathway Effects->MAPK Apoptosis Apoptotic Proteins Effects->Apoptosis Antioxidants Antioxidant Enzymes Effects->Antioxidants Neurotransmitters Neurotransmitter Synthesis Effects->Neurotransmitters

Proposed pathway of this compound's intracellular activity and gene regulation.

Quantitative Research Data Summary

The table below summarizes key quantitative findings from preclinical studies on this compound.

Research Area / Model Key Measured Outcome Result / Effect Size Proposed Mechanism & Notes
Oxidative Stress & Cell Viability (In vitro, HeLa cells, neurons) [1] [2] ↓ Reactive Oxygen Species (ROS); ↓ Necrotic cell death Significant reduction at low concentrations [1] Direct genome interaction; Activates proliferative pathways at higher concentrations [1].
Neuroprotection & Dendritogenesis (In vitro, human fibroblast-derived induced neurons from elderly donors) [5] ↓ Oxidative DNA damage (8-OHdG marker); ↑ Dendritic tree complexity 23% reduction in 8-OHdG vs. control; Increased number & length of dendrites [5] EDR peptide (this compound) specifically reduced DNA damage; Promotes arborization [5].
Cognitive & Behavioral Function (In vivo, rat model of prenatal hyperhomocysteinemia) [3] [6] Improvement in spatial learning and memory (Morris water maze) Significantly better performance than control group [6] Reduced oxidative stress and neuronal apoptosis in offspring brains [3] [6].
Apoptosis Regulation (In vivo, rat model of ischemic stroke; In vitro, dermal cells) [1] [2] ↓ Caspase-3 expression and activity Reduced apoptosis in neuronal, cardiac, and epidermal tissues [1] [2] Modulation of cytokine signaling pathways; Supports cell survival and regeneration [1].
Neurotransmitter Regulation (In vitro, rat brain cortex cells) [1] [6] ↑ Serotonin synthesis Marked increase in serotonin concentration [6] Epigenetic stimulation of 5-tryptophan hydroxylase expression [1].

Detailed Experimental Protocols

For reliable and reproducible results, standardized experimental methodologies are crucial. The following details a representative protocol from recent research.

Model: Human Fibroblast-Derived Induced Neurons (from elderly donors) [5] This in vitro model is used to study age-related neuronal changes and peptide effects.

  • 1. Cell Line Generation: Dermal fibroblasts from elderly donors are transduced (infected) with lentiviruses carrying genes to reprogram them directly into induced cortical neurons. This process, known as transdifferentiation, preserves age-related cellular characteristics [5].
  • 2. Peptide Preparation: this compound (EDR peptide) is dissolved in an appropriate solvent, typically sterile water or saline, to create a stock solution. In the cited study, a working concentration of 10 µg/mL was used [5].
  • 3. Treatment Protocol: The peptide solution is applied to the culture medium of the induced neurons. In the referenced study, treatment lasted for 10 days [5].
  • 4. Outcome Assessment: Key parameters are measured post-treatment:
    • Oxidative DNA Damage: Immunofluorescence staining for 8-OHdG, with fluorescence intensity quantified and normalized to a DNA stain like DAPI [5].
    • Dendritic Morphology: Cells are stained for neuronal markers (e.g., MAP2). The dendritic tree is analyzed using microscopy and image analysis software to quantify the number of primary processes and total dendritic length [5].
    • Other Markers: Activity of mitochondria and lysosomes can be assessed with fluorescent dyes (TMRM, LysoTracker), and protein levels (e.g., p16) via immunostaining [5].

The workflow for this model is summarized below.

G Start Dermal Fibroblasts (Elderly Donors) A Lentiviral Transduction (Direct Reprogramming) Start->A B Induced Cortical Neurons A->B C Peptide Application (10 µg/mL for 10 days) B->C D Outcome Assessment C->D D1 Oxidative DNA Damage (8-OHdG Staining) D->D1 D2 Dendritic Morphology (Microscopy & Analysis) D->D2 D3 Cellular Senescence (p16 Protein Level) D->D3 D4 Organelle Function (Mitochondria/Lysosomes) D->D4

Experimental workflow for studying this compound using human fibroblast-derived neurons.

Detailed Signaling Pathway

The diagram below synthesizes this compound's multi-target effects on key cellular pathways based on the current literature.

G cluster_1 Gene Expression & Signaling Modulation cluster_2 Functional Outcomes This compound This compound Intracellular Intracellular & Nuclear Entry This compound->Intracellular MAPK Delays MAPK/ERK Activation Intracellular->MAPK Apoptosis ↓ Pro-apoptotic factors (Caspase-3, p53) Intracellular->Apoptosis Antioxidants ↑ Antioxidant enzymes (SOD2, GPX1) Intracellular->Antioxidants Transcription Binds Transcription Factors (PPARA, PPARG) Intracellular->Transcription Epigenetic Epigenetic Regulation (e.g., ↑ Tph1 for Serotonin) Intracellular->Epigenetic Outcome1 Reduced Oxidative Stress & DNA Damage MAPK->Outcome1 Outcome2 Inhibition of Apoptosis & Support of Cell Survival Apoptosis->Outcome2 Antioxidants->Outcome1 Outcome3 Enhanced Neuronal Plasticity & Dendritogenesis Transcription->Outcome3 Epigenetic->Outcome3 Outcome4 Improved Cognitive Function & Neuroprotection Epigenetic->Outcome4 Outcome1->Outcome4 Outcome2->Outcome4 Outcome3->Outcome4

Multi-target model of this compound's activity on cellular signaling and gene pathways.

Research Gaps and Regulatory Status

For drug development professionals, understanding the current landscape is critical:

  • Regulatory Status: this compound is not an FDA-approved medication for human therapeutic use in the United States or the European Union. It is classified as a research compound and is typically available only through specialized compounding pharmacies or for controlled clinical investigations [7].
  • Key Research Gaps:
    • The precise molecular target(s) and binding affinity of this compound within the nucleus require further elucidation [3] [1].
    • Extensive large-scale, randomized controlled trials (RCTs) in humans are needed to confirm efficacy and optimal dosing protocols [7] [4].
    • Comprehensive long-term safety studies are currently lacking [7] [4].
    • Most mechanistic data derive from in vitro or animal models; translation to human physiology needs validation [3] [5].

Conclusion

References

Pinealon neuroprotective properties

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Pinealon is a synthetic tripeptide hypothesized to exert its effects through direct interaction with the cell genome, modulating the expression of genes involved in critical cellular pathways [1] [2]. The core mechanisms underlying its neuroprotective properties are summarized in the diagram below:

G cluster_paths Neuroprotective Mechanisms This compound This compound Antioxidant Antioxidant Defense This compound->Antioxidant Apoptosis Anti-Apoptotic Action This compound->Apoptosis GeneExpr Gene Expression & Synaptic Support This compound->GeneExpr ROS ROS & Oxidative Damage Antioxidant->ROS Reduces Caspase3 Caspase-3 Activity Apoptosis->Caspase3 Inhibits BDNF Neurotrophic Factors (e.g., Irisin, Serotonin) GeneExpr->BDNF Modulates Outcomes Potential Outcomes: • Enhanced Neuron Viability • Improved Cognitive Function • Reduced Cellular Aging Markers

Overview of this compound's primary neuroprotective pathways.

Summary of Experimental Evidence

The following tables consolidate key experimental findings from preclinical studies, providing a quantitative overview of this compound's researched effects.

Table 1: In Vitro Evidence

Cell Model Treatment Key Findings Proposed Mechanism
HeLa cells [1] Fluorescence-labeled this compound Peptide penetrated nuclear membrane. Direct interaction with DNA.
Rat cerebellar granule cells [2] This compound + homocysteine/ouabain ↓ ROS synthesis; delayed ERK1/2 activation. Antioxidant effect; modulation of MAPK/ERK pathway.
Human induced neurons (from aged donor fibroblasts) [3] EDR peptide (this compound), 10 µg/mL for 10 days ↓ Oxidative DNA damage (8-OHdG) by ~23%; promoted dendritic arborization. Reduction of oxidative stress; enhanced neuronal connectivity.
Brain cortex cell culture [1] This compound ↑ Expression of 5-tryptophan hydroxylase. Stimulation of serotonin synthesis.

Table 2: In Vivo Evidence

Disease Model Subject Treatment Key Findings Reference
Prenatal Hyperhomocysteinemia Prenatal Rats This compound Mitigated oxidative stress in offspring brains; preserved cognitive function & motor coordination. [1]
Ischemic Stroke Rat Models This compound ↓ Caspase-3 levels; reduced apoptotic cell death. [1]
Traumatic Brain Injury / Cognitive Decline Humans (72 patients) Oral this compound + standard therapy Improved memory, reduced headaches, enhanced emotional balance and performance. [2]
Alzheimer's Disease Model Mouse hippocampal neuron culture EDR peptide (this compound) Prevented loss of mushroom-shaped dendritic spines. [2]

Detailed Experimental Protocols

For research replication and validation, here are methodologies from key studies:

  • In Vitro Neuroprotection (Human Induced Neurons) [3]:

    • Cell Model: Human dermal fibroblasts from elderly donors were directly reprogrammed into induced cortical neurons using lentiviral transduction.
    • Treatment: Cells were exposed to EDR peptide (this compound) at a concentration of 10 µg/mL for 10 days.
    • Key Assays: Oxidative DNA damage was quantified by measuring 8-hydroxydeoxyguanosine (8-OHdG) levels via immunofluorescence. Neurite outgrowth and dendritic complexity ("dendritic arborization") were analyzed morphologically.
  • In Vivo Neuroprotection (Prenatal Rat Model) [1]:

    • Model Induction: Prenatal hyperhomocysteinemia was induced in pregnant rats by administering methionine.
    • Treatment: this compound was administered during pregnancy.
    • Outcome Assessment: Offspring were assessed for cognitive function and motor coordination. Brains were analyzed for markers of oxidative stress, including reactive oxygen species (ROS) and necrotic cell count.

Safety and Regulatory Status

  • Safety Profile: Peptide bioregulators like this compound are generally described as having a small side effect profile and high safety in available research [4]. A specific review of Cortexin, the complex from which this compound is derived, also describes a high safety profile [4].
  • Regulatory Status: This compound is not an FDA-approved drug [4] [5]. It is classified as a research chemical or investigational compound. It is available through specialized peptide suppliers and compounding pharmacies, but is intended for laboratory research only [1] [4].

Research Gaps and Future Directions

Significant knowledge gaps remain. The exact binding sites on DNA or histones are not fully characterized [2]. Most clinical evidence comes from small-scale or open-label human trials; large-scale, randomized, placebo-controlled studies are needed to confirm efficacy and safety in humans [4] [5]. Furthermore, optimal dosing regimens, long-term safety, and pharmacokinetics in humans require further investigation [5].

References

Pinealon synthetic peptide bioregulator

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Pinealon's mechanism is distinct from many peptides, as it is hypothesized to bypass typical receptor-mediated pathways. The proposed mechanism involves:

  • Cellular and Nuclear Penetration: Due to its small molecular size, this compound can cross cell and nuclear membranes, allowing it to interact directly with DNA [1] [2] [3].
  • Gene Expression Modulation: This direct interaction enables this compound to act as an epigenetic modulator, influencing the expression of various genes and proteins involved in key cellular pathways [4] [1] [2].

The diagram below illustrates the proposed intracellular signaling pathway and molecular interactions of this compound, based on current research findings.

G cluster_nuclear Nuclear Activity / Gene Expression cluster_cytosol Cytosolic & Signaling Effects This compound This compound Gene_Expression Gene_Expression This compound->Gene_Expression PPAR_Synthesis PPAR-alpha/gamma Synthesis Gene_Expression->PPAR_Synthesis Antioxidant_Genes Antioxidant Genes (SOD2, GPX1) Gene_Expression->Antioxidant_Genes MAPK_ERK Delayed MAPK/ERK Activation Gene_Expression->MAPK_ERK Serotonin_Expression Stimulates Serotonin Expression Gene_Expression->Serotonin_Expression Irisin_Expression Promotes Irisin Expression Gene_Expression->Irisin_Expression PPAR_Amyloid Reduces Amyloid-Beta Plaques PPAR_Synthesis->PPAR_Amyloid Antioxidant_Effects Reduces Oxidative Damage Antioxidant_Genes->Antioxidant_Effects ROS_Reduction Reduces ROS & Oxidative Stress MAPK_ERK->ROS_Reduction Caspase3_Reduction Inhibits Caspase-3 & Apoptosis ROS_Reduction->Caspase3_Reduction ROS_Reduction->Antioxidant_Effects Neuroprotection Neuroprotection & Reduced Apoptosis Caspase3_Reduction->Neuroprotection Mood_Sleep_Reg Mood & Sleep Regulation Serotonin_Expression->Mood_Sleep_Reg Telomere_Effects Potential Telomere Effects Irisin_Expression->Telomere_Effects

Proposed mechanism of this compound involving direct gene interaction and key signaling pathways.

Summary of Quantitative Research Findings

The biological effects of this compound have been quantified in various experimental models. The tables below summarize key findings related to its neuroprotective, antioxidant, and behavioral impacts.

Table 1: Neuroprotective and Behavioral Effects in Animal Models

Observation Experimental Model Reported Outcome Source
Cognitive Function Elderly patients Improved memory and cognitive performance [4] [5]
Elderly rats Improved learning in maze tests [1]
Prenatal rats (with hyperhomocysteinemia) Offspring showed improved cognitive performance [3]
Neuronal Structure Mouse hippocampal neurons (AD model) Prevented loss of mushroom-shaped dendritic spines [4] [1]
Motor Function Macaques Reduction in learning time and perceptual-motor reactions [1]

Table 2: Cellular and Molecular Effects in Vitro

Parameter Measured Experimental System Reported Outcome Source
Reactive Oxygen Species (ROS) Rat cerebellar granule cells Reduced ROS levels induced by ouabain, homocysteine, and H₂O₂ [4]
Cell Viability HeLa cells; Rat models Increased cell viability; Suppression of free radical levels and activation of proliferative processes [2] [3]
Apoptosis (Caspase-3) Rat models of ischemic stroke Reduced levels of caspase-3 [1] [2] [3]
MAPK/ERK Signaling Rat cerebellar granule cells (with homocysteine) Delayed activation of ERK1/2 (inhibition of stress-induced activation) [4]
Serotonin Expression Brain cortex cell cultures Stimulated expression of 5-tryptophan hydroxylase, a key enzyme for serotonin synthesis [2] [3]

Key Experimental Protocols

For researchers aiming to replicate or build upon existing studies, here are summaries of key methodologies cited in the literature.

1. Protocol: Assessing Anti-Apoptotic Effects (In Vivo) This protocol is based on studies of ischemic stroke in rat models [1] [2] [3].

  • Animal Model: Induce focal cerebral ischemia in adult rats (e.g., via middle cerebral artery occlusion).
  • Treatment Groups:
    • Group 1: Sham-operated controls.
    • Group 2: Ischemia-induced, untreated.
    • Group 3: Ischemia-induced, treated with this compound.
  • Peptide Administration:
    • Dosage: 1-5 mcg/kg.
    • Route: Subcutaneous injection.
    • Frequency: Once daily for 5-10 days post-induction.
  • Endpoint Analysis:
    • Immunohistochemistry: Analyze brain sections for activated caspase-3.
    • TUNEL Staining: Quantify apoptotic cells in the penumbra region.
    • Western Blot: Measure protein levels of caspase-3, p53, and Bcl-2 in brain tissue homogenates.

2. Protocol: Evaluating Neuroprotection in Primary Neuronal Cultures (In Vitro) This protocol is derived from experiments on rat cerebellar granule cells and models of oxidative stress [4] [2].

  • Cell Culture: Prepare primary cerebellar granule cell cultures from postnatal (P5-P7) rat pups.
  • Treatment and Induction:
    • Pre-treat cells with this compound (0.1-10 µg/mL) for 2 hours.
    • Induce oxidative stress with receptor-dependent (e.g., 100 µM homocysteine) or non-receptor (e.g., 100 µM H₂O₂) activators.
  • Outcome Measures:
    • ROS Measurement: Use fluorescent probes (e.g., DCFH-DA) and flow cytometry or fluorescence microscopy to quantify intracellular ROS 30-60 minutes post-induction.
    • Cell Viability: Assess using MTT or Alamar Blue assays 24 hours post-induction.
    • Signaling Pathway Analysis: Use Western Blot to analyze the phosphorylation status of ERK1/2 at multiple time points (e.g., 2.5, 10, 20 minutes) after stress induction.

3. Protocol: Analyzing Cognitive Effects (In Vivo) This protocol is based on studies in elderly rats and primates [1] [5].

  • Animal Models: Aged rats (18-24 months old) or non-human primates (e.g., macaques).
  • Peptide Administration:
    • Dosage: 1-5 mcg/kg.
    • Route: Subcutaneous injection.
    • Regimen: Once daily for 10 consecutive days.
  • Behavioral Testing:
    • Morris Water Maze: Conducted post-treatment to assess spatial learning and memory. Measure escape latency and time spent in the target quadrant.
    • Radial Arm Maze: Used to evaluate working and reference memory. Record the number of errors and task completion time.
    • Primate Visual Task: For macaques, use a test requiring identification of informational signs in visual stimuli, measuring learning time and reaction speed.

Therapeutic Potential & Research Applications

Based on its observed mechanisms and effects, this compound is investigated for several potential research applications:

  • Neurodegenerative Diseases: Its ability to regulate genes involved in Alzheimer's pathogenesis (e.g., reducing amyloid-beta accumulation, inhibiting tau hyperphosphorylation via MAPK, and providing antioxidant support) makes it a candidate for AD research [4] [1] [5]. Potential in models of Parkinson's and Huntington's disease has also been suggested [5].
  • Anti-Aging Research: this compound may influence cellular aging by promoting telomere lengthening via upregulation of irisin and modulating the antioxidant system [1] [2] [3].
  • Circadian Rhythm and Sleep Modulation: Research indicates potential in resetting the pineal gland and improving sleep patterns and associated behaviors, particularly in models of circadian disruption [2] [3].

Research and Safety Considerations

  • Regulatory Status: this compound is not an FDA-approved medication and is currently intended for research purposes only [1].
  • Compound Purity: Researchers should be aware of the critical distinction between research-grade and pharmaceutical-grade peptides. Research-grade peptides may be of lower purity and are not suitable for human consumption, posing a risk of adverse events [1].
  • Safety Profile: While peptide bioregulators like this compound are generally considered to have a small side effect profile, dedicated safety studies are limited. Potential side effects may include injection site reactions, allergic responses, headache, and fatigue [1].

References

Mechanism of Action Against Oxidative Stress

Author: Smolecule Technical Support Team. Date: February 2026

Pinealon (Glu-Asp-Arg) is a synthetic tripeptide believed to exert its effects by penetrating cell and nuclear membranes to directly interact with DNA and modulate gene expression [1] [2] [3]. Its activity against oxidative stress involves several key mechanisms:

  • Reduction of Reactive Oxygen Species (ROS): this compound directly suppresses the accumulation of reactive oxygen species in neuronal cells [4] [1] [2].
  • Activation of Antioxidant Enzymes: The peptide stimulates the synthesis of innate antioxidant enzymes, including superoxide dismutase 2 (SOD2) and glutathione peroxidase 1 (GPX1) [5] [3].
  • Modulation of the MAPK/ERK Pathway: this compound delays the homocysteine-induced activation of ERK1/2, a signaling pathway that can contribute to oxidative damage and neuronal apoptosis [3].
  • Inhibition of Apoptosis: By reducing oxidative stress and modulating proteins like caspase-3, this compound helps prevent programmed cell death [1] [5] [2].

The diagram below illustrates how these mechanisms work together:

G This compound This compound Oxidative_Stress Oxidative_Stress This compound->Oxidative_Stress Reduces Antioxidant_Proteins Antioxidant_Proteins This compound->Antioxidant_Proteins Activates MAPK_Pathway MAPK_Pathway This compound->MAPK_Pathway Modulates Apoptosis Apoptosis This compound->Apoptosis Inhibits Oxidative_Stress->Apoptosis Induces Antioxidant_Proteins->Oxidative_Stress Neutralizes MAPK_Pathway->Apoptosis Can Promote Cell_Viability Cell_Viability Apoptosis->Cell_Viability Reduces

This compound's multi-target mechanism for mitigating oxidative stress and promoting cell survival.

Quantitative Data on Anti-Oxidative Effects

The following table summarizes key quantitative findings from studies on this compound's effects on oxidative stress parameters:

Experimental Model Key Parameter Measured Observed Effect of this compound Citation
Cerebellar granule cell cultures (Rat) Reactive Oxygen Species (ROS) Reduced ROS synthesis induced by ouabain, homocysteine, and H₂O₂ [3].
Cerebellar granule cell cultures (Rat) Active ERK1/2 forms Delayed homocysteine-induced ERK1/2 activation (lag phase increased to 20 min vs. 2.5 min in control) [3].
Prenatal rat model (Hyperhomocysteinemia) Brain oxidative stress & neuronal damage Lowered oxidative stress levels and reduced incidence of neuronal necrosis and apoptosis [4] [1].
HeLa cells & other cell lines Cell viability under oxidative stress Increased cell viability by suppressing free radical levels and activating proliferative processes [1] [2].
Brain cortex cell cultures (Ageing rats) Serotonin expression Stimulated serotonin synthesis, which is associated with neuroprotective and geroprotective properties [4] [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies:

  • Protocol 1: Assessing Anti-Hypoxic and Antioxidant Effects in Neuronal Cultures

    • Cell Culture: Primary cultures of granular cells from the cerebellum of 7-8 day-old Wistar rats are used [3].
    • Oxidative Stress Induction: Oxidative stress is induced in the cultures using receptor-dependent activators (e.g., ouabain, homocysteine) or non-receptor activators (e.g., hydrogen peroxide - H₂O₂) [3].
    • Peptide Application: this compound is dissolved in a physiological solution and added to the culture medium. A common concentration used in studies is 10 ng/mL [1] [2].
    • ROS Measurement: The level of reactive oxygen species is measured using fluorescent dyes like DCFH-DA. The intensity of fluorescence, which is proportional to ROS levels, is quantified [3].
    • MAPK/ERK Pathway Analysis: The effect on the MAPK/ERK signaling pathway is analyzed via Western blot, detecting levels of phosphorylated (active) ERK1/2 after homocysteine exposure with and without this compound pre-treatment [3].
  • Protocol 2: Prenatal Hyperhomocysteinemia Model for Neuroprotection

    • Animal Model: The study uses pregnant female Wistar rats. Hyperhomocysteinemia (elevated homocysteine) is induced by subcutaneous injection of methionine, beginning in the second trimester of pregnancy [4] [2].
    • Treatment: The experimental group of pregnant females receives simultaneous injections of methionine and this compound [4].
    • Offspring Analysis: The offspring are analyzed for:
      • Oxidative Stress Markers: Levels of oxidative stress in the brain tissue are measured [4].
      • Histological Examination: Brain sections are examined to quantify the incidence of necrotic and apoptotic cells [4].
      • Behavioral Tests: Spatial learning and memory are assessed using the Morris water maze test [4].

This compound represents a promising candidate for mitigating oxidative stress, a key factor in aging and neurodegeneration. Its unique, multi-faceted mechanism distinguishes it from conventional antioxidants.

References

Mechanism of Action: How Pinealon May Modulate Caspase-3

Author: Smolecule Technical Support Team. Date: February 2026

Pinealon is categorized as a peptide bioregulator with a unique proposed mechanism. Unlike many peptides that interact with cell surface receptors, its small molecular size is believed to allow it to cross cellular and nuclear membranes and interact directly with chromatin and DNA to influence gene expression [1] [2] [3]. Its effect on caspase-3 is likely part of a broader regulatory influence on proteins involved in apoptosis and cellular stress.

The diagram below illustrates the proposed pathway through which this compound may exert its neuroprotective and anti-apoptotic effects.

G This compound This compound Cellular_Effects Direct DNA Interaction & Altered Gene Expression This compound->Cellular_Effects Downstream_Pathways Reduced Oxidative Stress Modulation of MAPK/ERK Pathway Cellular_Effects->Downstream_Pathways Caspase3_Outcome Reduced Caspase-3 Activity Inhibition of Apoptosis Downstream_Pathways->Caspase3_Outcome Neuroprotection Enhanced Cell Viability Neuroprotection Caspase3_Outcome->Neuroprotection

Experimental Evidence & Quantitative Data

The anti-apoptotic potential of this compound via caspase-3 modulation has been observed in various experimental models, as summarized in the table below.

Experimental Model Key Findings on Caspase-3 & Apoptosis Reported Quantitative Data/Outcome
Ischemic Stroke (Rat Model) [1] [2] Influenced cytokine signaling pathways regulating caspase-3; suggested disruption of apoptosis progression. Mitigated cellular damage from oxygen deprivation.
Myocardial Infarction (Model) [1] [2] Reduced caspase-3 expression post-cardiac event. Suggested attenuation of tissue remodeling after infarction.
Dermal Cell Studies [1] [2] Decreased caspase-3 expression, reduced apoptosis, supported cell proliferation. Supported regenerative processes and cellular resilience.
In Vitro Oxidative Stress [1] [2] Increased cell viability by suppressing free radicals and activating proliferative processes. Restriction of ROS and necrotic cell death at lower concentrations; cell cycle modulation at higher concentrations.
Aged Rats with Carotid Occlusion [4] Moderately increased caspase-3 activity in brains of both sham-operated and ischemic aged rats. Slightly elevated caspase-3 activity; mechanism and functional outcome require further investigation.

Detailed Experimental Protocol: In Vitro Cell Viability and Apoptosis

The following methodology is based on a study that investigated this compound's ability to increase cell viability under oxidative stress [1].

  • Objective: To determine the effects of this compound on cell viability, free radical levels, and proliferative processes in a cell culture model under oxidative stress.
  • Cell Line: The protocol can be applied to various cell lines, including neuronal models. Studies used cultures of brain cortex cells and cerebellar granule cells from rats [1] [3].
  • Reagents:
    • This compound Solution: Synthetic tripeptide (Glu-Asp-Arg) dissolved in a sterile solvent like physiological saline.
    • Oxidative Stress Inducer: Hydrogen peroxide (H₂O₂) or Homocysteine [3].
    • Control Groups: Vehicle control (solvent without peptide), and potentially a negative control without oxidative stress.
    • Viability/Caspase Assay Kits: MTT assay for cell viability, Fluorometric or Colorimetric Caspase-3 Assay Kit (e.g., using Ac-DEVD-pNA substrate).
    • ROS Detection Kit: e.g., using DCFH-DA fluorescent probe.
  • Procedure:
    • Cell Culture & Plating: Culture cells in standard medium and plate at a predetermined density in multi-well plates.
    • Pre-treatment: Divide plates into groups. Treat cells with a range of This compound concentrations for a set period.
    • Oxidative Stress Induction: Expose cells to a sublethal concentration of the oxidative stress inducer.
    • Incubation: Incubate cells for a defined period.
    • Analysis:
      • Cell Viability: Perform MTT assay. Measure absorbance.
      • Caspase-3 Activity: Lyse cells, incubate lysate with caspase-3 substrate, measure absorbance/fluorescence.
      • ROS Measurement: Incubate cells with DCFH-DA, measure fluorescence.
      • Statistical Analysis: Compare results between this compound-treated and control groups.

The workflow for this experimental protocol is visualized below.

G Start Plate Cells in Multi-Well Plates A Divide into Experimental Groups Start->A B Pre-treat with: - Vehicle - this compound (various concentrations) A->B C Induce Oxidative Stress (e.g., with H₂O₂) B->C D Incubate for Set Period C->D E Harvest and Analyze Cells D->E F1 Cell Viability (MTT Assay) E->F1 F2 Caspase-3 Activity (Fluorometric Assay) E->F2 F3 ROS Measurement (DCFH-DA Probe) E->F3

Research Context and Limitations

When interpreting these findings, it is crucial to consider the broader scientific context and current limitations.

  • Dual Role of Caspase-3: Caspase-3 is not only a mediator of apoptosis but also involved in non-apoptotic processes crucial for brain function, including neurogenesis and synaptic plasticity [5]. The functional consequence of its modulation must be interpreted within the specific experimental context.
  • Contradictory Finding: One study on aged rats with carotid artery occlusion reported that This compound administration moderately increased caspase-3 activity [4]. This suggests its effect may be complex and highly dependent on the biological context (e.g., age, severe pathology), and should not be oversimplified as merely inhibitory.
  • Research Grade: It is important to note that much of the cited research originates from a specific scientific group, and This compound is not an FDA-approved drug [6] [7]. It is typically classified as a research chemical for laboratory use only.

References

Mechanism of Action on MAPK/ERK Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Pinealon's interaction with the MAPK/ERK pathway is complex and appears to be context-dependent. The pathway is crucial for regulating cell proliferation, differentiation, and survival [1]. The following diagram outlines the proposed mechanism by which this compound influences this pathway to exert its neuroprotective effects:

G cluster_stimulus External Stimulus cluster_effect Cellular Outcome This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Prevents Accumulation ERK ERK 1/2 Activation This compound->ERK Delays & Suppresses Activation OxidativeStressor Oxidative Stressor (e.g., Homocysteine, Ouabain) OxidativeStressor->ROS Induces ROS->ERK Triggers Rapid Activation Neuroprotection Neuroprotection ERK->Neuroprotection Altered Timing Leads To CellViability CellViability ERK->CellViability Altered Timing Leads To

Proposed mechanism of this compound's neuroprotective action via the MAPK/ERK pathway.

The key experimental findings supporting this mechanism are summarized in the table below:

Experimental Context Reported Effect of this compound Citation
In Vitro (Rat cerebellar granule cells with homocysteine) Delayed peak of ERK1/2 activation (from 2.5 min to 20 min) and suppressed overall activation level [2] [3]. [2] [3]
In Vitro (Rat cerebellar granule cells with ouabain) Dose-dependent prevention of ROS accumulation (effective at 10, 50, 100 nM) [3]. [3]
In Vitro & Review Data Increased cell viability by suppressing free radical levels and activating proliferative processes [4]. [4]

Detailed Experimental Protocols

The following tables detail the methodologies from key experiments investigating this compound's effects.

Table 1: In Vitro Protocol - ERK Activation and ROS in Neuronal Cells This protocol is based on studies using rat cerebellar granule cells [2] [3].

Protocol Element Detailed Methodology
Cell Type Cerebellar granule cell cultures from rats [2].
This compound Preparation Dissolved in aqueous solution (e.g., water or buffer). Stock solution concentration of 40 mg/mL in H₂O reported [3].

| Treatment Conditions | - Control groups

  • Groups with oxidative stressors: 500 µM homocysteine (for ERK studies) or ouabain (for ROS studies).
  • This compound groups: Pre-treatment or co-treatment with this compound at 10 nM, 50 nM, and 100 nM [3]. | | Incubation Time | Variable, from 0 to 30 minutes for time-course experiments on ERK activation [3]. | | ERK Activation Analysis | Western Blot: Protein samples harvested and analyzed using antibodies specific for phosphorylated (activated) ERK1/2 and total ERK1/2 [2]. | | ROS Measurement | Use of fluorescent dyes (e.g., DCFH-DA) to detect and quantify intracellular ROS levels [2]. |

Table 2: In Vivo Protocol - Functional Outcomes in Rodent Models This protocol summarizes animal studies that assessed behavioral and developmental effects [4] [3].

Protocol Element Detailed Methodology
Animal Model Female Wistar rats (for prenatal studies) or white male rats (for cognitive studies) [3].
This compound Dosing Intraperitoneal (i.p.) injection. Doses reported: 10 µg/kg, 50/100/200 ng/kg. Administered daily for 5 days [3].

| Disease Model | - Prenatal hyperhomocysteinemia: Induced in pregnant rats by methionine administration [4].

  • Cognitive testing: Assessment of learning and memory in Morris water maze [3]. | | Key Outcome Measures | - Offspring analysis: Cognitive function, developmental markers [4].
  • Behavioral analysis: Time and errors to complete maze tasks [3]. |

Research Implications and Context

This compound's delayed suppression of the MAPK/ERK pathway represents a distinct approach to neuroprotection. This mechanism differs from classic kinase inhibitors used in cancer, which directly and completely block kinase activity [1] [5]. The following diagram situates this compound's action within the broader context of MAPK/ERK pathway modulation:

G MAPKPathway MAPK/ERK Pathway CancerTherapy Direct Inhibition Strategy (e.g., Classical Kinase Inhibitors) MAPKPathway->CancerTherapy Targeted by NeuroProtectionStrategy Modulation Strategy (e.g., this compound) MAPKPathway->NeuroProtectionStrategy Targeted by CancerTherapyOutcome Outcome: Halt Cancer Cell Proliferation CancerTherapy->CancerTherapyOutcome Mechanism: Direct & Potent Blockade NeuroProtectionOutcome Outcome: Protect Neurons from Stress-Induced Death NeuroProtectionStrategy->NeuroProtectionOutcome Mechanism: Delayed & Suppressed Activation

Conceptual contrast between direct pathway inhibition and this compound's modulatory approach.

This compound's potential research applications extend beyond direct MAPK/ERK modulation. Its proposed ability to enter the nucleus and interact with DNA suggests it may influence gene expression, including the promoter for the enzyme responsible for serotonin synthesis [4] [6]. This, combined with observed anti-apoptotic effects through caspase-3 modulation, positions it as a multi-faceted candidate for researching age-related cognitive decline and neurodegenerative conditions like Alzheimer's disease [2] [6] [7].

Critical Research Considerations

  • Context-Dependent Effects: this compound's action may vary significantly based on cell type, the nature of the stressor, and concentration. Lower concentrations may exert antioxidant effects, while higher concentrations might influence the cell cycle and gene expression more directly [6].
  • Specificity Unknown: While research suggests this compound influences the MAPK/ERK pathway, its full specificity and potential interactions with other signaling cascades (like other MAPK families JNK and p38) are not fully elucidated [2].
  • Limited Clinical Data: It is crucial to note that most available data is from in vitro and animal studies. This compound is not an FDA-approved drug and is typically sold for laboratory research only [4] [6] [7].

References

Comprehensive Research Guide: Pinealon Dosing, Protocol, and Mechanistic Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pinealon

This compound (Glu-Asp-Arg), also known as EDR peptide, is a synthetic tripeptide belonging to the class of peptide bioregulators. It is characterized by its ultra-short structure consisting of just three amino acids: L-glutamic acid, L-aspartic acid, and L-arginine. This peptide was developed based on a neuroprotective polypeptide complex called Cortexin, which is derived from the brains of cows and pigs [1]. Unlike longer peptides, this compound's compact structure confers higher stability, improved tissue penetration, and potentially reduced risk of hazardous immune responses compared to its more complex predecessor [1].

In research settings, this compound has demonstrated several biologically significant activities with potential research applications in neuroprotection, cognitive enhancement, and cellular aging processes. The peptide appears to function through epigenetic mechanisms, directly interacting with DNA to influence gene expression rather than operating through conventional receptor-mediated pathways [2]. Current research focuses on its potential to modulate cellular responses to oxidative stress, regulate apoptosis, and influence telomere maintenance, positioning it as a compound of significant interest for investigating age-related neurological conditions and cognitive decline [1] [2].

Mechanisms of Action

Epigenetic Regulation and Gene Expression

This compound's primary mechanism of action involves direct genomic interactions that influence gene expression patterns. Unlike most peptides that function through cell surface receptors, this compound's small molecular size enables it to cross both cellular and nuclear membranes, allowing direct engagement with DNA [2]. Experimental studies using HeLa cells have confirmed this compound's ability to penetrate nuclear membranes and interact directly with genetic material, functioning as an epigenetic regulator [2].

Research indicates that this compound activates the MAPK/ERK signaling pathway, which plays crucial roles in cell proliferation, differentiation, and elimination of damaged cells [1]. Additionally, this compound influences proapoptotic proteins including caspase-3 and p53, which are critical for programmed cell death and tumor suppression [1]. The peptide also modulates the expression of antioxidant proteins that provide defense against free radicals and reactive oxygen species, the uncontrolled proliferation of which can lead to pathologies including autoimmune diseases, cancer, and neurodegeneration [1].

Neuroprotective and Antioxidant Pathways

This compound demonstrates significant neuroprotective properties through multiple interconnected mechanisms. In studies involving prenatal rats, this compound administration resulted in substantial reductions in reactive oxygen species (ROS) accumulation and necrotic cell death in brain tissue [2]. The peptide appears to stimulate innate antioxidant enzyme systems while limiting excitotoxicity caused by N-methyl-D-aspartate (NMDA), a mechanism particularly relevant in models of traumatic brain injury and ischemic stroke [2].

Research also suggests that this compound supports neuronal health through modulation of the caspase-3 enzyme system, a key initiator of apoptosis [1] [2]. In models of ischemic stroke, this compound demonstrated ability to mitigate caspase-3 activity, thereby reducing programmed cell death following oxygen deprivation [2]. This effect appears extend beyond neurological tissue, with studies showing similar caspase-3 modulation in myocardial infarction models and epidermal cells [2].

Telomere Modulation and Cellular Aging

This compound influences cellular aging processes through its effects on telomere maintenance. Telomeres are protective DNA sequences at chromosome ends that shorten with each cell division, eventually leading to cellular senescence [1]. This compound regulates production of irisin, a peptide hormone associated with longer telomere lengths and extended cellular lifespans [1]. Research indicates that this compound supports irisin levels by modulating expression of the FNDC5 gene responsible for irisin synthesis, thereby extending the lifespan of the enzyme that produces it [2].

Table 1: Research-Grade this compound Formulations

Parameter Specification Research Applications
Molecular Formula C₁₄H₂₄N₆O₉ Cell culture studies, biochemical assays
Molecular Weight 444.38 g/mol Dosage calculation, solution preparation
Amino Acid Sequence Glu-Asp-Arg Structure-activity relationship studies
Purity Requirements >95% (HPLC) All research applications to ensure consistency
Storage Conditions -20°C, desiccated Long-term stability maintenance

Dosing and Administration Protocols

Subcutaneous Administration

Subcutaneous injection represents the most frequently documented administration route for this compound in preclinical research. This method provides reliable bioavailability while avoiding first-pass metabolism. The following protocol outlines a standardized approach for subcutaneous administration in research models [1] [3]:

  • Reconstitution: Add 3.0 mL of bacteriostatic water to a 20 mg vial of this compound, resulting in a concentration of approximately 6.67 mg/mL. Inject the water slowly down the vial wall to minimize foaming, then gently swirl or roll the vial until the powder is completely dissolved. Avoid shaking, as agitation can cause peptide degradation [3].
  • Dosing Schedule: Research protocols typically administer this compound once daily for 8-12 weeks, with optional extension to 16 weeks for chronic models. Dosing is often performed in the morning or early afternoon to align with natural circadian rhythms and to utilize the peptide's cognitive-enhancing effects during active research periods [1] [3].
  • Gradual Titration: Begin with lower doses (200-300 mcg daily) and increase by approximately 100 mcg every 1-2 weeks as tolerated, reaching a target range of 400-500 mcg daily by weeks 5-12. This gradual escalation allows researchers to monitor for potential adverse effects and adapt dosing to specific model requirements [3].
  • Injection Technique: Administer subcutaneously into the abdominal area, thigh, or upper arm, rotating injection sites regularly to prevent local irritation. Use U-100 insulin syringes for accurate measurement, with 30- or 50-unit syringes recommended for improved readability when measuring small volumes [3].

Table 2: Subcutaneous Dosing Protocol for Research Models

Research Phase Daily Dose Unit Equivalent (U-100) Duration Application in Research Models
Initiation 200 mcg (0.20 mg) 3 units (0.03 mL) Weeks 1-2 Acute toxicity studies, initial response assessment
Titration 300 mcg (0.30 mg) 4.5 units (0.045 mL) Weeks 3-4 Dose-response studies, therapeutic window mapping
Escalation 400 mcg (0.40 mg) 6 units (0.06 mL) Weeks 5-6 Chronic disease models, efficacy optimization
Maintenance 500 mcg (0.50 mg) 7.5 units (0.075 mL) Weeks 7-12 Long-term neuroprotection studies, aging research
Oral Administration

While less frequently documented in the literature, oral administration of this compound has been reported in some clinical contexts [3]. The peptide appears to have low hydrolysability, potentially allowing for some bioavailability through the oral route [4] [5]. However, specific dosing protocols, bioavailability data, and comparative efficacy studies for oral administration remain limited in the current scientific literature. Researchers considering oral administration should conduct preliminary pharmacokinetic studies to establish appropriate dosing regimens for their specific models.

Storage and Stability

Proper storage conditions are critical for maintaining this compound's structural integrity and research reliability. Unreconstituted (lyophilized) this compound should be stored at -20°C (-4°F) in a desiccated environment protected from light [3]. After reconstitution, the peptide solution should be refrigerated at 2-8°C (35.6-46.4°F) and used within four weeks [1] [3]. Minimize freeze-thaw cycles, as repeated freezing and thawing can degrade the peptide and compromise experimental results [3].

Experimental Research Workflows

In Vitro Research Applications

Cell-based studies provide controlled systems for investigating this compound's fundamental mechanisms. The following workflow outlines standard approaches for in vitro research:

  • Cell Culture Models: Utilize neuronal cell lines (e.g., SH-SY5Y, PC12), primary neuronal cultures, or HeLa cells for investigating nuclear penetration. For specialized research, human neuroblastoma NB7 cells have demonstrated utility for studying this compound's effects on mRNA expression under hypoxic conditions [4] [5].
  • Treatment Protocols: Prepare this compound stock solutions in sterile phosphate-buffered saline or cell culture medium. Conduct dose-response studies across a concentration range of 10-1000 ng/mL, with particular attention to effects observed at lower concentrations (10-50 ng/mL) based on existing literature [4] [5].
  • Assessment Methods: Evaluate this compound's effects using measures of cell viability (MTT assay, Trypan Blue exclusion), oxidative stress (ROS detection, antioxidant enzyme activity), apoptosis (caspase-3 activation, TUNEL assay), and gene expression (qPCR, Western blot) [1] [2].
  • Hypoxia Models: For neuroprotection studies, establish controlled hypoxic conditions (1-3% O₂) to investigate this compound's antihypoxic properties. Assess preservation of neuronal markers such as neprilysin (NEP) and insulin-degrading enzyme (IDE) under these conditions [4] [5].

The following diagram illustrates this compound's primary mechanisms of action and established research models:

G cluster_models Research Models This compound This compound MAPK MAPK/ERK Pathway Activation This compound->MAPK Epigenetic Epigenetic Regulation Gene Expression This compound->Epigenetic Antioxidant Antioxidant Protein Activation This compound->Antioxidant Apoptosis Caspase-3 Modulation Apoptosis Regulation This compound->Apoptosis Telomere Telomere Lengthening Via Irisin Regulation This compound->Telomere Neuroprotection Neuroprotection Neuronal Viability MAPK->Neuroprotection Cognitive Cognitive Enhancement Learning & Memory Epigenetic->Cognitive AntioxidantEffect Antioxidant Effects Reduced ROS Antioxidant->AntioxidantEffect Apoptosis->Neuroprotection AntiAging Anti-Aging Effects Cellular Lifespan Telomere->AntiAging InVitro In Vitro Studies Cell Cultures Neuroprotection->InVitro Animal Animal Models Rodents, Primates Cognitive->Animal Hypoxia Hypoxia Models Oxidative Stress AntioxidantEffect->Hypoxia Aging Aging Models Cognitive Decline AntiAging->Aging

In Vivo Research Applications

Animal studies enable investigation of this compound's systemic effects and therapeutic potential in integrated biological systems. The following protocol outlines standard in vivo methodologies:

  • Model Selection: Utilize rodent models (rats, mice) for most preliminary studies, with consideration of non-human primates for advanced cognitive research due to closer psychophysiological similarities to humans [1]. Established models include rodents with traumatic brain injury, Huntington's disease, ischemic stroke, and age-related cognitive decline [1] [2].
  • Dosing Regimen: Implement the subcutaneous dosing protocol detailed in Section 3.1, with adjustments based on species-specific metabolism and research objectives. For cognitive studies, employ protocols of 8-12 weeks' duration to assess chronic effects [1] [3].
  • Behavioral Assessments: Utilize standardized tests including maze navigation (Morris water maze, radial arm maze), motor coordination tasks, learning ability assessments, and memory retention tests to quantify cognitive effects [1].
  • Endpoint Analyses: Conduct histological examinations of brain tissue, measure biochemical markers of oxidative stress, assess telomere length in relevant tissues, and evaluate changes in gene expression patterns through molecular biology techniques [1] [2].

The following workflow diagram outlines the key stages for conducting this compound research in experimental models:

G cluster_phases cluster_study cluster_prep cluster_dosing Start Study Design & Model Selection Prep Peptide Preparation & Reconstitution Start->Prep SD1 Define Research Objectives & Hypotheses Dosing Administration Protocol Subcutaneous/Oral Prep->Dosing P1 Quality Verification Purity & Concentration Assessment Endpoint Assessment Behavioral & Molecular Dosing->Assessment D1 Dose Titration 200-500 mcg Range Analysis Data Analysis & Interpretation Assessment->Analysis SD2 Select Appropriate Model (In Vitro/In Vivo) SD3 Determine Sample Size & Control Groups P2 Reconstitution Protocol Bacteriostatic Water P3 Storage Conditions -20°C (Lyophilized) D2 Administration Route Subcutaneous Preferred D3 Treatment Duration 8-12 Weeks Standard

Safety and Regulatory Considerations

Research-Grade Material Specifications

Peptide purity represents a critical factor in research reproducibility and reliability. Research-grade this compound should have documented purity exceeding 95% as verified by HPLC analysis, with third-party certificate of analysis (COA) confirming identity, potency, and absence of contaminants [3]. Researchers should source peptides from reputable suppliers that provide batch-specific analytical data and adhere to appropriate quality control standards [1] [3].

It is essential to distinguish between research-grade and pharmaceutical-grade peptides. Research-grade materials are not held to the same rigorous quality standards as pharmaceutical-grade compounds and are specifically intended for laboratory use only, not for human consumption [1]. The use of low-purity research compounds introduces significant confounding variables and potentially compromises experimental outcomes.

Laboratory Safety Protocols

Standard safety precautions for handling synthetic peptides include:

  • Personal Protective Equipment: Wear appropriate gloves, laboratory coats, and safety glasses when handling peptide solutions or conducting injections in animal models.
  • Aseptic Technique: Maintain sterile conditions during reconstitution and administration procedures to prevent microbial contamination. Clean vial stoppers with alcohol swabs before piercing [3].
  • Sharps Management: Use new sterile syringes for each administration and dispose of used needles in approved sharps containers according to institutional biosafety protocols [3].
  • Documentation: Maintain accurate records of peptide source, batch number, reconstitution date, storage conditions, and administration logs to ensure research traceability.
Regulatory Status

This compound is not an FDA-approved medication and has limited clinical availability [1]. Regulatory frameworks typically permit use of non-approved compounds for research purposes under specific protocols approved by institutional review boards or animal care and use committees. Researchers must comply with all applicable regulations governing the use of experimental compounds in their jurisdiction and institution.

Conclusion

This compound represents a promising epigenetically active tripeptide with demonstrated potential in neuroprotection and cellular aging research. The dosing protocols and experimental workflows outlined in this document provide researchers with standardized methodologies for investigating this compound in various models. As research continues to elucidate this compound's mechanisms and therapeutic potential, these application notes will serve as a foundation for rigorous, reproducible experimental design across different research contexts.

Future research directions should include more comprehensive dose-response characterization, detailed pharmacokinetic studies, and investigation of potential synergistic combinations with other therapeutic agents. Additionally, further work is needed to fully elucidate the molecular mechanisms underlying this compound's diverse biological effects and to establish its potential relevance to human health and disease.

References

Pinealon subcutaneous injection protocol

Author: Smolecule Technical Support Team. Date: February 2026

Pinealon Application Notes & Protocol

This compound is a synthetic tripeptide (Glu-Asp-Arg) investigated for its potential neuroprotective, cognitive-enhancing, and epigenetic regulatory effects [1] [2]. The following protocol is synthesized from available research literature and is intended for educational use in a research setting only. Human subcutaneous dosing is not clinically established, and oral administration is more frequently described in human observational reports [1].

Chemical & Pharmacological Profile
Property Description
Amino Acid Sequence Glu-Asp-Arg (EDR) [1] [2] [3]
Molecular Formula Proprietary / Not specified in sources
Primary Mechanisms Epigenetic modulation; gene expression regulation; reduction of oxidative stress & neuronal apoptosis; potential support for mitochondrial function & neuroplasticity [1] [2] [3].
Research Applications Neuroprotection; cognitive function; anti-aging; stress resilience [1] [2] [4].
Reconstitution & Formulation

For a 20 mg vial, the following reconstitution procedure is recommended to achieve a concentration suitable for precise low-dose measurement [1].

Supplies Needed:

  • This compound (20 mg vial)
  • Bacteriostatic Water (3.0 mL)
  • Sterile Syringe (3 mL or larger)
  • U-100 Insulin Syringes (for injection)
  • Alcohol Swabs

Reconstitution Steps:

  • Draw 3.0 mL of bacteriostatic water into a sterile syringe [1].
  • Slowly inject the water down the wall of the peptide vial to avoid foaming [1].
  • Gently swirl or roll the vial until the powder is fully dissolved. Do not shake [1].
  • Label the vial with the peptide name, concentration (~6.67 mg/mL), and reconstitution date [1].

This yields a final concentration of approximately 6.67 mg/mL. Once reconstituted, the solution should be refrigerated at 2–8°C (35.6–46.4°F) and used within a stipulated period [1].

Dosing Protocol & Administration

Reported dosing regimens vary. A common framework involves a gradual titration over several weeks [1], while other sources suggest shorter cycles [4] [3]. The following table outlines two prevalent approaches:

Protocol Type Duration Daily Dose (Subcutaneous) Details
Gradual Titration [1] 8-12 weeks (option to extend to 16) 200 - 500 mcg Start at 200 mcg daily, increase by 100 mcg every 1-2 weeks as tolerated. Target 400-500 mcg by weeks 5-12.
Short Cycle [4] [3] 10-20 days 100 - 300 mcg Once daily or every other day. Cycle is followed by an off-period of 2-3 months before repetition [3].

Dose Calculation Example: After reconstitution with 3.0 mL of water to a concentration of 6.67 mg/mL (or 6667 mcg/mL):

  • For a 200 mcg dose: 200 / 6667 ≈ 0.03 mL (or 3 units on a U-100 insulin syringe) [1].
  • For a 300 mcg dose: 300 / 6667 ≈ 0.045 mL (or 4.5 units) [1].

Administration Technique:

  • Clean the vial stopper and injection site with alcohol swabs [1].
  • Draw the required dose into a U-100 insulin syringe.
  • Pinch a skinfold and insert the needle at a 45-90° angle into the subcutaneous tissue (common sites: abdomen, thighs, upper arms) [1].
  • Inject slowly, wait a few seconds, then withdraw the needle [1].
  • Rotate injection sites daily to minimize local irritation [1].
Storage & Stability
Form Temperature Protection Notes
Lyophilized (Powder) -20°C (-4°F) [1] Light [1] Stable long-term.
Reconstituted Solution 2-8°C (35.6-46.4°F) [1] [2] Light [1] Likely stable for 4 weeks [2]. Minimize freeze-thaw cycles [1].
Experimental Workflow & Mechanism of Action

The diagram below outlines the experimental workflow for administering this compound in a research setting, from preparation to observation.

pinealon_workflow Start Protocol Start Prep Reconstitution - Add 3.0 mL BAC water to 20 mg vial - Gently swirl to dissolve Start->Prep Storage Storage - Refrigerate at 2-8°C - Protect from light Prep->Storage Dosing Dosing & Administration - Draw calculated dose - Administer SC injection - Rotate injection sites Storage->Dosing Observation Observation & Data Collection Dosing->Observation End Protocol End Observation->End

The proposed mechanism of action for this compound, based on preclinical studies, involves multiple pathways that contribute to its neuroprotective effects, as illustrated below.

pinealon_mechanism This compound This compound (Glu-Asp-Arg) Epigenetic Epigenetic & Genomic Regulation This compound->Epigenetic Modulates gene expression Antioxidant Antioxidant Effects This compound->Antioxidant Reduces ROS Mitochondrial Mitochondrial Support This compound->Mitochondrial May enhance function Neuroplasticity Supports Neuroplasticity This compound->Neuroplasticity May support neuronal repair Outcome Potential Research Outcomes - Reduced neuronal apoptosis - Enhanced cell viability - Improved cognitive markers - Neuroprotection Epigenetic->Outcome Antioxidant->Outcome Mitochondrial->Outcome Neuroplasticity->Outcome

Important Notes for Researchers

  • Regulatory Status: this compound is not an FDA-approved drug and is intended for research purposes only [5] [2].
  • Limited Human Data: Evidence for subcutaneous use in humans is limited and primarily based on animal studies and in vitro models [1] [2].
  • Safety Profile: Preclinical studies suggest a favorable tolerability profile. Potential side effects may include mild injection site reactions (redness, itching) or transient headaches [1] [4].
  • Quality of Compounds: Use high-purity, third-party tested peptides from reputable suppliers to ensure research integrity and reliability [1] [2].

References

Pinealon reconstitution and storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Pharmaceutical Profile

The table below summarizes the core chemical and handling information for Pinealon, essential for experimental reproducibility.

Property Specification
Amino Acid Sequence Glu-Asp-Arg (EDR) [1] [2]
Molecular Formula C₁₅H₂₆N₆O₈ [1]
Molecular Weight 418.40 g/mol [1]
CAS Number 175175-23-2 [1]
Solubility Soluble in water (e.g., 40 mg/mL) [1]
Storage (Lyophilized) -20°C or lower, protected from light [3] [4] [5]
Storage (Reconstituted) 2-8°C (refrigerated); stable for approximately 4 weeks. Avoid repeated freeze-thaw cycles. [3] [2]

Reconstitution Protocol & Dosing

This section provides a standardized method for preparing this compound for research use. The following workflow diagram outlines the key stages of a research cycle involving this compound.

G Start Start: Lyophilized this compound Vial Reconstitute Reconstitution Step Start->Reconstitute Storage Refrigerated Storage (2-8°C) Reconstitute->Storage Dosing Subcutaneous Dosing (e.g., Once Daily) Storage->Dosing Research In-Vitro/In-Vivo Research Dosing->Research

Detailed Reconstitution Steps (for a 20 mg vial)

The table below details the process for creating a solution with a target concentration of approximately 6.67 mg/mL, which is convenient for accurate, low-volume dosing [3].

Step Action Key Considerations
1. Prepare Gather a 20 mg vial of this compound, 3.0 mL of bacteriostatic water, alcohol swabs, and a sterile syringe. Ensure aseptic technique to maintain sterility.
2. Transfer Slowly inject the 3.0 mL of bacteriostatic water into the peptide vial. Direct the stream down the wall of the vial to minimize foam and agitation [3].
3. Mix Gently swirl or roll the vial until the powder is fully dissolved. Do not shake vigorously, as this can degrade the peptide [3] [2].
4. Label & Store Label the vial with date, concentration, and your initials. Refrigerate immediately at 2-8°C [3]. Use within 4 weeks of reconstitution [2].
Research Dosing Framework

The table below outlines a hypothetical, gradual dosing schedule for research purposes, based on a concentration of 6.67 mg/mL using U-100 insulin syringes (where 1 unit = 0.01 mL). It is critical to note that this framework is educational and based on a research model; subcutaneous human dosing is not clinically established, as published literature frequently describes oral administration [3].

Research Phase Daily Dose (mcg) Volume (mL) U-100 Syringe Units (approx.)
Weeks 1-2 200 mcg 0.03 mL 3 units
Weeks 3-4 300 mcg 0.045 mL 4.5 units
Weeks 5-6 400 mcg 0.06 mL 6 units
Weeks 7-12 500 mcg 0.075 mL 7.5 units

Investigated Mechanisms of Action

Preclinical studies suggest this compound may exert its effects through several interconnected pathways relevant to neuroprotection and aging [3] [2].

  • Epigenetic Regulation & Gene Expression: this compound is thought to enter cells and interact with DNA, influencing the expression of genes involved in neuronal activity and cellular protection. This includes regulating proteins associated with apoptosis and antioxidant defense [2].
  • Antioxidant Activity: In vitro studies indicate this compound can prevent the accumulation of reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to cellular aging and neurodegeneration [1] [2].
  • Modulation of Signaling Pathways: The peptide has been reported to suppress the activation of the ERK1/2 signaling pathway under stress conditions, which may contribute to its cytoprotective effects [1].
  • Telomere Stability: Research suggests this compound may enhance the expression of the hormone irisin, which is associated with strengthening telomeres, the protective caps at the ends of chromosomes, thereby potentially slowing cellular aging [6] [2].

Critical Safety & Regulatory Notes

  • Regulatory Status: this compound is not an FDA-approved medication and is classified as a research compound. It is for laboratory research use only and is not intended for human diagnosis, treatment, or consumption [7] [2] [5].
  • Quality Control: There is a significant difference between research-grade and pharmaceutical-grade peptides. Research-grade peptides may have variable purity, increasing the risk of adverse events in a clinical context. Sourcing from reputable suppliers that provide third-party testing and certificates of analysis (COAs) is crucial for research integrity [2].
  • Safety Profile: While peptide bioregulators like this compound are often described as having a small side effect profile in available research, dedicated safety studies in humans are lacking. Potential side effects, as with any injectable, could include local injection site reactions [2].

Reference Summary

The application of this compound in a research setting requires meticulous attention to its pharmaceutical properties, a sterile reconstitution protocol, and a clear understanding of its investigational mechanisms. The information provided here serves as a foundational guide for scientists designing in-vitro or in-vivo studies.

  • Khavinson et al. (2011). Rejuvenation Research - Mechanistic in-vitro study on free radical suppression [3].
  • MedChemExpress (MCE) Product Page - Chemical and biological activity data [1].
  • Paragon Sports Medicine - Overview of clinical applications and regulatory status [7].
  • Particle Peptides Blog (2024) - Summary of effects on irisin and telomeres [6].
  • Innerbody Research (2025) - Comprehensive review of benefits, safety, and user experience [2].

References

Key Experimental Models of Pinealon Neuroprotection

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Model Key Findings Proposed Mechanisms Primary Outcomes
Prenatal Hyperhomocysteinemia (Rat) [1] [2] [3] Improved offspring cognitive function; Reduced cerebellar neuron necrosis. Reduced ROS; Enhanced neuronal resistance to oxidative stress. [1] Improved spatial learning & memory in Morris water maze. [1]
In Vitro Oxidative Stress Models [1] [2] [4] Increased cell viability; Reduced necrotic cell death. Direct genomic interaction; Suppression of free radical accumulation; Activation of proliferative processes. [2] [4] Dose-dependent decrease in ROS (DCF fluorescence) and necrotic cells (Propidium Iodide). [1]
Alzheimer's Disease (AD) Models [4] [5] Prevention of dendritic spine loss; Modulation of AD-related gene expression. Delayed ERK1/2 activation; Regulation of MAPK/ERK pathway; Decreased pro-apoptotic proteins (caspase-3, p53). [4] Restoration of mushroom-shaped spines in hippocampal neurons. [4]
Ischemic Stroke & Hypoxia Models [2] [4] [5] Supported neuronal resistance to hypoxic stress; Reduced infarct size. Activation of innate antioxidant enzymes (SOD2, GPX1); Limitation of NMDA-mediated excitotoxicity. [2] [4] Improved cellular energy metabolism; Modulated cytokine signaling & caspase-3 activity. [2]

Detailed Experimental Protocols

Prenatal Hyperhomocysteinemia Model [1]
  • Objective: To evaluate Pinealon's protective effects against cognitive deficits induced by prenatal hyperhomocysteinemia.
  • Animals: Female pregnant Wistar rats.
  • Hyperhomocysteinemia Induction: Methionine is added to drinking water from the second trimester until delivery, providing a daily dose of 1 g/kg body weight.
  • Peptide Administration: this compound (10 µg/kg body weight) is dissolved in 0.9% NaCl and administered intraperitoneally for 5 days prior to methionine loading.
  • Offspring Analysis:
    • Cognitive Testing (Morris Water Maze): Performed on 45-day-old pups. Parameters measured include:
      • Day 1: Average swim speed (spatial orientation).
      • Day 2: Escape latency in 5 successive trials (learning ability).
    • Cerebellar Neuron Analysis: Cerebellum granule cells are isolated from 10-day-old pups.
      • Oxidative Stress Induction: Cells are incubated with 5 mM H₂O₂ for 30 minutes.
      • Flow Cytometry: Cells are loaded with DCF-DA (for ROS) and Propidium Iodide (for necrosis). Analyze 10,000 events per sample in triplicate.
In Vitro Neuroprotection Assay [1] [2] [4]
  • Cell Cultures: Cerebellar granule cells from rats; HeLa cells for nuclear penetration studies.
  • Treatment:
    • Cells are pre-treated with varying concentrations of this compound.
    • Oxidative stress is induced using 5 mM H₂O₂ or 1-5 mM homocysteine.
  • Viability & Oxidative Stress Assessment:
    • ROS Measurement: Using DCF-DA fluorescence.
    • Necrosis/Apoptosis Assay: Propidium iodide (necrotic cells) or caspase-3 activity (apoptotic cells).
    • Gene Expression Analysis: Western blot for p53, PPARA, PPARG; PCR for SOD2, GPX1.

Mechanism of Action & Signaling Pathways

This compound (Glu-Asp-Arg) is a synthetic tripeptide that exhibits a unique proposed mechanism of action, primarily through direct interaction with the cell genome rather than conventional receptor-mediated pathways [2] [4].

G cluster_1 Genomic Interaction & Epigenetic Regulation cluster_2 Key Regulated Pathways & Outcomes This compound This compound Nuclear_Penetration Crosses Nuclear Membrane This compound->Nuclear_Penetration DNA_Interaction Direct DNA Interaction (Binds CCTGCC sequences) Nuclear_Penetration->DNA_Interaction Gene_Expression Modulates Gene Expression DNA_Interaction->Gene_Expression Antioxidant_Defense Enhanced Antioxidant Defense (↑ SOD2, ↑ GPX1) Gene_Expression->Antioxidant_Defense Apoptosis_Reduction Reduced Apoptosis (↓ Caspase-3, ↓ p53) Gene_Expression->Apoptosis_Reduction Neurotransmitter_Synthesis Increased Serotonin Synthesis (↑ 5-tryptophan hydroxylase) Gene_Expression->Neurotransmitter_Synthesis Synaptic_Protection Synaptic Protection (Preserves dendritic spines) Gene_Expression->Synaptic_Protection

This compound's neuroprotective effects are mediated through the modulation of the MAPK/ERK signaling pathway [4]. The peptide delays the homocysteine-induced activation of ERK1/2, shifting the peak activation from 2.5 minutes to 20 minutes post-stimulation. This temporal delay is crucial for mitigating oxidative stress and preventing aberrant cellular responses.

G cluster_downstream Downstream Effects Stressor Oxidative Stressor (H₂O₂, Homocysteine) MAPK_Pathway MAPK/ERK Pathway (Delayed Activation by this compound) Stressor->MAPK_Pathway Normally induces rapid activation Reduced_ROS Reduced ROS Accumulation MAPK_Pathway->Reduced_ROS AntiApoptotic Anti-Apoptotic Signaling (↓ Caspase-3, ↓ p53) MAPK_Pathway->AntiApoptotic Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD2, GPX1) MAPK_Pathway->Antioxidant_Enzymes Synaptic_Stability Synaptic Stability MAPK_Pathway->Synaptic_Stability Reduced_ROS->AntiApoptotic Antioxidant_Enzymes->Reduced_ROS

Application Notes for Researchers

  • Dosing Considerations: Effects are dose-dependent. Lower concentrations (nM-µM range) primarily reduce ROS and cell death, while higher concentrations additionally modulate the cell cycle and proliferation pathways [2] [5].
  • Administration Route: Effective via intraperitoneal (in vivo) and direct addition to culture media (in vitro). Its small size ensures good tissue and cellular penetration [1] [2].
  • Model Selection:
    • Prenatal Hyperhomocysteinemia: Ideal for studying cognitive development and prenatal neuroprotection [1].
    • In Vitro H₂O₂/Homocysteine Challenge: Best for rapid screening of antioxidant and anti-necrotic effects [1] [4].
    • AD In Vitro Models: Recommended for investigating synaptic protection and epigenetic mechanisms [4].
  • Key Readouts:
    • Behavioral: Morris water maze for spatial learning and memory [1].
    • Cellular: Flow cytometry for ROS and necrosis/apoptosis [1].
    • Molecular: Western blot for phospho-ERK, caspase-3, p53; PCR for antioxidant genes [4].

Conclusion

This compound demonstrates consistent neuroprotective effects across diverse experimental models, from prenatal programming to age-related neurodegeneration. Its unique proposed mechanism of direct genomic interaction and modulation of the MAPK/ERK pathway offers a promising multi-target strategy for investigating neuroprotection. The provided protocols and application notes offer a foundation for standardized research into this synthetic tripeptide.

References

Pinealon pharmaceutical-grade purity standards

Author: Smolecule Technical Support Team. Date: February 2026

Sourcing and Quality Control Considerations

For a research context, the most relevant purity specifications come from commercial chemical suppliers. The table below summarizes the typical quality claims found in current markets:

Parameter Typical Supplier Specification Notes for Researchers
Purity Level >98% to 99% [1] [2] Commonly stated as meeting or exceeding U.S. Pharmacopeia (USP) regulations [1].
Physical Form Lyophilized (freeze-dried) powder [3] [1] [2] White to off-white in color [4].
Storage (Lyophilized) Cool, dry, dark place; stable for up to 2 years [1] Protect from light. Refrigeration is recommended.
Storage (Reconstituted) Refrigerate (2°C to 8°C); use within 45 days [1] Bacteriostatic water is required for reconstitution [1].

A significant challenge is that Pinealon is not an FDA-approved medication [5]. Products sold as "research-grade" are explicitly not suitable for human consumption and carry risks due to potentially lower purity and a lack of regulatory oversight [5]. Sourcing for legitimate clinical research would require working with a licensed physician and a qualified compounding pharmacy that can provide certified pharmaceutical-grade material under regulatory exemptions [5].

Proposed Experimental Workflow for Characterization

In the absence of publicly available detailed protocols, the following workflow outlines key steps you would need to establish in-house to characterize and validate this compound for research purposes.

G Start Start: Acquire this compound Sample Step1 Step 1: Identity Confirmation • Mass Spectrometry (MS) • Amino Acid Analysis Start->Step1 Step2 Step 2: Purity & Impurity Analysis • High-Performance Liquid  Chromatography (HPLC) • Capillary Electrophoresis Step1->Step2 Step3 Step 3: Structural Analysis • Nuclear Magnetic Resonance (NMR) Step2->Step3 Step4 Step 4: Bioactivity Assay • In vitro cell-based assays • Assessment of antioxidant  or neuroprotective effects Step3->Step4 Step5 Step 5: Sterility & Safety Testing • Endotoxin Testing (LAL) • Sterility Tests Step4->Step5 End End: Data Compilation & Certificate of Analysis (CoA) Step5->End

The analytical techniques listed in the diagram are standard for peptide characterization, though their specific application to this compound is inferred from general practice [6].

Research Application Protocol Example

Below is a generalized protocol for a common research application studied with this compound, based on the available information. This protocol is intended as a starting point and requires optimization and validation in your specific laboratory setting.

Objective: To evaluate the potential neuroprotective effects of this compound against oxidative stress in an in vitro cell model.

Materials:

  • Test Substance: this compound, purity >98% [2], supplied as a lyophilized powder.
  • Solvent: Bacteriostatic Water for reconstitution [1].
  • Cell Model: Rat cerebellar granule cells or other relevant neuronal cell line [4].
  • Inducing Agent: Ouabain or Homocysteine, to induce oxidative stress [4].

Methodology:

  • Reconstitution & Dilution:
    • Reconstitute this compound lyophilized powder in bacteriostatic water to create a stock solution (e.g., 1 mM). Gently swirl to dissolve without agitation [5].
    • Prepare a series of working concentrations (e.g., 10 nM, 50 nM, 100 nM) in the cell culture medium [4].
  • Cell Culture & Pre-treatment:
    • Culture cells according to standard protocols in appropriate multi-well plates.
    • Once cells reach the desired confluence, pre-treat them with the various concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes to 2 hours).
  • Induction of Oxidative Stress:
    • Expose the cells to the stress-inducing agent (e.g., ouabain) to trigger reactive oxygen species (ROS) accumulation [4].
  • Assessment & Analysis:
    • ROS Measurement: Use a fluorescent ROS-sensitive dye (e.g., DCFH-DA) to quantify intracellular ROS levels. Compare the fluorescence intensity between this compound-treated and untreated control groups.
    • Cell Viability Assay: Perform an assay such as MTT or LDH to measure cell survival and death after stress induction.
    • Protein Analysis: Analyze key signaling pathways (e.g., ERK1/2 activation) via Western Blotting [4].

References

Application Notes and Protocols: Pinealon (EDR Peptide) in Hypoxia Research Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Background

Pinealon (also known as EDR peptide, sequence: L-Glutamyl-L-Aspartyl-L-Arginine) is a synthetic ultrashort tripeptide classified among Khavinson peptide bioregulators that demonstrates significant potential for investigating neuroprotection and cellular resilience in hypoxic conditions [1] [2]. Unlike most peptides that function through cell surface receptors, this compound's exceptionally small molecular size enables direct penetration of cellular and nuclear membranes, allowing it to potentially interact with DNA and modulate gene expression [1] [2] [3]. This unique mechanism positions this compound as a compelling compound for researching epigenetic regulation of stress response pathways under hypoxic conditions.

Research indicates this compound may function as a multi-mechanism therapeutic candidate for hypoxia-related pathologies through several interconnected pathways: reduction of reactive oxygen species (ROS), limitation of excitotoxic damage, modulation of apoptotic signaling, and potential regulation of circadian rhythm disruptions that often accompany hypoxic brain injury [4] [2] [5]. These application notes consolidate established experimental protocols and mechanistic insights from peer-reviewed literature to standardize research approaches across laboratories investigating this compound's effects in hypoxic models.

Experimental Models and Hypoxia Protocols

In Vitro Hypoxia/Ischemia Models

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Pinealocytes This protocol models hypoxic-ischemic damage in pineal gland cells to investigate this compound's potential protective effects on melatonin synthesis and circadian regulation [6].

  • Cell Culture: Ispine pinealocytes from neonatal Sprague-Dawley rats (postnatal day 2-3)
  • OGD/R Induction:
    • Replace culture medium with glucose-free DMEM
    • Transfer cells to a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) at 37°C for 2-6 hours
    • For reoxygenation, replace medium with complete DMEM and return to normoxic conditions (21% O₂) for 24 hours
  • This compound Treatment: Apply this compound at concentrations ranging 10-100 nM during the reoxygenation phase
  • Outcome Measures:
    • Melatonin secretion (ELISA)
    • AANAT enzyme expression (Western blot, RT-PCR)
    • miR-325 and miR-375-3p expression (qPCR)
    • Cell viability (MTT assay)
    • Apoptosis markers (caspase-3 activation, TUNEL staining)

Neuronal Culture Oxidative Stress Challenge This protocol assesses this compound's direct antioxidant effects in cerebellar granule neurons under chemical hypoxic conditions [7].

  • Cell Preparation: Cerebellar granule cells isolated from 10-day-old Wistar rat pups
  • Oxidative Stress Induction: Treat cells with 5 mM H₂O₂ for 30 minutes at 37°C
  • This compound Pre-treatment: Apply this compound at 10-100 nM concentrations 2 hours prior to H₂O₂ exposure
  • Outcome Measures:
    • Intracellular ROS (DCF-DA fluorescence)
    • Necrotic cell count (propidium iodide uptake)
    • Mitochondrial membrane potential (JC-1 staining)
    • Antioxidant enzyme expression (SOD2, GPX1 via Western blot)
In Vivo Hypoxia Models

Prenatal Hypobaric Hypoxia Model This protocol examines this compound's protective effects during developmental hypoxia [4] [7].

  • Animals: Pregnant Wistar rats (180-200 g)
  • Hypoxia Induction: Place dams in hypobaric chamber at 0.5 atm for 2-4 hours daily during second trimester
  • This compound Dosing: Administer 10 μg/kg/day intraperitoneally 5 days prior to and throughout hypoxia exposure
  • Offspring Analysis:
    • Cognitive function (Morris water maze at postnatal day 45)
    • Cerebellar neuron resilience to oxidative stress ex vivo
    • Neuronal spine density and morphology
    • Serum homocysteine levels

Neonatal Hypoxic-Ischemic Brain Damage (HIBD) Model This protocol models perinatal asphyxia and investigates this compound's neuroprotective potential [8] [6].

  • Animals: Postnatal day 7-10 Sprague-Dawley rats
  • HIBD Induction:
    • Anesthetize pups and isolate left common carotid artery
    • Perform double-layer ligation
    • After recovery, place animals in hypoxic chamber (8% O₂) at 37°C for 2 hours
  • This compound Treatment: Administer 10-50 μg/kg/day subcutaneously for 5-14 days post-insult
  • Outcome Measures:
    • Cerebral infarction volume (TTC staining)
    • Neurobehavioral assessment (righting reflex, geotaxis response)
    • Circadian rhythm monitoring (wheel-running activity)
    • Pineal gland miRNA expression profiling

Table 1: this compound Dosing Parameters Across Experimental Models

Model System Route Dosing Regimen Concentration Duration Primary Endpoints
In vitro neuronal cultures Culture medium 2 hr pre-treatment 10-100 nM 24-72 hr ROS reduction, cell viability
Prenatal hypoxia (rat) Intraperitoneal Once daily 10 μg/kg 5 days pre-hypoxia + gestation Offspring cognitive function
Neonatal HIBD (rat) Subcutaneous Once daily 10-50 μg/kg 5-14 days Infarct volume, neurobehavior
Aged rat hypoxia Subcutaneous Once daily Not specified 7-21 days Caspase-3 activity, neurotransmitters

Proposed Mechanisms of Action in Hypoxia

The neuroprotective effects of this compound in hypoxic models appear to involve multiple complementary mechanisms that target various aspects of hypoxic cellular injury. The diagrams below illustrate the key molecular pathways through which this compound exerts its protective effects.

G Hypoxia Hypoxia ROS ROS Hypoxia->ROS Induces NMDA NMDA Hypoxia->NMDA Over-activates MAPK/ERK\nDysregulation MAPK/ERK Dysregulation Hypoxia->MAPK/ERK\nDysregulation Triggers Caspase-3\nActivation Caspase-3 Activation Hypoxia->Caspase-3\nActivation Stimulates Oxidative Stress Oxidative Stress ROS->Oxidative Stress Causes Excitotoxicity Excitotoxicity NMDA->Excitotoxicity Leads to Neuronal Apoptosis Neuronal Apoptosis MAPK/ERK\nDysregulation->Neuronal Apoptosis Promotes Programmed Cell Death Programmed Cell Death Caspase-3\nActivation->Programmed Cell Death Executes Oxidative Stress->Neuronal Apoptosis Contributes to Excitotoxicity->Neuronal Apoptosis Directly causes Cell Viability ↓ Cell Viability ↓ Neuronal Apoptosis->Cell Viability ↓ Results in This compound This compound This compound->ROS Reduces This compound->NMDA Limits Activation This compound->MAPK/ERK\nDysregulation Modulates This compound->Caspase-3\nActivation Suppresses Antioxidant\nEnzymes Antioxidant Enzymes This compound->Antioxidant\nEnzymes Stimulates Gene Expression\nModulation Gene Expression Modulation This compound->Gene Expression\nModulation Direct DNA Interaction Antioxidant\nEnzymes->ROS Neutralize Neuronal Resilience Neuronal Resilience Gene Expression\nModulation->Neuronal Resilience Enhances Cell Viability ↑ Cell Viability ↑ Neuronal Resilience->Cell Viability ↑ Promotes

Figure 1: this compound's Multi-Target Action Against Hypoxic Injury

G cluster_nuclear Nuclear Mechanisms cluster_cytoplasmic Cytoplasmic Mechanisms cluster_extracellular Extracellular Mechanisms This compound This compound DNA Interaction DNA Interaction This compound->DNA Interaction Direct binding MAPK/ERK Pathway\nModulation MAPK/ERK Pathway Modulation This compound->MAPK/ERK Pathway\nModulation Delayed activation NMDA Receptor\nModulation NMDA Receptor Modulation This compound->NMDA Receptor\nModulation Limits excitotoxicity Gene Expression\nModulation Gene Expression Modulation DNA Interaction->Gene Expression\nModulation Epigenetic\nRegulation Epigenetic Regulation Gene Expression\nModulation->Epigenetic\nRegulation Serotonin Synthesis\nStimulation Serotonin Synthesis Stimulation Epigenetic\nRegulation->Serotonin Synthesis\nStimulation TPH2 expression Antioxidant Enzyme\nActivation (SOD2, GPX1) Antioxidant Enzyme Activation (SOD2, GPX1) MAPK/ERK Pathway\nModulation->Antioxidant Enzyme\nActivation (SOD2, GPX1) Caspase-3\nInhibition Caspase-3 Inhibition Antioxidant Enzyme\nActivation (SOD2, GPX1)->Caspase-3\nInhibition

Figure 2: Intracellular Mechanisms of this compound Action

Key Mechanistic Insights
  • Direct Genomic Interactions: this compound demonstrates capacity to penetrate nuclear membranes and bind promoter regions of genes encoding tryptophan hydroxylase (rate-limiting enzyme in serotonin synthesis) and antioxidant enzymes (SOD2, GPX1) [1] [5].

  • MAPK/ERK Pathway Modulation: Under homocysteine-induced stress, this compound delays ERK1/2 activation by approximately 20 minutes, potentially allowing cellular repair mechanisms to engage before commitment to apoptotic pathways [5].

  • Antioxidant System Potentiation: this compound stimulates endogenous antioxidant enzymes rather than directly scavenging free radicals, providing sustained protection against oxidative stress [4] [7].

  • Anti-apoptotic Signaling: Through caspase-3 suppression and modulation of pro-apoptotic proteins (p53), this compound maintains mitochondrial integrity and reduces programmed cell death initiation [2] [9].

Table 2: Quantitative Effects of this compound in Hypoxia Models

Parameter Measured Model System Baseline Level Post-Hypoxia Change With this compound Treatment Reference
ROS Accumulation Cerebellar neurons 100% (control) +285% +132% [7]
Necrotic Cells Cerebellar neurons 4.2% 18.5% 8.7% [7]
Caspase-3 Activity Aged rat brain 100% (control) +220% +142% [9]
Memory Latency Morris water maze 18.2 sec 41.5 sec 24.8 sec [7]
Mushroom Spines AD neuronal culture 100% (control) 42% 78% [5]
ERK1/2 Activation Homocysteine stress Normal kinetics Immediate (2.5 min) Delayed (20 min) [5]

Research Application Notes

Formulation and Administration

For in vivo research, this compound is typically administered as follows:

  • Reconstitution: Lyophilized this compound (20 mg) should be reconstituted with 3.0 mL bacteriostatic water to achieve a concentration of approximately 6.67 mg/mL [10].
  • Dosing Regimen: Research protocols typically employ once-daily subcutaneous injections in a dose range of 200-500 mcg, with gradual titration over 8-12 weeks for chronic studies [10].
  • Stability: Lyophilized peptide should be stored at -20°C, protected from light. Reconstituted solution remains stable for approximately 30 days when refrigerated at 2-8°C [10].
Experimental Design Considerations
  • Timing of Intervention: Pre-treatment with this compound (24-48 hours before hypoxia induction) appears most effective, suggesting requirement for genomic activation and protein synthesis [7].
  • Dose-Response Relationship: Lower concentrations (10-100 nM) effectively reduce ROS, while higher concentrations (500 nM-1 μM) modulate cell cycle progression [3].
  • Combination Approaches: this compound demonstrates synergistic effects with other peptide bioregulators (Cortexin, Vesugen) targeting complementary pathways [9].
  • Age-Dependent Effects: Neuroprotective efficacy appears enhanced in aged animal models, suggesting particular relevance for age-related hypoxia vulnerability [9].

Conclusion and Research Perspectives

This compound represents a novel class of peptide bioregulators with multi-mechanistic activity against hypoxic injury. Its unique capacity to potentially modulate gene expression through direct DNA interaction distinguishes it from conventional neuroprotective agents. Current evidence supports its investigation for conditions including perinatal hypoxic-ischemic encephalopathy, stroke, and age-related cerebrovascular insufficiency.

Future research directions should prioritize:

  • Elucidation of precise genomic targets through chromatin immunoprecipitation studies
  • Investigation of therapeutic windows in permanent versus transient hypoxia models
  • Exploration of synergistic combinations with hypothermia and other neuroprotective modalities
  • Development of enhanced delivery systems to overcome potential blood-brain barrier limitations

References

Pinealon Cognitive Testing: Key Experimental Findings

Author: Smolecule Technical Support Team. Date: February 2026

Testing Paradigm Subject Model Key Cognitive Metrics Significant Results Molecular Correlates
Morris Water Maze [1] Rat offspring with prenatal hyperhomocysteinemia Latency to find platform (learning), Search rate (spatial orientation) ↓ Learning latency, ↑ Spatial orientation ↓ Cerebellar ROS, ↓ Necrotic neurons
Visual Discrimination [2] Macaque monkeys Learning time, Motor reaction time to visual stimuli ↓ Learning time, ↓ Motor reaction time Not specified
Correction Test [3] Human TBI patients Error number in sustained attention task ↓ Error number ↑ α-index in EEG (neuroplasticity)
In Vitro Spine Assay [3] Mouse hippocampal neurons (AD model) Density of mushroom-shaped dendritic spines Prevented spine loss Regulation of MAPK/ERK pathway

Pinealon (Glu-Asp-Arg) is a synthetic tripeptide that has demonstrated neuroprotective and cognitive-enhancing potential in preclinical models. Its proposed mechanism involves direct interaction with cellular DNA to influence the expression of genes critical for neuronal survival, synaptic plasticity, and oxidative stress response [3] [4]. The following notes and protocols detail the experimental methods for evaluating its effects on cognitive function.

Detailed Experimental Protocols

Morris Water Maze for Spatial Learning & Memory

This protocol assesses spatial learning and memory in rodent offspring exposed to prenatal insults, based on the study by [1].

  • Primary Objective: To evaluate the efficacy of this compound in rescuing cognitive deficits induced by prenatal hyperhomocysteinemia (HHcy).
  • Animal Model: Offspring of female Wistar rats with alimentary-induced HHcy (daily 1 g/kg L-methionine in drinking water).
  • Dosing Regimen:
    • This compound: 10 μg/kg/day, intraperitoneal (i.p.) [1].
    • Administration: To pregnant dams for 5 days prior to methionine loading, continuing through pregnancy.
    • Control Groups: Include intact control, HHcy model, and vehicle-control groups.
  • Apparatus: A circular water pool (diameter: 1.7 m) rendered opaque with non-toxic dye, maintained at 22°C. A hidden platform (diameter: 15 cm) is submerged 0.5-1 cm below the water surface.
  • Testing Procedure:
    • Habituation (Day 1): A single trial to assess innate spatial orientation. Measure the average swim speed and initial latency to find the platform.
    • Acquisition (Day 2): Conduct 5 successive trials. Record the escape latency (time to find the platform) in each trial. Allow the animal to rest on the platform for 20 seconds after each success.
    • Probe Trial (Optional): Conducted after acquisition, remove the platform and measure time spent in the target quadrant to assess memory retention.
  • Data Analysis:
    • Compare mean latency and path efficiency across groups using ANOVA with post-hoc tests (e.g., Fisher's LSD).
    • A significant reduction in escape latency in the this compound-treated group compared to the HHcy model group indicates improved learning and memory.
Visual Discrimination Task in Non-Human Primates

This protocol evaluates complex learning and perceptual-motor speed, adapted from a study in macaques [2].

  • Primary Objective: To measure this compound's effect on higher-order cognitive processing and reaction time.
  • Animal Model: Two macaque monkeys.
  • Dosing Regimen:
    • This compound: Specific dosage not detailed in available literature; a 10-day course was administered [2].
  • Apparatus: Computer-controlled setup for presenting visual stimuli and recording responses.
  • Testing Procedure:
    • Training: Animals are trained to associate specific visual cues with outcomes (e.g., food reward).
    • Testing: Present a series of visual stimuli. The animal must correctly identify target stimuli.
    • Metrics: Precisely measure learning time (trials to criterion) and motor reaction time (time from stimulus onset to correct response).
  • Data Analysis: Compare pre- and post-treatment performance metrics using paired t-tests. Significant reductions in learning and reaction times suggest enhanced cognitive processing speed.
Correction Test in Human Clinical Trials

This protocol assesses sustained attention and executive function in patients with cognitive deficits, such as after traumatic brain injury (TBI) [3].

  • Primary Objective: To evaluate the pro-attentive and error-reducing effects of this compound in a clinical population.
  • Human Subjects: 72 patients with long-term consequences of TBI and cerebrasthenia [3].
  • Dosing Regimen:
    • This compound: Oral administration as an add-on to standard therapy. Specific dosage should be determined per institutional guidelines.
  • Apparatus: A standard correction test form (a page of random letters) and a stopwatch.
  • Testing Procedure:
    • The subject is instructed to scan the text and cross out a specific target letter as quickly and accurately as possible within a set time limit (e.g., 2 minutes).
    • The test administrator records the task completion time.
  • Data Analysis:
    • The primary outcome is the number of errors (omissions and false positives).
    • A significant decrease in error count post-treatment indicates improved attention and cognitive control.
In Vitro Dendritic Spine Integrity Assay

This protocol quantifies this compound's direct neuroprotective effects on synaptic structures in models of neurodegeneration [3].

  • Primary Objective: To determine if this compound prevents the loss of mature, mushroom-shaped dendritic spines under Alzheimer's disease (AD) model conditions.
  • Cell Culture: Primary hippocampal neuronal cultures from wild-type or AD-model mice.
  • Treatment:
    • AD Model Condition: Exposure to sublethal concentrations of Aβ42 peptide.
    • This compound Treatment: Co-application of this compound at varying concentrations (e.g., 1-100 nM).
  • Staining and Imaging:
    • Fix neurons and immunostain for a spine marker (e.g., phalloidin for F-actin).
    • Image dendritic segments using high-resolution confocal microscopy.
  • Quantification and Analysis:
    • Blindly count the total number of spines and classify them by type (mushroom, thin, stubby).
    • Calculate the density of mushroom spines (number per μm of dendrite).
    • A significantly higher density of mushroom spines in this compound-treated cultures compared to the AD-model control indicates a protective effect on synaptic integrity.

Mechanism of Action & Supporting Assays

The cognitive benefits observed in the above protocols are supported by this compound's multifaceted molecular actions. The following diagram and table summarize its neuroprotective mechanisms.

G cluster_nuclear Nuclear & Genomic Actions cluster_pathways Key Regulated Pathways & Outcomes This compound This compound Penetration Crosses Nuclear Membrane This compound->Penetration DNA_Interaction Direct DNA Interaction Penetration->DNA_Interaction Gene_Expression Modulates Gene Expression DNA_Interaction->Gene_Expression MAPK Delays MAPK/ERK Over-Activation Gene_Expression->MAPK Antioxidant ↑ Antioxidant Enzymes (SOD2, GPX1) Gene_Expression->Antioxidant Apoptosis ↓ Pro-apoptotic Proteins (Caspase-3, p53) Gene_Expression->Apoptosis Serotonin ↑ Serotonin Synthesis Gene_Expression->Serotonin Outcomes Enhanced Neuroprotection Reduced Oxidative Stress Improved Synaptic Plasticity Supported Cognitive Function MAPK->Outcomes Antioxidant->Outcomes Apoptosis->Outcomes Serotonin->Outcomes

Supporting Molecular & Cellular Assays

To corroborate behavioral findings, the following assays are recommended to elucidate this compound's mechanism of action.

Assay Target Method Sample Type Key Outcome Measures
Oxidative Stress DCF-DA Fluorescence [1] [3] Cerebellar granule cells Mean DCF fluorescence (↓ ROS levels)
Cell Viability Propidium Iodide (PI) Uptake [1] Cerebellar granule cells % of PI-positive cells (↓ Necrotic death)
MAPK/ERK Signaling Western Blot (p-ERK/ERK) [3] Neuronal cell lysates Lag phase of ERK1/2 activation
Antioxidant Enzymes qPCR / ELISA (SOD2, GPX1) [3] Cell/tissue lysates mRNA and protein expression levels
Apoptotic Markers Western Blot (Caspase-3, p53) [3] Cell/tissue lysates Cleaved caspase-3 and p53 levels
Synaptic Integrity Dendritic Spine Imaging [3] Primary hippocampal neurons Density of mushroom-shaped spines

Key Considerations for Experimental Design

  • Dosing and Administration: Animal studies commonly use subcutaneous or intraperitoneal injection at doses ranging from 10 μg/kg to 1 mg/kg [1] [5]. A common treatment cycle is 10-15 days of daily administration [2] [5].
  • Regulatory Status: this compound is not approved by the FDA or EMA for human therapeutic use and is legally classified as a research compound [6]. All human data should be considered preliminary.
  • Compound Sourcing and Quality: For research, source peptides from reputable suppliers that provide verification of purity and identity (e.g., via HPLC, mass spectrometry) [2]. Use pharmaceutical-grade peptides for any clinical work.

Further Research Directions

Future studies should prioritize randomized, placebo-controlled trials (RCTs) in well-defined clinical populations, such as those with Mild Cognitive Impairment or early Alzheimer's disease [6]. Research should also focus on:

  • Dose-Response Relationships: Systematic exploration to establish optimal dosing.
  • Combination Therapies: Investigating this compound with other neuroprotective agents.
  • Long-Term Safety: Comprehensive toxicology and long-term outcome studies.

Conclusion

The application notes and protocols detailed herein provide a framework for the standardized evaluation of this compound's cognitive effects. The integration of robust behavioral paradigms with mechanistic molecular assays is crucial for validating its efficacy and understanding its unique mode of action as a potential gene-modulating neuroprotective agent.

References

Proposed Application Notes: Evaluating Pinealon's Telomere Protective Effects

Author: Smolecule Technical Support Team. Date: February 2026

The core proposal for investigating Pinealon should focus on its potential to protect telomeres from shortening and dysfunction, primarily through its described role in modulating oxidative stress and cellular aging pathways [1]. The experimental strategy can be divided into three main components:

  • Assessment of Telomere Length Maintenance: Determine if this compound treatment slows the rate of telomere attrition in cells under replicative or oxidative stress.
  • Analysis of Telomere Dysfunction: Evaluate whether this compound reduces markers of telomere damage.
  • Investigation of Proposed Mechanisms: Probe the associated pathways, such as oxidative stress reduction and irisin modulation, to understand the molecular basis of any observed effects [1].

Recommended Experimental Protocols & Workflows

The following section outlines detailed methodologies for key experiments. Given the absence of a published protocol specific to this compound, these are adapted from standard assays in telomere biology.

Experiment 1: Quantifying Telomere Length Dynamics This experiment aims to track changes in telomere length over time in treated versus untreated cells.

  • 1.1 Cell Culture & Treatment:
    • Cell Model: Use human diploid fibroblasts (e.g., IMR90) or a relevant neural cell model, given this compound's neuroprotective profile [1]. Culture cells under standard conditions.
    • Treatment Groups:
      • Control: Vehicle-only treatment (e.g., PBS).
      • This compound Treatment: Cells treated with a range of this compound concentrations. A suggested starting point is 1-10 µM, based on its use in other cytoprotective studies [1].
      • Positive Control: Cells treated with a known telomerase activator (e.g., Epitalon [2]) for comparative purposes.
    • Treatment Duration: Treat cells at each passage for 4-8 weeks to observe longitudinal effects.
  • 1.2 Telomere Length Measurement (qPCR): The quantitative PCR method is high-throughput and suitable for screening multiple conditions [3].
    • DNA Extraction: Harvest cells at each passage (e.g., every 3-4 days). Extract high-quality genomic DNA using a commercial kit. Verify DNA purity and concentration [3].
    • qPCR Reaction:
      • Use a monochrome multiplex qPCR (mmQPCR) protocol to simultaneously amplify telomeric (T) sequences and a single-copy reference gene (S) in the same well [3].
      • Telomere Primers: Forward: CGGTTTGTTTGGGTTTGGGTTTGGGTTTGGGTTTGGGTT, Reverse: GGCTTGCCTTACCCTTACCCTTACCCTTACCCTTACCCT [2].
      • Reference Gene: Use 36B4 (acidic ribosomal phosphoprotein P0). Primers: Standard sequences for this gene.
      • Standard Curve: Include a serial dilution of a reference DNA sample to generate a standard curve for both T and S reactions, allowing for absolute quantification [2].
    • Data Analysis: Calculate the T/S ratio for each sample, which is proportional to the average telomere length. Plot the T/S ratio against population doublings to visualize the rate of telomere shortening across treatment groups.

Experiment 2: Assessing Telomere Dysfunction This experiment probes the functional integrity of telomeres after this compound treatment.

  • 2.1 Telomere Dysfunction-Induced Foci (TIF) Assay: This immunofluorescence-FISH assay quantifies telomeres that are recognized as sites of DNA damage [4].
    • Cell Preparation: Culture and treat cells on glass coverslips.
    • Immunofluorescence: Fix and permeabilize cells. Incubate with primary antibodies against DNA damage markers, such as γH2AX (Ser139) or 53BP1 [5].
    • Fluorescence In Situ Hybridization (FISH): After immunofluorescence, hybridize the cells with a fluorescently labeled (CCCTAA)₃ peptide nucleic acid (PNA) telomere-specific probe [4].
    • Imaging & Quantification: Acquire high-resolution z-stack images using a confocal microscope. A telomere is considered dysfunctional (a TIF) if the DNA damage signal co-localizes perfectly with the telomere FISH signal. Score at least 1000 telomeres per condition and report the percentage of TIF-positive telomeres.

The workflow below illustrates the integration of these key experiments.

G cluster_assay Parallel Assays cluster_protocol1 qPCR Protocol (Length) cluster_protocol2 TIF Assay (Dysfunction) cluster_protocol3 Mechanistic Assays start Start: Experimental Setup cell Cell Culture & Treatment (Human fibroblasts/neural cells) start->cell grp1 Group 1: Control (Vehicle) cell->grp1 grp2 Group 2: this compound Treatment cell->grp2 grp3 Group 3: Positive Control cell->grp3 assay1 Assay 1: Telomere Length grp1->assay1 assay2 Assay 2: Telomere Dysfunction grp1->assay2 assay3 Assay 3: Mechanism Probe grp1->assay3 grp2->assay1 grp2->assay2 grp2->assay3 grp3->assay1 grp3->assay2 grp3->assay3 p1 DNA Extraction & QC assay1->p1 p4 Cell Fixation & Immunostaining (γH2AX/53BP1) assay2->p4 p7 Western Blot/ELISA: Caspase-3, Irisin Levels assay3->p7 p8 Flow Cytometry: Reactive Oxygen Species (ROS) assay3->p8 p2 Multiplex qPCR (Telomere + 36B4 gene) p1->p2 p3 Calculate T/S Ratio p2->p3 p5 Telomere FISH with (CCCTAA)₃ PNA probe p4->p5 p6 Confocal Imaging & Co-localization Analysis p5->p6

Expected Data and Reporting

The following table summarizes the key outcomes and methods for data analysis from the proposed experiments.

Experimental Goal Key Measurable Output Method of Analysis Significance of Result
Telomere Length Maintenance Rate of telomere shortening over population doublings Linear regression of T/S ratios from qPCR [3] A flatter slope in the treated group indicates slowed telomere attrition.
Telomere Integrity Percentage of telomeres co-localizing with DNA damage markers Quantitative co-localization microscopy (TIF assay) [4] [5] A lower % of TIFs suggests this compound protects telomeres from dysfunction.
Anti-apoptotic Effect Protein levels of active Caspase-3 Western Blot or ELISA [1] Reduced Caspase-3 supports proposed mechanism of reduced apoptosis.
Oxidative Stress Levels of cellular Reactive Oxygen Species (ROS) Flow cytometry with ROS-sensitive dyes (e.g., DCFDA) [1] Reduced ROS aligns with this compound's proposed antioxidant role.

Critical Considerations for Experimental Design

  • Cell Model Selection: The choice of cell type is crucial. Primary human cells that undergo replicative senescence (like fibroblasts) are ideal for modeling age-related telomere shortening. The neuroprotective effects of this compound may also be best studied in neuronal cell lines or induced pluripotent stem cell (iPSC)-derived neurons [1].
  • Treatment Optimization: The proposed concentration (1-10 µM) and duration are starting points. A full dose-response curve and time-course experiment are necessary to establish optimal conditions.
  • Mechanistic Depth: To firmly establish the link to telomeres, consider downstream experiments such as measuring the activity of telomere-associated proteins (shelterin complex) or using reporter assays for telomerase activity, though this compound's primary effect may be indirect via reducing oxidative damage [1].

I hope these detailed application notes provide a robust starting point for your research. Should you require further elaboration on any specific protocol, please feel free to ask.

References

Pinealon circadian rhythm research applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pinealon

This compound (Glu-Asp-Arg) is a synthetic tripeptide classified as a peptide bioregulator with potential applications in circadian rhythm regulation and neuroprotection [1]. This compound represents a novel approach to investigating circadian biology through its targeted interaction with pineal gland function and direct genomic modulation [2] [3].

Originally derived from cortexin polypeptide complexes, this compound's simplified tripeptide structure provides enhanced stability and tissue penetration compared to its predecessor [1]. Research indicates its potential to influence circadian processes through multiple mechanisms, including pineal gland regulation, antioxidant activity, and direct gene expression modulation [4] [2].

Mechanism of Action

This compound operates through several interconnected biological pathways that collectively influence circadian rhythmicity:

Genomic Regulation Pathways

This compound's unique mechanism involves direct genomic interaction due to its small molecular size, enabling transit across cellular and nuclear membranes [2] [3]. This direct DNA engagement facilitates gene expression modulation relevant to circadian regulation.

The following diagram illustrates this compound's primary signaling pathways and their relationships in circadian regulation:

G cluster_cellular Cellular Entry cluster_pathways Molecular Pathways This compound This compound Cellular_Entry Crosses cell & nuclear membranes This compound->Cellular_Entry DNA_Interaction Direct DNA interaction Cellular_Entry->DNA_Interaction MAPK MAPK/ERK pathway activation DNA_Interaction->MAPK Antioxidant Antioxidant protein activation DNA_Interaction->Antioxidant Caspase3 Caspase-3 modulation DNA_Interaction->Caspase3 Irisin Irisin expression enhancement DNA_Interaction->Irisin Pineal Pineal gland function restoration MAPK->Pineal Circadian Circadian rhythm normalization MAPK->Circadian Neuroprotection Neuroprotective effects MAPK->Neuroprotection Antioxidant->Neuroprotection Caspase3->Neuroprotection Irisin->Pineal Irisin->Circadian Irisin->Neuroprotection Cognitive Cognitive enhancement Irisin->Cognitive subcluster_clinical subcluster_clinical Pineal->Circadian

Pineal Gland and Circadian Integration

The pineal gland serves as the central transducer of photic information into endocrine signals, primarily through melatonin synthesis [5]. This compound appears to support this function by optimizing pineal gland activity, potentially enhancing melatonin production and circadian entrainment [4] [6].

The suprachiasmatic nucleus (SCN) generates circadian rhythms through complex transcriptional-translational feedback loops, with the pineal gland serving as the primary endocrine output. Noradrenergic stimulation of the pineal gland occurs exclusively during darkness, triggering melatonin synthesis through a cascade involving arylalkylamine N-acetyltransferase (AANAT) and hydroxyindole-O-methyltransferase (HIOMT) [5].

Research Applications & Experimental Data

This compound has demonstrated potential across multiple research domains related to circadian biology and neuroprotection. The table below summarizes key quantitative findings from preclinical studies:

Table 1: Quantitative Research Findings on this compound
Research Area Experimental Model Key Parameters Measured Reported Outcomes Citation Source
Circadian Regulation Human subjects (professional drivers) Sleep quality, stress resistance, adaptive potential Improved sleep quality, enhanced stress resistance, reduced borderline disorders [2] [3]
Cognitive Function Human trial (72 subjects with TBI) Memory retention, cognitive performance Significant improvement in memory and cognitive performance [1]
Neuroprotection Prenatal rat models Oxidative stress markers, neuronal damage Reduced ROS accumulation, decreased necrotic cell count, protection from neuronal damage [2] [3]
Anti-Aging Effects Cell culture studies Telomere stability, irisin expression Enhanced telomere protection, increased irisin production [7]
Sleep Regulation Non-human primates Learning time, motor reactions Significant reductions in learning time and improved reaction times [1]

Experimental Protocols

In Vitro Assessment of Circadian Gene Expression

Purpose: To evaluate this compound's effects on circadian gene expression in neuronal cell cultures.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary pinealocytes)
  • This compound peptide (≥95% purity)
  • Serum-free culture medium
  • qPCR equipment and circadian gene primers (BMAL1, CLOCK, PER1-2, CRY1-2)
  • Luciferase reporter constructs for circadian promoters

Procedure:

  • Culture cells in serum-free medium for 24 hours to synchronize circadian oscillations
  • Treat experimental groups with this compound (1-100 nM concentration range)
  • Maintain control groups with vehicle solution
  • Harvest cells at 4-hour intervals over 48-hour period
  • Extract RNA and perform qPCR analysis for circadian gene expression
  • For reporter assays, measure luminescence rhythms in real-time
  • Analyze rhythmicity parameters (period, amplitude, phase) using established algorithms

Expected Outcomes: this compound treatment may increase amplitude of circadian gene oscillations and enhance synchronization between cells [2].

In Vivo Circadian Rhythm Studies

Purpose: To assess this compound's effects on circadian behavior and pineal function in animal models.

Materials:

  • Nocturnal rodents (rats or mice, 8-12 weeks)
  • This compound solution for injection (sterile)
  • Wheel-running activity monitoring system
  • Radioimmunoassay kits for melatonin measurement
  • Automated sleep-wake monitoring EEG/EMG when available

Procedure:

  • Acclimate animals to light-dark (LD) conditions (12:12 cycle) for 2 weeks
  • Administer this compound (dose range: 200 mcg-5 mg/kg) via subcutaneous injection
  • Time injections to early subjective evening for optimal circadian effects
  • Monitor wheel-running activity for 2 weeks post-treatment
  • Transfer animals to constant darkness (DD) to assess free-running rhythm
  • Collect blood samples at 4-hour intervals for melatonin assay
  • For sleep architecture studies, perform continuous EEG/EMG recording
  • Analyze circadian parameters: period length, activity onset/offset, rhythm amplitude

Expected Outcomes: this compound may reduce circadian disruption induced by experimental challenges and improve rhythm stability [4] [6].

Molecular Mechanism Elucidation

Purpose: To investigate this compound's direct genomic interactions and signaling pathway activation.

Materials:

  • HeLa cells or neuronal cell lines
  • Fluorescence-labeled this compound
  • Chromatin immunoprecipitation (ChIP) kits
  • Western blot equipment
  • Antibodies for MAPK/ERK pathway components

Procedure:

  • Incubate cells with fluorescence-labeled this compound
  • Track cellular localization using confocal microscopy
  • Perform ChIP-seq to identify specific DNA binding sites
  • Analyze MAPK/ERK pathway activation via Western blot
  • Assess caspase-3 expression under oxidative stress conditions
  • Measure irisin expression changes via ELISA
  • Evaluate serotonin synthesis through 5-tryptophan hydroxylase activity

Expected Outcomes: this compound may demonstrate direct nuclear localization, specific gene promoter interactions, and activation of neuroprotective pathways [2] [3].

Regulatory Status & Research Considerations

Table 2: Regulatory Status and Quality Considerations
Regulatory Aspect Current Status Research Implications
FDA Approval Status Not approved for human therapeutic use in the United States [4] Limited to preclinical research and investigational applications
EMA Status Not approved for therapeutic use in European jurisdictions [4] Similar restrictions apply in European research contexts
Quality Standards Variable quality and purity standards across suppliers [4] [1] Critical to verify peptide purity (>95%) and sequence confirmation
Legal Availability Available through specialized peptide suppliers for research use [4] Requires appropriate institutional oversight and compliance
Compounding Status Available through specialized compounding pharmacies with prescription [4] Limited human applications require strict regulatory compliance

Future Research Directions

Emerging evidence suggests several promising avenues for this compound research:

  • Neurodegenerative Disease Models: Investigation of this compound in Alzheimer's and Parkinson's disease models with circadian components [4] [1]
  • Age-Related Circadian Decline: Studies focusing on this compound's potential to mitigate circadian deterioration in aging models [7] [2]
  • Shift Work and Jet Lag Models: Development of optimized dosing protocols for circadian disruption scenarios [8] [6]
  • Combination Therapies: Exploration of this compound with other chronobiological agents (e.g., Epitalon) for synergistic effects [6]

Conclusion

This compound represents a promising research tool for investigating circadian rhythm regulation and developing potential interventions for circadian disorders. Its unique mechanism of action involving direct genomic interactions and multiple signaling pathways distinguishes it from conventional chronobiological agents.

While current evidence from preclinical studies is encouraging, further research is needed to fully elucidate its mechanisms, optimize dosing protocols, and establish safety profiles. Researchers should maintain awareness of regulatory constraints and quality considerations when designing studies involving this compound.

The ongoing development of this compound and related peptides may provide valuable insights into circadian biology and contribute to novel approaches for circadian rhythm disorders and age-related circadian decline.

References

Comprehensive Application Notes and Protocols for Assessing Pinealon's Effects on Neuronal Viability

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pinealon and Neuronal Viability Assessment

This compound (Glu-Asp-Arg) is a synthetic 3-amino acid peptide with demonstrated neuroprotective properties in both in vitro and in vivo models. This tripeptide, originally isolated from the polypeptide neuroprotective drug Cortexin, has shown promise in mitigating various pathological processes associated with neurodegenerative disorders including Alzheimer's disease and Huntington's disease. This compound's mechanism of action involves modulation of key cellular pathways including the MAPK/ERK signaling cascade, reduction of reactive oxygen species (ROS), and suppression of pro-apoptotic factors, ultimately leading to enhanced neuronal survival and function. [1] [2]

The assessment of neuronal viability is a critical component in neuroscience research, particularly in the context of drug discovery and neurotoxicology. Neuronal viability refers to the proportion of living, healthy cells within a population that can perform essential cellular functions. Accurate determination of viability requires careful selection of assessment methods that align with the specific research objectives and the mechanisms of action of the compounds being tested. For neuroprotective agents like this compound, it is essential to employ multiple complementary assays that evaluate different aspects of neuronal health, including metabolic activity, membrane integrity, and morphological features. [3]

This compound Properties and Mechanisms of Action

Chemical and Biological Characteristics

This compound (Glu-Asp-Arg) is a tripeptide with molecular weight 418.40 g/mol and CAS number 175175-23-2. The peptide is water-soluble, with recommended stock solutions prepared in water at 40 mg/mL (95.60 mM) using ultrasonic assistance and warming. This compound exhibits stability when stored sealed away from moisture at -80°C for up to 6 months or at -20°C for 1 month. The presence of arginine in its structure contributes to its neuroprotective properties, as arginine-rich peptides have demonstrated abilities to reduce excitotoxicity, diminish mitochondrial dysfunction, and inhibit activation of extracellular matrix metalloproteinases in neuropathology. [1] [2]

Molecular Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through multiple interconnected pathways that address key aspects of neuronal degeneration:

  • Antioxidant Activity: this compound dose-dependently prevents increases in ROS accumulation induced by various stressors. In cerebellar granule cells, this compound (10-100 nM) significantly reduced ROS generation triggered by ouabain, homocysteine, and hydrogen peroxide. This antioxidant effect is mediated through activation of endogenous antioxidant enzymes including superoxide dismutase 2 (SOD2) and glutathione peroxidase 1 (GPX1). [1] [2]

  • MAPK/ERK Pathway Modulation: this compound suppresses excessive activation of ERK1/2 in rat cerebellar granule cells exposed to homocysteine. Experimental data demonstrate that this compound delays ERK1/2 activation, shifting the peak response from 2.5 minutes to 20 minutes post-stimulation, thereby modulating stress signaling and potentially preventing apoptosis. [2]

  • Anti-apoptotic Effects: this compound reduces spontaneous cell death and decreases expression of pro-apoptotic proteins including caspase-3 and p53. This anti-apoptotic activity contributes to the preservation of neuronal networks and maintenance of cognitive function. [1] [2]

  • Synaptic Preservation: In models of Alzheimer's disease, this compound prevents the loss of mushroom-shaped dendritic spines, which are critical for synaptic connectivity and neural network functionality. This structural preservation correlates with improvements in behavioral tests and cognitive function. [2]

Neuronal Viability Assays for this compound Evaluation

Overview of Viability Assessment Methods

The assessment of neuronal viability following this compound treatment requires a multifaceted approach that evaluates different aspects of cellular health. Based on the Organisation for Economic Co-operation and Development (OECD) classification, viability assays can be categorized into methods assessing structural cell damage (both non-invasive and invasive), cell growth, and cellular metabolism. For this compound research, metabolic assays and membrane integrity assays provide complementary data on its neuroprotective efficacy. [3]

Table 1: Neuronal Viability Assays for this compound Research

Assay Type Measured Parameter Principle Applications for this compound
MTT Assay Mitochondrial activity Reduction of tetrazolium salt to formazan by metabolically active cells Assessment of this compound's effects on neuronal metabolism [4] [5]
Calcein-AM Assay Esterase activity and membrane integrity Conversion of non-fluorescent calcein-AM to fluorescent calcein by intracellular esterases Evaluation of this compound's protection against membrane damage [5]
LDH Release Assay Membrane integrity Measurement of cytoplasmic enzyme lactate dehydrogenase released from damaged cells Quantification of this compound's reduction of cytotoxicity [6] [3]
Dye Exclusion Assays Membrane integrity Exclusion of dyes like trypan blue or propidium iodide by viable cells Determination of percentage of viable neurons after this compound treatment [3]
Quantitative Effects of this compound on Neuronal Viability

Dose-dependent responses have been observed for this compound across various experimental models. In vitro studies utilizing primary neuronal cultures have demonstrated significant neuroprotective effects at concentrations ranging from 10 nM to 100 nM. The timing of this compound administration relative to insult induction appears to be crucial for optimal efficacy, with preventive application generally yielding superior results compared to post-insult treatment. [1] [2]

Table 2: this compound Efficacy Across Experimental Models

Experimental Model This compound Concentration/Dose Observed Effects References
Cerebellar granule cells (in vitro) 10, 50, 100 nM Dose-dependent prevention of ROS accumulation induced by ouabain [1]
Cerebellar granule cells (in vitro) 10 nM Suppression of ERK1/2 activation induced by 500 µM homocysteine [1] [2]
Rat behavioral studies (in vivo) 50, 100, 200 ng/kg (injection, 5 days) Dose-dependent maintenance of previously acquired skills in Morris maze [1]
Prenatal hyperhomocysteinemia model (in vivo) 10 µg/kg (daily for 5 days) Protection of rat offspring from prenatal hyperhomocysteinemia [1]

Detailed Experimental Protocols

MTT Assay for Assessment of Mitochondrial Function in this compound-Treated Neurons

The MTT assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to purple formazan crystals by metabolically active cells, providing an indicator of mitochondrial function and cell viability. This assay is particularly useful for evaluating this compound's effects on neuronal metabolism under stress conditions. [4] [5]

4.1.1 Reagent Preparation
  • MTT Solution: Dissolve MTT in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a concentration of 5 mg/mL. Filter-sterilize through a 0.2 µm filter into a sterile, light-protected container. Store at 4°C for frequent use or at -20°C for long-term storage. [4]

  • Solubilization Solution: Prepare 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid. Add 16% (wt/vol) sodium dodecyl sulfate (SDS) and dissolve completely. Adjust pH to 4.7 and store at room temperature. If precipitate forms, warm to 37°C and mix to resolubilize. [4]

4.1.2 Staining Procedure
  • Plate primary cortical neurons in poly-D-lysine/laminin-coated 96-well plates at a density of 25,000 cells per well in 100 µL Neurobasal A medium supplemented with B27. Maintain cultures at 37°C with 5% CO₂ for 5 days prior to experiments. [5]

  • Treat cells with this compound at desired concentrations (typically 10-100 nM) simultaneously with or prior to application of toxic insults (e.g., 10-40 µM tert-butyl hydroperoxide or 1 mM 3-nitroproprionic acid). Include appropriate controls (vehicle-only and insult-only groups). [5]

  • After treatment period, add MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate for 1-4 hours at 37°C. [4]

  • Carefully remove medium and add solubilization solution (100 µL per well for 96-well plates). Incubate for additional 1-2 hours at 37°C to dissolve formazan crystals.

  • Measure absorbance at 570 nm using a plate-reading spectrophotometer, with a reference wavelength of 630 nm optional. [4]

Calcium Mobilization Assay for this compound Signaling Studies

Calcium imaging provides insights into neuronal signaling and health, which can be used to evaluate this compound's effects on calcium homeostasis and neuronal excitability.

4.2.1 Procedure
  • Culture primary cortical neurons as described in section 4.1.2. [5]

  • Aspirate media and load neurons with Calcium5 dye (100 µL per well) for 1 hour at 37°C, 5% CO₂/95% humidity. [5]

  • Treat neurons with this compound (10-100 nM) for desired duration prior to measurement.

  • Measure calcium mobilization using a fluorimetric plate reader (e.g., FlexStation3) with the following settings: fluorescence bottom-read mode; excitation/emission 485/525 nm with 515 nm emission cutoff; high PMT sensitivity; 6 readings; compound transfer: 25 µL at 32 µL/sec; pipette height: 80 µL. [5]

  • Use 100 mM KCl as stimulus for depolarization. For calcium channel pharmacology studies, pre-treat neurons for 30 minutes with 10 µM nifedipine prior to this compound treatment. [5]

Neurite Outgrowth Staining for Morphological Analysis

The neurite outgrowth staining protocol allows simultaneous assessment of neuronal viability and morphological features, particularly relevant for evaluating this compound's effects on dendritic spine preservation.

4.3.1 Live-Cell Staining Protocol
  • Prepare fresh 1X working Stain Solution by diluting Cell Viability Indicator (1000X) and Cell Membrane Stain (1000X) from the Neurite Outgrowth Staining Kit in sterile D-PBS. Prepare Background Suppression Solution by diluting Background Suppression Dye (100X) in D-PBS. [7]

  • Remove medium from this compound-treated neuronal cultures and rinse with D-PBS.

  • Apply appropriate volume of 1X Stain Solution to completely cover cells. Incubate for 10-20 minutes at room temperature or 37°C.

  • Remove stain and rinse with D-PBS. Apply 1X Background Suppression Solution.

  • Analyze using fluorescence microscope or microplate reader with appropriate filter settings: FITC/filters (excitation/emission ~495/515 nm) for viability indicator and TRITC/Cy3 filters (excitation/emission ~555/565 nm) for membrane stain. [7]

This compound's Effects on Signaling Pathways

MAPK/ERK Signaling Pathway

This compound modulates the MAPK/ERK signaling pathway, which plays a critical role in neuronal survival, differentiation, and synaptic plasticity. The MAPK/ERK cascade is activated by various extracellular stimuli and transmits signals from cell surface receptors to nuclear targets, regulating gene expression and cellular responses. In pathological conditions, excessive or sustained ERK activation can contribute to neuronal apoptosis and neurodegenerative processes. This compound has been demonstrated to delay ERK1/2 activation in cerebellar granule cells exposed to homocysteine, shifting the peak activation from 2.5 minutes to 20 minutes post-stimulation. This modulatory effect on the MAPK/ERK pathway likely contributes to this compound's neuroprotective properties by preventing stress-induced apoptotic signaling. [2]

MAPK_Pathway Oxidative_Stress Oxidative Stress (ROS) Receptors Cell Surface Receptors Oxidative_Stress->Receptors Extracellular_Stimuli Extracellular Stimuli (Homocysteine, Ouabain) Extracellular_Stimuli->Receptors Ras Ras Protein Receptors->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK1/2 MEK->ERK Cellular_Responses Cellular Responses (Proliferation, Differentiation, Apoptosis, Plasticity) ERK->Cellular_Responses Pinealon_Effect This compound Effect (Delays Activation) Pinealon_Effect->ERK Modulates

Figure 1: this compound Modulation of MAPK/ERK Signaling Pathway - This diagram illustrates the key components of the MAPK/ERK signaling pathway and this compound's modulatory effect on ERK1/2 activation in response to extracellular stimuli and oxidative stress.

Oxidative Stress and Antioxidant Pathways

Oxidative stress represents a fundamental mechanism in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease. This compound demonstrates significant antioxidant properties by preventing ROS accumulation and enhancing the expression and activity of endogenous antioxidant enzymes. In experimental models, this compound (10-100 nM) dose-dependently reduced ROS generation induced by various stressors including ouabain, homocysteine, and hydrogen peroxide in cerebellar granule cells. Additionally, this compound upregulates the expression of key antioxidant enzymes including superoxide dismutase 2 (SOD2) and glutathione peroxidase 1 (GPX1), strengthening the cellular defense system against oxidative damage. [2]

OxidativeStress_Pathway Stressors Neuronal Stressors (Homocysteine, Ouabain, H₂O₂) ROS ROS Accumulation Stressors->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis Antioxidant_Enzymes Antioxidant Enzymes (SOD2, GPX1) Antioxidant_Enzymes->ROS Neutralizes This compound This compound Treatment (10-100 nM) This compound->ROS Reduces This compound->Antioxidant_Enzymes Upregulates Neuroprotection Neuroprotective Effects (Enhanced Viability, Reduced Apoptosis, Preserved Dendritic Spines) This compound->Neuroprotection

Figure 2: this compound Protection Against Oxidative Stress - This diagram illustrates this compound's dual mechanism of reducing ROS accumulation directly while also upregulating endogenous antioxidant enzymes, ultimately leading to neuroprotection.

Research Applications and Considerations

Applications in Neurodegenerative Disease Research

This compound has demonstrated particular relevance in several key areas of neuroscience research:

  • Alzheimer's Disease Models: this compound prevents the loss of mushroom-shaped dendritic spines in hippocampal neuronal cultures from Alzheimer's disease models. These spines are critical for synaptic connectivity and cognitive function. This compound's ability to modulate MAPK/ERK signaling and reduce caspase-3 activation contributes to its protective effects in Alzheimer's pathology. [2]

  • Cognitive Function Studies: In vivo studies demonstrate that this compound (50-200 ng/kg for 5 days) improves performance in behavioral tests such as the Morris water maze, indicating enhanced cognitive function and memory retention. These effects are dose-dependent and correlate with molecular changes in antioxidant and anti-apoptotic pathways. [1]

  • Prenatal Neuroprotection: this compound (10 µg/kg for 5 days) protects rat offspring from prenatal hyperhomocysteinemia, suggesting potential applications in developmental neuroprotection and prevention of developmental neurological disorders. [1]

Experimental Design Considerations

When designing experiments to evaluate this compound's effects on neuronal viability, several critical factors should be considered:

  • Dosing and Timing: this compound exhibits dose-dependent effects, with optimal concentrations typically between 10-100 nM in vitro and 50-200 ng/kg in vivo. The timing of administration relative to insult induction is crucial, with pretreatment generally yielding superior protection compared to post-insult application. [1] [2]

  • Assay Selection: Employ multiple complementary assays to assess different aspects of neuronal health. Combine metabolic assays (MTT), membrane integrity assays (calcein-AM, LDH release), and morphological analyses (neurite outgrowth) for comprehensive evaluation of this compound's neuroprotective effects. [5] [3]

  • Cell Culture Models: Primary neuronal cultures, particularly cortical and cerebellar granule neurons, provide more physiologically relevant models for this compound studies compared to immortalized cell lines. Ensure culture purity through immunocytochemical verification using neuron-specific markers. [5]

  • Validation Methods: Include appropriate controls and validation experiments to distinguish this compound's effects on specific pathways from general neuroprotection. Consider incorporating pathway-specific inhibitors and genetic approaches to confirm mechanism of action. [2]

Conclusion

This compound represents a promising neuroprotective agent with multifaceted mechanisms of action targeting key pathological processes in neurodegenerative conditions. The application notes and protocols provided herein offer comprehensive guidance for researchers investigating this compound's effects on neuronal viability. Through implementation of these standardized methodologies and consideration of the experimental design principles outlined, the scientific community can advance our understanding of this compound's therapeutic potential and contribute to the development of effective neuroprotective strategies.

References

Pinealon: Application Notes on Apoptosis Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pinealon

This compound, a synthetic tripeptide with the sequence Glu-Asp-Arg (EDR), is classified as a peptide bioregulator [1] [2]. Research suggests its distinguishing feature is the potential to cross cell and nuclear membranes to interact directly with genomic DNA, influencing gene expression [2] [3]. This property underpins investigations into its neuroprotective and geroprotective effects, particularly its ability to inhibit apoptotic pathways in various cell types under stress conditions [1] [2] [4]. The following notes consolidate experimental data and methodologies for studying its anti-apoptotic activity.

Established Experimental Models & Key Findings

The table below summarizes pivotal findings from apoptosis inhibition studies involving this compound.

Experimental Model Key Findings Related to Apoptosis Inhibition Proposed Mechanism Citation Source
Ischemic Stroke (Rat Model) Modulation of cytokine signaling pathways; reduced caspase-3 expression. Downregulation of key "executioner" caspase enzyme activity. [2] [3]
Myocardial Infarction (Model) Observed reduction in caspase-3 levels post-infarction. Attenuation of apoptosis linked to post-event tissue remodeling. [2] [3]
Dermal Cell Culture (Young & Old Rats) Decreased apoptosis; supported cell proliferation. Suppression of caspase-3 expression in epidermal cells. [2] [3]
Neuronal Cultures (Oxidative Stress) Decreased ROS accumulation; reduced necrotic cell count. Activation of innate antioxidant systems; direct interaction with cell genome. [2] [3] [4]
Prenatal Hyperhomocysteinemia (Rat) Improved cognitive function in offspring; greater neuronal resistance. Reduction of homocysteine-induced toxic effects and oxidative stress. [2] [3]

Detailed Experimental Protocols

Protocol: Evaluating Caspase-3 Activity In Vitro

This protocol is adapted from studies on dermal cells and neuronal models to assess this compound's effect on the key apoptotic protease, caspase-3 [2] [3].

  • Objective: To quantify the inhibitory effect of this compound on caspase-3 activity in cell cultures under oxidative stress.
  • Materials:
    • Cell Line: Human neuroblastoma NB7 cells or primary rat dermal fibroblasts.
    • Test Substance: this compound (≥99% purity), reconstituted in sterile phosphate-buffered saline (PBS) or distilled water to a stock concentration of 10 mM [5].
    • Inducing Agent: Hydrogen peroxide (H₂O₂) to induce oxidative stress and apoptosis.
    • Assay Kit: Commercial Caspase-3 Colorimetric Assay Kit.
  • Procedure:
    • Cell Seeding & Culture: Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.
    • Pre-treatment: Replace medium with serum-free medium containing this compound. A typical concentration range is 10 ng/mL to 100 µg/mL, based on effective doses reported in literature [2]. Include a negative control (vehicle only) and a positive control for apoptosis induction.
    • Induction of Apoptosis: After 2 hours of pre-treatment, add H₂O₂ to a final sub-lethal concentration to induce apoptosis.
    • Cell Lysis & Assay: Following a 24-hour incubation, lyse cells and conduct the caspase-3 activity assay per the manufacturer's instructions.
    • Data Analysis: Measure absorbance and calculate caspase-3 activity relative to the protein concentration. Express results as percentage change compared to the H₂O₂-only treated control group.
  • Expected Outcome: Successful inhibition of apoptosis by this compound should manifest as a statistically significant reduction in caspase-3 activity compared to the stressed, untreated control.
Protocol: Assessing Anti-Apoptotic Effects in a Hypoxia/Ischemia Model

This protocol outlines an in vivo approach to study this compound's neuroprotective and anti-apoptotic effects [2] [3].

  • Objective: To determine the effect of this compound on apoptosis markers in rodent brain tissue following induced hypoxia or ischemia.
  • Materials:
    • Animals: Adult rats or mice.
    • Test Substance: this compound, dissolved in saline for injection.
    • Model System: Equipment for surgical induction of transient middle cerebral artery occlusion or a controlled hypoxia chamber.
  • Procedure:
    • Grouping & Dosing: Randomly assign animals to groups: Sham, Vehicle-Treated Ischemia, and this compound-Treated Ischemia. Administer this compound subcutaneously at documented effective doses (e.g., 0.1–10 µg/animal/day) for 5-7 days prior to induction of ischemia [2] [6].
    • Model Induction: Perform transient focal cerebral ischemia or expose animals to hypoxic conditions.
    • Tissue Collection: Euthanize animals 24-48 hours post-insult and perfuse with saline. Dissect and collect brain regions of interest.
    • Analysis:
      • Immunohistochemistry: Stain brain sections for activated caspase-3 and TUNEL to label apoptotic cells.
      • Western Blot: Analyze protein lysates from brain tissue for levels of cleaved caspase-3, Bax, and Bcl-2.
  • Expected Outcome: this compound treatment is expected to result in fewer TUNEL-positive cells and lower levels of cleaved caspase-3 in the treated group compared to the vehicle-treated ischemia group, indicating suppression of the apoptotic cascade.

Summary of Quantitative Data

The following table consolidates quantitative findings from key studies on this compound's anti-apoptotic and protective effects.

Parameter Measured Model System This compound Effect Notes / Concentration Citation
Caspase-3 Expression Dermal cells; Myocardial infarction model Downregulation Observed reduction in apoptotic signaling [2] [3]
Cell Viability Various cell lines under oxidative stress Increased Suppression of free radical levels and activation of proliferative processes [3] [5]
Reactive Oxygen Species (ROS) Neuronal cultures Reduced accumulation Saturated at lower concentrations of this compound [2] [3] [4]
Necrotic Cell Count Rat brain neurons Marked decrease Associated with neuroprotection [2] [3]
ERK1/2 Activation Cerebellar granule cells (homocysteine exposure) Delayed activation Lag phase increased from 2.5 min to 20 min [1]

Mechanism of Action and Signaling Pathways

Research indicates that this compound's inhibition of apoptosis is multi-faceted, involving direct genomic interactions and modulation of key signaling pathways.

G This compound This compound Extracellular Extracellular Space This compound->Extracellular Crosses Membranes Crosses Membranes Extracellular->Crosses Membranes Nuclear Nuclear Effects OxidativeStress OxidativeStress Nuclear->OxidativeStress Activates ApoptoticPathway ApoptoticPathway Nuclear->ApoptoticPathway Inhibits Apoptosis Inhibition of Apoptosis ↑ Antioxidant Systems ↑ Antioxidant Systems OxidativeStress->↑ Antioxidant Systems ↓ Caspase-3 Activity ↓ Caspase-3 Activity ApoptoticPathway->↓ Caspase-3 Activity Direct DNA Interaction Direct DNA Interaction Crosses Membranes->Direct DNA Interaction Direct DNA Interaction->Nuclear Altered Gene Expression Altered Gene Expression Direct DNA Interaction->Altered Gene Expression Serotonin Synthesis\n(e.g., Tryptophan Hydroxylase) Serotonin Synthesis (e.g., Tryptophan Hydroxylase) Altered Gene Expression->Serotonin Synthesis\n(e.g., Tryptophan Hydroxylase) ↓ ROS Levels ↓ ROS Levels ↑ Antioxidant Systems->↓ ROS Levels ↓ ROS Levels->Apoptosis ↓ Caspase-3 Activity->Apoptosis Serotonin Synthesis\n(e.g., Tryptophan Hydroxylase)->Apoptosis

  • Direct Genomic Interaction: Due to its small size, this compound is proposed to penetrate the nucleus and bind to DNA, potentially influencing the expression of genes involved in apoptosis and antioxidant defense [2] [3] [5]. This includes promoting the expression of enzymes like tryptophan hydroxylase, crucial for serotonin synthesis, which is linked to its neuroprotective effects [2] [3].
  • Modulation of Oxidative Stress: A primary mechanism is the reduction of reactive oxygen species (ROS). This compound activates intrinsic antioxidant systems, thereby decreasing oxidative damage that can trigger apoptosis [2] [4].
  • Inhibition of Key Apoptotic Executors: Experimental data consistently shows this compound's ability to downregulate the activity and expression of caspase-3, the central "executioner" protease in the apoptotic cascade [2] [3] [7].
  • Interaction with Signaling Kinases: this compound can delay the activation of the MAPK/ERK1/2 pathway under stress induced by homocysteine, which may contribute to its anti-apoptotic and neuroprotective outcomes [1].

Conclusion and Research Implications

Current evidence, primarily from in vitro and rodent models, positions this compound as a promising candidate for further research into modulating programmed cell death. Its observed efficacy in reducing apoptosis across neural, cardiac, and dermal tissues suggests a broad mechanism of action, potentially rooted in its reported capacity to influence gene expression and key signaling pathways.

A prudent direction for future research includes:

  • Dose-Response Characterization: Systematic studies to establish optimal dosing for specific models and tissues.
  • Pharmacokinetic Profiling: Detailed investigation of its absorption, distribution, metabolism, and excretion.
  • Human Clinical Trials: Well-designed trials are necessary to confirm these preclinical findings and assess safety and efficacy in humans.

References

Pinealon Characteristics and BBB Penetration Potential

Author: Smolecule Technical Support Team. Date: February 2026

Pinealon (Glu-Asp-Arg) is a synthetic tripeptide classified as a peptide bioregulator. Its potential to interact with the CNS is supported by two key properties [1]:

  • Low Molecular Weight: As a small tripeptide, this compound has a size favorable for membrane crossing.
  • Cell-Penetrating Properties: Studies suggest it can bypass conventional receptor-mediated pathways and directly penetrate cellular and nuclear membranes to access DNA.

While no studies have directly quantified this compound's BBB penetration, research on similar peptides provides context. One study quantitatively assessed the BBB influx of various cell-penetrating peptides (CPPs), which shows that good cellular penetration does not always guarantee efficient brain influx [2]. Among the peptides tested, pVEC showed the highest unidirectional influx rate (Kin), and most of the influxed peptides effectively reached the brain parenchyma [2]. This data, summarized in the table below, offers a benchmark for peptides of similar class.

Table 1: Quantitative BBB Influx Kinetics of Selected Cell-Penetrating Peptides (CPPs) [2]

Peptide Sequence Unidirectional Influx Rate (Kin, µl/(g × min)) Effectively Reached Parenchyma
pVEC LLIILRRRIRKQAHAHSK-NH2 6.02 80%
SynB3 RRLSYSRRRF-NH2 5.63 Data not specified
Tat (47-57) YGRKKRRQRRR-NH2 4.73 Data not specified
TP10-2 AGYLLGKINLKPLAALAKKIL-NH2 0.36 Data not specified
TP10 AGYLLGKINLKALAALAKKIL-NH2 0.05 Data not specified

Experimental Protocols for Assessing BBB Penetration

For researchers aiming to experimentally determine this compound's BBB permeability, here are detailed protocols for the most relevant and predictive assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB)

The PAMPA-BBB is a cost-effective, high-throughput tool for predicting passive BBB permeability in early drug discovery [3].

  • Principle: A non-cellular assay that uses a proprietary lipid membrane to mimic the BBB. Permeability is determined by measuring the compound's movement from a donor compartment to an acceptor compartment [3].
  • Materials:
    • Test compound (this compound) in DMSO
    • Brain sink buffer, BBB-1 lipid solution (Pion Inc.)
    • 96-well stirwell sandwich plates & preloaded support plate (Pion Inc.)
    • UV-compatible microplate (e.g., Greiner BIO-ONE)
    • Potassium phosphate buffer (0.5 M, pH 7.4)
    • UV plate reader
  • Procedure:
    • Sample Preparation: Dilute this compound stock to 0.05 mM in phosphate buffer (final DMSO concentration 0.5%).
    • Plate Setup: Immobilize the BBB lipid membrane on the acceptor filter plate, placed on top of the donor plate.
    • Loading: Add the this compound solution to the donor compartment. The acceptor compartment contains the brain sink buffer.
    • Permeation: Conduct the assay for 60 minutes at room temperature with constant stirring using a GutBox to reduce the aqueous boundary layer.
    • Quantification: Measure this compound concentration in both donor and acceptor compartments using a UV plate reader.
    • Data Analysis: Permeability (Pe in 10-6 cm/s) is automatically calculated by the Pion software. Compounds with Pe > 4.0 are considered highly permeable [3].
Protocol 2: In Vitro Transport Assay Using MDR1-MDCK Cell Monolayers

This cell-based assay evaluates both passive permeability and the influence of active efflux transporters like P-glycoprotein (P-gp), providing a more comprehensive picture [4] [5].

  • Principle: A confluent monolayer of Madin-Darby Canine Kidney cells transfected with the human MDR1 gene forms a barrier. The apparent permeability (Papp) is measured in two directions (A-B and B-A) to calculate the efflux ratio [5].
  • Materials:
    • MDR1-MDCK cells (e.g., Millipore Sigma)
    • Transwell inserts (e.g., Corning, 0.4 µm pore size)
    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)
    • LC-MS/MS system for bioanalysis
  • Procedure:
    • Cell Culture: Seed MDR1-MDCK cells on transwell inserts and culture until a confluent monolayer is formed (typically 3-5 days). Validate monolayer integrity by measuring Transendothelial Electrical Resistance (TEER).
    • Bidirectional Transport:
      • A to B (Apical to Basolateral): Add this compound solution to the apical donor chamber and collect samples from the basolateral acceptor chamber over time.
      • B to A (Basolateral to Apical): Add this compound solution to the basolateral donor chamber and collect samples from the apical acceptor chamber over time.
    • Sample Analysis: Quantify this compound concentration in all samples using a sensitive method like LC-MS/MS.
    • Data Analysis:
      • Calculate the apparent permeability (Papp) in both directions.
      • Determine the Efflux Ratio: ER = Papp (B-A) / Papp (A-B).
      • An ER >> 2 suggests this compound is a substrate for active efflux transporters.

Mechanistic Insights and Neuroprotective Pathways

This compound's proposed neuroprotective effects involve multiple pathways as illustrated below and described in the accompanying table.

G cluster_0 This compound's Primary Actions This compound This compound DNA_Interaction Direct DNA Interaction (Gene Expression Modulation) This compound->DNA_Interaction Caspase3_Downregulation Downregulation of Caspase-3 DNA_Interaction->Caspase3_Downregulation Oxidative_Stress_Reduction Reduction of Oxidative Stress DNA_Interaction->Oxidative_Stress_Reduction NMDA_Suppression Suppression of NMDA Excitotoxicity DNA_Interaction->NMDA_Suppression Tryptophan_Hydroxylase Upregulation of Tryptophan Hydroxylase DNA_Interaction->Tryptophan_Hydroxylase Irisin_Elevation Elevation of Irisin Levels DNA_Interaction->Irisin_Elevation Apoptosis_Reduction Reduced Cellular Apoptosis Caspase3_Downregulation->Apoptosis_Reduction Antioxidant_Effects Activation of Antioxidant Systems Oxidative_Stress_Reduction->Antioxidant_Effects NMDA_Suppression->Antioxidant_Effects Neurotransmitter_Support Serotonin Synthesis & Release Tryptophan_Hydroxylase->Neurotransmitter_Support Cellular_Resilience Enhanced Cellular Resilience & Repair Irisin_Elevation->Cellular_Resilience Neuroprotection Neuroprotection Apoptosis_Reduction->Neuroprotection Antioxidant_Effects->Neuroprotection Neurotransmitter_Support->Neuroprotection Cellular_Resilience->Neuroprotection

Diagram 1: Proposed neuroprotective pathways of this compound. The peptide is suggested to directly influence gene expression, leading to a cascade of effects that collectively confer neuroprotection [1].

Table 2: Documented Neuroprotective and Geroprotective Mechanisms of this compound [1]

Mechanism Observed Effect Experimental Model
Apoptosis Regulation Downregulates caspase-3 expression, reducing programmed cell death. Rat models of ischemic stroke and myocardial infarction; dermal cell studies.
Antioxidant & Anti-excitotoxic Reduces reactive oxygen species (ROS) and suppresses NMDA receptor-mediated excitotoxicity. Prenatal and adult rat models under hypoxic conditions.
Neurotransmitter Modulation Supports serotonin expression via epigenetic upregulation of tryptophan hydroxylase. Brain cortex cell cultures.
Metabolic & Geroprotective Elevates levels of irisin, a peptide linked to energy management, cell proliferation, and telomere maintenance. Neural tissue studies; research on cellular aging.

Discussion and Research Recommendations

The available data, while not conclusive, positions this compound as a strong candidate for further investigation as a neuroprotective agent. Its small size and proposed cell-penetrating ability are positive indicators [1], but definitive proof of its brain uptake is needed.

For advancing this compound's development, the following steps are recommended:

  • Confirm Passive Permeability: Use the PAMPA-BBB assay as a first-tier screen to establish a baseline permeability value [3].
  • Evaluate Active Transport: Employ the MDR1-MDCK assay to determine if this compound is a substrate for efflux transporters like P-gp, which could limit its brain accumulation [4] [5].
  • Validate Brain Exposure In Vivo: Conduct quantitative in vivo studies in rodents to measure unbound brain-to-plasma concentration ratio (Kp,uu), the gold standard for assessing brain exposure [4].

References

Pinealon's Mechanism & Evidence for Cell Viability

Author: Smolecule Technical Support Team. Date: February 2026

Pinealon (Glu-Asp-Arg) is a synthetic tripeptide reported to enhance cell viability through a dual mechanism: suppressing free radical levels and activating proliferative processes [1] [2].

The diagram below illustrates its proposed cellular mechanism of action.

G This compound's Proposed Mechanism for Enhancing Cell Viability cluster_1 Primary Antioxidant Effects cluster_2 Proliferative & Genomic Effects This compound This compound ROS_Reduction Reduces ROS (Reactive Oxygen Species) This compound->ROS_Reduction Dose-dependent ERK_Modulation Delays ERK 1/2 Activation This compound->ERK_Modulation Necrotic_Death Decreases Necrotic Cell Death ROS_Reduction->Necrotic_Death Viability_Outcome Increased Cell Viability Necrotic_Death->Viability_Outcome Saturates at lower conc. CellCycle_Mod Modulates Cell Cycle ERK_Modulation->CellCycle_Mod Genomic_Interaction May Interact Directly with Genome CellCycle_Mod->Genomic_Interaction Continues at higher conc. Genomic_Interaction->Viability_Outcome

The quantitative findings from a key study are summarized in the table below.

Parameter Investigated Experimental Model Key Finding Dose-Dependency
ROS Suppression Cerebellar granule cells, Neutrophils, PC12 cells Reduction in reactive oxygen species (ROS) Yes, effect saturated at lower concentrations [2]
Necrotic Cell Death Cerebellar granule cells, Neutrophils, PC12 cells Decrease in cell death (measured by propidium iodide) Yes, effect saturated at lower concentrations [2]
Cell Cycle Modulation Cerebellar granule cells, Neutrophils, PC12 cells Modification of cell cycle progression Continued at higher concentrations [2]
ERK 1/2 Signaling Cerebellar granule cells, Neutrophils, PC12 cells Delayed time course of ERK 1/2 activation Observed [2]

Experimental Design & Protocol Guidance

While a specific step-by-step protocol for this compound is not available in the search results, you can adapt established cell viability methods using the following framework.

Cell Viability Assay Workflow

The diagram below outlines a general workflow for assessing compound effects on cell viability, which can be adapted for this compound.

G General Workflow for Cell Viability Assessment Step1 1. Plate Cells (Seed cells in multi-well plates) Step2 2. Incubate & Stabilize (Allow cell attachment) Step1->Step2 Step3 3. Apply Treatment (Add this compound/diluent control) Step2->Step3 Step4 4. Incubate (24-48 hours) Step3->Step4 Step5 5. Add Viability Reagent (e.g., MTT, Resazurin) Step4->Step5 Step6 6. Measure Signal (Absorbance/Fluorescence) Step5->Step6 Step7 7. Analyze Data (Calculate % viability vs. control) Step6->Step7

Considerations for this compound Experiments
  • Choosing an Assay: Common viability assays measure metabolic activity. MTT, MTS, and resazurin-based assays (e.g., alamarBlue, PrestoBlue) are widely used [3] [4]. The MTT assay functions by measuring the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells [3].
  • Dosing Strategy: The available research indicates this compound's effects are dose-dependent [2]. Start with a broad range to identify effective concentrations, noting that some effects (like ROS suppression) may saturate at lower doses while others (like cell cycle effects) continue at higher doses.
  • Key Controls: Always include:
    • No-cell control: Culture medium only, to determine background signal.
    • Untreated-cell control: Cells with solvent only (e.g., DMSO), to establish 100% viability.
    • Solvent control: Cells with the same volume of solvent used to deliver this compound.

Frequently Asked Questions

  • What is a good starting concentration for this compound? Published studies on this compound have used a range of concentrations, but specific IC50 values or optimal doses for all cell types are not yet clearly defined. A dose-ranging study is essential. The foundational cell viability study tested multiple concentrations to observe differential effects on ROS and the cell cycle [2].
  • How should I dissolve and store this compound? The search results do not specify this compound's solubility or storage conditions. As a peptide, it may require reconstitution in a specific sterile solvent (like sterile water or buffer) and storage at -20°C or lower to maintain stability. Always follow the manufacturer's data sheet if available.
  • My viability results show high background or low signal. What should I do? This is a common issue in cell-based assays. For resazurin-based assays (like alamarBlue), ensure the reagent is fully thawed and mixed, protected from light, and that the incubation time is optimized [5] [4]. For all assays, verify that your cell seeding density is within the linear range of the assay and that your instrument settings are correct [3] [4].

Critical Troubleshooting Guide

The table below outlines common problems, their potential causes, and solutions based on general cell viability best practices.

Problem Potential Cause Suggested Solution
High background signal Reagent breakdown or precipitation; chemical interference from test compound. Store reagents in the dark [5] [4]. Include a no-cell control with the test compound to check for interference [3].
Low signal or poor dynamic range Incubation time too short; cell density too low; reagent not fully active. Increase incubation time with the viability reagent; optimize cell plating density; ensure reagent is homogeneous and not expired [4].
High variability between replicates Inconsistent cell seeding; inaccurate pipetting; reagent precipitation. Calibrate pipettes; ensure a homogeneous cell suspension when plating; warm and mix frozen reagents thoroughly before use [5].
Data does not match expected dose-response Cell over-confluence altering metabolism; assay not measuring proliferation directly. Ensure cells are in exponential growth phase during the assay. Remember that metabolic activity assays reflect cell health/activity, which is correlated with, but not a direct measure of, proliferation [3].

References

Pinealon research peptide purity verification

Author: Smolecule Technical Support Team. Date: February 2026

Identifying & Characterizing Pinealon

Verifying the identity of your this compound sample is the first critical step. The information below consolidates data from technical sheets and analytical research.

Table 1: Molecular and Physical Properties of this compound [1] [2] [3]

Parameter Specification
Amino Acid Sequence Glu-Asp-Arg (EDR)
Molecular Formula C₁₅H₂₆N₆O₈ (commonly cited) [2] [3] or C₁₆H₂₈N₆O₈ [1]
Molecular Weight 418.41 g/mol (commonly cited) [2] [3] or 432.43 g/mol [1]
CAS Number 175175-23-2 [4]
Appearance White to off-white lyophilized powder [1] [2] [4]
Purity (HPLC) ≥ 98% to ≥ 99% [1] [2] [3]

Recommended Analytical Methods for Identity Confirmation:

  • Mass Spectrometry (MS): This is the primary method for confirmation. Use MALDI-TOF or ESI-MS to verify the molecular weight. The observed mass should match the theoretical mass (e.g., [M+H]⁺ = 432.43 ± 0.3 Da) [1] [5]. Tandem MS (MS/MS) can further confirm the sequence through fragmentation analysis [6] [5].
  • High-Performance Liquid Chromatography (HPLC): Use Reversed-Phase HPLC (RP-HPLC) to establish a retention time fingerprint for the pure peptide. Compare this against a known reference standard if available [5].

Assessing Purity & Quantity

Once identity is confirmed, assessing purity and net peptide content is essential for accurate dosing in experiments.

Table 2: Key Analytical Methods for Purity and Impurity Analysis [1] [5]

Analysis Type Recommended Method Key Details
Purity Determination Reversed-Phase HPLC (RP-HPLC) Monitor at 214 nm (peptide bond absorption). Purity is calculated as (Target peak area / Total peak area) x 100% [5].
Impurity Profiling HPLC with Mass Spectrometry (LC-MS) Identifies and characterizes specific impurities such as deletion sequences, oxidation products, or truncated peptides [5].
Endotoxin Testing Limulus Amebocyte Lysate (LAL) assay Critical for cell culture work. Acceptable levels are typically < 1.0 EU/mg [1].
Water & TFA Content Karl Fischer Titration / HPLC Lyophilized peptides contain residual water and trifluoroacetic acid (TFA) from synthesis. Quantify these for accurate net peptide content [1] [5].

Troubleshooting Common Experimental Issues

Here are solutions to frequent problems researchers encounter when working with this compound.

1. Problem: Poor Solubility or Cloudy Solution

  • Cause: this compound is generally soluble in water or saline [1], but improper handling can cause issues.
  • Solution:
    • Use sterile water or bacteriostatic water for injection as the reconstitution solvent [1] [2].
    • Gently vortex the vial for 15-30 seconds after adding the solvent. Do not shake vigorously, as this can introduce air bubbles and denature the peptide.
    • If cloudiness persists, check the pH. The solution is typically acidic (pH 4.5-6.5) [1].

2. Problem: Inconsistent Research Results Between Batches

  • Cause: This is often due to variable peptide purity, inaccurate concentration, or degradation.
  • Solution:
    • Verify Net Peptide Content: The weight of the lyophilized powder includes counter-ions (like TFA) and water. Always calculate the actual amount of pure peptide using the Certificate of Analysis (CoA), which should state the net peptide content [5].
    • Check Storage Conditions: Store lyophilized powder at -20°C in a desiccated environment. Once reconstituted, store at 2-8°C and use it promptly (e.g., within 21 days) to avoid hydrolysis and degradation [1].
    • Use a Reference Standard: For quantitative work, use a characterized reference standard to calibrate your assays and ensure consistency across batches [7] [5].

3. Problem: Unexpected Bands/Peaks in HPLC or MS Analysis

  • Cause: Presence of process-related impurities or peptide degradation.
  • Solution:
    • Identify Impurities: Use LC-MS to determine the mass of the unknown peaks. Common impurities include:
      • Deletion Sequences: Peptides missing one amino acid (mass difference corresponding to the missing residue).
      • Oxidation Products: Particularly of methionine, if present (mass increase of +16 Da) [7].
    • Confirm with CoA: Compare your chromatogram with the supplier's CoA. Reputable suppliers provide detailed impurity profiles [2] [3].

Experimental Protocol: Purity Verification by RP-HPLC

This is a generalized protocol for verifying this compound purity using Reversed-Phase HPLC.

Workflow: Purity Verification

Start Start: Weigh this compound Powder Reconstitute Reconstitute in Mobile Phase Start->Reconstitute Filter Filter Sample (0.22 µm filter) Reconstitute->Filter HPLC RP-HPLC Analysis Filter->HPLC Data Data Analysis & Purity % HPLC->Data

Materials:

  • This compound sample
  • HPLC system with UV detector (preferably DAD)
  • C18 reversed-phase column (e.g., Poroshell C18) [8]
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water [8] [9]
  • Mobile Phase B: 0.1% TFA in Acetonitrile
  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Accurately weigh about 1 mg of this compound powder. Reconstitute in mobile phase A or a water/acetonitrile mixture to a final concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter to remove particulates [5].
  • HPLC Instrument Setup:
    • Column Temperature: 50°C [8]
    • Detection Wavelength: 214 nm (for peptide bonds)
    • Injection Volume: 10-20 µL
    • Flow Rate: 1.0 mL/min
    • Gradient Program: Use a linear gradient. Example:
      • Time 0 min: 5% B
      • Time 20 min: 60% B
      • Time 22 min: 95% B (for column cleaning)
      • Time 25 min: 5% B (for re-equilibration)
  • Data Analysis: Inject the sample and run the gradient. The purity is calculated by integrating the area of the main this compound peak and dividing it by the total area of all peaks in the chromatogram (excluding the solvent front) [5]. A purity of ≥98% is typically expected for research use [1] [2].

Frequently Asked Questions (FAQs)

Q1: What is the significance of the different molecular weights (418.4 vs 432.4 g/mol) reported for this compound? The difference typically lies in whether the molecular weight calculation includes counter-ions (like TFA used in purification) and water molecules. The most important practice is to always use the molecular weight and net peptide content provided on your specific Certificate of Analysis (CoA) for molar concentration calculations [5].

Q2: How should I store and handle this compound to ensure its stability?

  • Lyophilized Powder: Store desiccated at -20°C. It is stable for up to 36 months under these conditions [1].
  • Reconstituted Solution: Store at 2-8°C (refrigerated). It is stable for up to 21 days. Avoid repeated freeze-thaw cycles, though the tripeptide is relatively stable and can tolerate several cycles [1].

Q3: My research involves cell cultures. Are there any special precautions? Yes. For in vitro studies, ensure the endotoxin level is low (<1.0 EU/mg) to prevent activating immune responses in your cells [1]. This information should be on the CoA. Use sterile techniques during reconstitution.

References

optimizing Pinealon concentration for neuroprotection

Author: Smolecule Technical Support Team. Date: February 2026

Pinealon Mechanism of Action

This compound (Glu-Asp-Arg) is a synthetic tripeptide investigated for its neuroprotective and potential anti-aging properties. The diagram below illustrates its primary hypothesized mechanisms of action.

G cluster_nuclear Nuclear Activity & Gene Expression cluster_oxidative Antioxidant & Proliferative Activity This compound This compound DNA Direct DNA Interaction This compound->DNA  Crosses Nuclear Membrane ROS Reduces Reactive Oxygen Species (ROS) This compound->ROS  Cytoplasmic Activity ERK Modulates ERK 1/2 Activation This compound->ERK  Alters Signaling GeneExp Altered Gene Expression DNA->GeneExp Caspase3 Suppresses Caspase-3 (Reduces Apoptosis) GeneExp->Caspase3 Irisin Enhances Irisin Production (Supports Telomere Health) GeneExp->Irisin Serotonin Stimulates Serotonin Expression GeneExp->Serotonin Necrosis Decreases Necrotic Cell Death ROS->Necrosis CellCycle Modulates Cell Cycle & Proliferation ERK->CellCycle

Diagram: Hypothesized primary mechanisms of this compound action, based on in vitro and animal model studies [1] [2] [3].

Experimental Design & Protocols

The table below outlines established experimental protocols from published research to help you design your studies.

Model System Reported Effective Concentration/Dose Key Findings & Application Notes Source
In Vitro (Cerebellar granule cells, PC12) 1-10 ng/mL (approx. 0.7-7 nM) Antioxidant Saturation: Maximal reduction of ROS and necrotic cell death achieved at lower concentrations. [1]
In Vitro (Cerebellar granule cells, PC12) >10 ng/mL (approx. >7 nM) Genomic Modulation: Cell cycle modulation continues at higher concentrations, suggesting direct genome interaction. [1]
In Vivo (Rats, prenatal) 150 mcg/kg (subcutaneous injection) Neuroprotection: Protected rat offspring from prenatal oxidative stress, preserving cognitive and motor function. [3]
In Vivo (Monkeys) Ten-day course (specific dose not detailed) Cognitive Enhancement: Significant reductions in learning time and motor reactions in visual stimuli tests. [2]
Human (Traumatic Brain Injury) Oral capsules or injections (course-based) Cognitive Improvement: 72 patients with TBI showed improved memory and cognitive performance post-treatment. [2]

Reconstitution & Dosing Calculation

For subcutaneous administration in a research context, here is a standard reconstitution guide and dosing calculation based on a common 20 mg vial.

Parameter Specification
Recommended Solvent Bacteriostatic Water
Reconstitution Volume 3.0 mL
Final Concentration ~6.67 mg/mL
Storage (Lyophilized) -20°C, protected from light
Storage (Reconstituted) 2-8°C (refrigerated), stable for ~4 weeks

Dosing Calculation Example for Research:

  • Target Daily Dose: 500 mcg (0.5 mg)
  • Calculation: (0.5 mg) / (6.67 mg/mL) = 0.075 mL
  • On a U-100 Insulin Syringe (1 mL = 100 units): 0.075 mL = 7.5 units [4]

Troubleshooting Common Research Issues

Q1: The neuroprotective effect in our in vitro model is inconsistent. What could be the cause? A: Consider the concentration-dependent mechanism.

  • Low Concentration Saturation: The antioxidant and anti-necrotic effects saturate at lower concentrations (e.g., 1-10 ng/mL). If you are using a higher dose, you may not see a linear increase in this particular effect [1].
  • Check Oxidative Stress Induction: Ensure your model's oxidative stress is reliably induced. The protective effect of this compound is most evident under stress conditions like hypoxia or chemical induction [3].

Q2: Our cell viability assays show no significant proliferative effect from this compound. Is this expected? A: Yes, this is consistent with some findings. Research indicates that under oxidative stress, this compound's modulation of proliferation pathways may not increase final cell numbers but rather offsets the detrimental impacts of ROS, thereby preserving baseline viability [3].

Q3: What is the best practice for handling and storing this compound to ensure experimental stability? A: Peptide integrity is critical.

  • Storage: Store lyophilized powder at -20°C or below. After reconstitution, keep the solution refrigerated at 2-8°C and use it within approximately four weeks [4].
  • Reconstitution: Gently swirl or roll the vial to dissolve. Avoid vigorous shaking to prevent peptide degradation and foaming [2] [4].

Q4: How should administration timing be considered for in vivo studies? A: While not fully established, some evidence suggests this compound may influence circadian rhythms [5] [3]. To standardize experiments, administer the peptide at a consistent time of day (e.g., morning or early afternoon) to minimize confounding variables related to circadian fluctuations [2].

Critical Safety & Compliance Note

  • Research-Use Only: this compound is not an FDA-approved drug for human clinical use. All information pertains to pre-clinical research [2].
  • Quality of Materials: Use only pharmaceutical-grade or high-purity research-grade peptides from reputable suppliers. Low-purity "research-grade" peptides can have dangerous impurities and lead to unreliable data [2].
  • Consult Regulations: Ensure all research protocols comply with local and institutional regulations for animal handling and biohazardous materials.

References

Pinealon stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Here are answers to common questions and solutions to typical problems researchers face when working with peptide stability.

Q1: What is the general protocol for testing peptide stability in solution? A robust stability-testing protocol assesses the peptide's resistance to degradation under various conditions [1]. The core workflow involves incubation, precipitation, and analysis steps.

The diagram below outlines the key stages of this process:

cluster_incubation Key Variables Start Prepare Peptide Solution Incubate Incubation Start->Incubate Precipitate Protein Precipitation Incubate->Precipitate Temp Temperature Time Time Matrix Matrix (e.g., Plasma) Analyze Analysis & Detection Precipitate->Analyze Result Stability Assessment Analyze->Result

Q2: How do I choose a method to precipitate plasma proteins before analysis? Protein precipitation is a critical sample preparation step. The method you choose can significantly impact your results by affecting analyte loss. The table below compares common techniques based on a recent systematic evaluation [1].

Precipitation Method Key Findings & Impact on Analyte Recommended Use
Strong Acids (e.g., TCA) Found to be "unsuitable"; high analyte loss. Not recommended for general peptide stability assays.
Organic Solvent Mixtures (e.g., ACN/MeOH) Preserved more peptides for analysis; lower analyte loss. Recommended; preferred method for reliable results.

Q3: What are the key parameters for a stability-indicating method? A stability-indicating method must be able to accurately measure the intact peptide and detect its degradation products. The study on naltrexone provides a good example of the parameters to define, even though for a different molecule [2].

  • Assay Validation: The method must be stability-indicating, meaning it can distinguish the intact drug from its degradation products. This often involves High-Performance Liquid Chromatography (HPLC) [2].
  • Stability Threshold: A preparation is typically considered stable if it retains at least 90% of the initial drug concentration [2].
  • Physical Stability: Monitor physical parameters like appearance (color, clarity) and pH throughout the study, as these can indicate degradation [2].

Q4: My peptide is degrading rapidly. What are the common culprits and solutions? Fast degradation is a major challenge in peptide drug development [1]. The following flowchart can help in troubleshooting this issue.

Start Rapid Peptide Degradation Enzymes Enzymatic Degradation? Start->Enzymes Chemical Chemical Instability? Enzymes->Chemical No EnzymesYes Add protease inhibitors Use different biological matrix Enzymes->EnzymesYes Yes Storage Incorrect Storage? Chemical->Storage No ChemicalYes Adjust pH Use antioxidant Modify temperature Chemical->ChemicalYes Yes Solvent Suboptimal Solvent/ Buffer Conditions? Storage->Solvent No StorageYes Store at -20°C or lower Avoid freeze-thaw cycles Storage->StorageYes Yes SolventYes Optimize pH, buffer species, and concentration Solvent->SolventYes Yes Other Consider peptide engineering (e.g., D-amino acids) Solvent->Other No

Experimental Protocols for Key Assays

Here are detailed methodologies for the core experiments cited in the FAQs.

Protocol 1: Forced Degradation Study for Method Development This protocol is used to validate that your analytical method can detect degradation.

  • Sample Preparation: Prepare a concentrated stock solution of Pinealon. Aliquot this solution into several vials.
  • Stress Conditions: Expose the aliquots to various stress conditions:
    • Acidic Hydrolysis: Add dilute HCl (e.g., 0.1 M) and hold at elevated temperature (e.g., 60°C) for 1-2 hours.
    • Basic Hydrolysis: Add dilute NaOH (e.g., 0.1 M) and hold at elevated temperature (e.g., 60°C) for 1-2 hours.
    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) and hold at room temperature for 1-2 hours.
    • Thermal Degradation: Incubate a solution at a high temperature (e.g., 80°C) for 24 hours.
    • Photodegradation: Expose a solid sample and/or solution to UV light (e.g., 365 nm) for 24 hours.
  • Analysis: Analyze the stressed samples and an unstressed control using your HPLC or LC-MS method. The method is considered stability-indicating if it shows a clear separation of the main peak from newly formed degradation peaks and can accurately quantify the remaining intact peptide.

Protocol 2: Peptide Stability in Blood Plasma This protocol assesses stability in a biologically relevant matrix and is adapted from recent research [1].

  • Incubation:

    • Pre-warm blank blood plasma (human or relevant animal model) to 37°C.
    • Spike the pre-warmed plasma with this compound to achieve the desired concentration (e.g., 1-10 µM).
    • Vortex gently and incubate the mixture at 37°C.
    • Withdraw aliquots at predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
  • Protein Precipitation (Quenching):

    • Immediately mix each withdrawn aliquot with a chilled organic solvent mixture (e.g., 3 volumes of acetonitrile:methanol). Avoid strong acids to minimize analyte loss [1].
    • Vortex vigorously for 1-2 minutes.
    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
  • Detection & Analysis:

    • Transfer the clear supernatant to a new vial.
    • Analyze the supernatant using LC-MS/MS to quantify the remaining intact this compound.
    • Plot the percentage of remaining peptide versus time to determine the half-life.

Protocol 3: Long-Term Solution Stability This protocol, modeled on formal pharmaceutical stability studies, determines a suitable shelf-life for stock solutions [2] [3].

  • Study Design:

    • Prepare a solution of this compound in the desired solvent/buffer at a target concentration.
    • Dispense the solution into sterile vials.
    • Store the vials under defined conditions: Long-term: 5°C (refrigerator); Accelerated: 25°C; and optionally, 30°C/75% RH for solid samples [2] [3].
  • Sampling & Analysis:

    • Withdraw samples in triplicate at initial (T=0) and set time points (e.g., 7, 14, 30, 60, 90 days).
    • At each time point, analyze the samples for:
      • Chemical Potency: Using a stability-indicating HPLC-UV or LC-MS method. Report the percentage of the initial concentration remaining [2].
      • Physical Stability: Check for color change, clarity, and precipitation. Measure pH if applicable [2].
  • Defining Stability:

    • The solution is considered stable if it retains ≥90% of the initial this compound concentration and shows no significant physical changes [2].

References

Pinealon experimental reproducibility challenges

Author: Smolecule Technical Support Team. Date: February 2026

Pinealon: A Research Overview

This compound is a synthetic tripeptide with the amino acid sequence Glu-Asp-Arg (EDR). It is investigated primarily for its potential neuroprotective and epigenetic regulatory effects [1] [2].

The table below summarizes its core characteristics and the associated research limitations that inherently contribute to reproducibility challenges.

Aspect Description Implied Reproducibility Challenge
Chemical Nature Synthetic tripeptide (Glu-Asp-Arg) [2] Simple structure, but sourcing and purity are critical and variable [3].
Proposed Mechanism Crosses cell/nuclear membranes to interact directly with DNA, modulating gene expression; reduces oxidative stress [2] [4]. Novel, receptor-independent mechanism is not fully elucidated, leading to hypothesizing in experimental design.
Primary Research Focus Neuroprotection, cognitive enhancement, circadian rhythm regulation [1] [3] [2]. Diverse biological targets increase experimental variables.
Evidence Level Primarily in vitro (cell models) and in vivo animal studies; limited and heterogeneous human data [1] [4]. Difficulty in translating findings from models to humans.
Administration in Studies Oral and intraperitoneal (animal); subcutaneous in human frameworks (not clinically established) [1] [4]. Route of administration significantly impacts bioavailability and effect, creating inconsistency.
Regulatory Status Not approved for human therapeutic use by FDA or EMA; classified as a research compound [3]. Lack of standardized manufacturing and quality control across suppliers.

Experimental Protocol: A Sample from Literature

To ground the troubleshooting concepts, here is a detailed methodology from a published rat study, which serves as an example of a foundational experiment that others might attempt to replicate [4].

Protocol Element Detailed Methodology from Arutjunyan et al. (2012)
Research Objective Investigate the neuroprotective effect of this compound on rat offspring with prenatal hyperhomocysteinemia.
Animal Model Pregnant female Wistar rats. Experimental hyperhomocysteinemia induced via methionine added to drinking water.

| This compound Administration | Dose: 10 μg/kg body weight. Route: Intraperitoneal (i.p.) injection. Schedule: Administered for 5 days prior to methionine loading. | | Key Assessments |

  • Cognitive Function (Morris Water Maze): Spatial orientation and learning ability in 45-day-old offspring.
  • Oxidative Stress (Flow Cytometry): Intracellular ROS levels and necrotic cell count in cerebellum granule cells from 10-day-old pups.
| | Reported Outcome | this compound administration improved cognitive function and reduced oxidative stress in the offspring [4]. |

Potential Troubleshooting Areas & FAQs

Based on the general research landscape, here are potential issues and guidance structured in a technical support format.

General Research Considerations
  • Q: What are the fundamental challenges when initiating research on this compound?
    • A: The primary challenges stem from the preliminary nature of the evidence. There is no standardized, clinically validated human protocol. Research must be designed based on limited animal data, and results must be interpreted with caution due to the lack of large-scale, replicated studies [1] [3]. Sourcing the peptide from a reputable supplier that provides high-purity, third-party tested products is critical [1].
Experimental Design & Protocol
  • Q: How can I design a reproducible dosing protocol?

    • A: The table below contrasts a reported animal dose with a common human research framework, highlighting the massive translational gap.

    | Context | Reported Dose & Route | Notes & Caution | | :--- | :--- | :--- | | Animal Study (Rat) | 10 μg/kg, Intraperitoneal [4] | This is a specific dose from a single study. | | Human Research Framework | 200-500 mcg, Subcutaneous [1] | Not clinically established. Often involves titration over 8-12 weeks. For research purposes only. |

  • Q: What factors could explain inconsistent results in neuroprotection assays?

    • A: Key variables to control and document include:
      • Cell Passage Number: Use consistent, low-passage cells.
      • Oxidative Stress Inducer: Precisely standardize the concentration, source, and exposure time of agents like H₂O₂ [4].
      • Viability Assays: Use multiple assays (e.g., flow cytometry with PI and DCF-DA staining) to differentiate between apoptosis and necrosis [4].
      • Timing of Administration: In vivo outcomes may be highly dependent on the timing of the intervention, as seen in prenatal models [4].
Data & Reporting
  • Q: What metadata is essential for reporting to ensure reproducibility?
    • A: You must meticulously log:
      • Peptide Data: Supplier, purity (COA), batch number, and reconstitution protocol (buffer, concentration, storage conditions) [1] [3].
      • Model System Details: Species, strain, age, sex, and specific disease model induction methods [4].
      • Full Protocol: Exact dose, route, frequency, duration of treatment, and timing relative to other interventions.
      • Environmental Factors: Light/dark cycles for circadian studies, as the pineal gland is light-sensitive [5] [6].

A Roadmap for Systematic Troubleshooting

Since specific troubleshooting guides for this compound are not available in the public domain, the diagram below outlines a logical workflow you can apply to diagnose reproducibility problems in your research.

References

Pinealon administration timing for circadian studies

Author: Smolecule Technical Support Team. Date: February 2026

Pinealon's Mechanism and Circadian Rationale

This compound (Glu-Asp-Arg) is a synthetic tripeptide hypothesized to function as a circadian rhythm regulator and neuroprotective agent [1] [2]. Its proposed mechanism for influencing circadian rhythms involves restoring and optimizing pineal gland function, a key regulator of the sleep-wake cycle [1] [3]. Unlike melatonin, which replaces the hormone, this compound is suggested to help the body's own systems recalibrate [4].

The diagram below illustrates its potential pathways for circadian influence:

This compound\n(Glu-Asp-Arg) This compound (Glu-Asp-Arg) Direct DNA Interaction Direct DNA Interaction This compound\n(Glu-Asp-Arg)->Direct DNA Interaction Pineal Gland\nFunction Restoration Pineal Gland Function Restoration This compound\n(Glu-Asp-Arg)->Pineal Gland\nFunction Restoration Neuroprotective Effects Neuroprotective Effects This compound\n(Glu-Asp-Arg)->Neuroprotective Effects Modulates Gene Expression Modulates Gene Expression Direct DNA Interaction->Modulates Gene Expression Resets Sleep-Wake Cycle Resets Sleep-Wake Cycle Pineal Gland\nFunction Restoration->Resets Sleep-Wake Cycle Reduces Oxidative Stress Reduces Oxidative Stress Neuroprotective Effects->Reduces Oxidative Stress Circadian Rhythm\nOptimization Circadian Rhythm Optimization Modulates Gene Expression->Circadian Rhythm\nOptimization Resets Sleep-Wake Cycle->Circadian Rhythm\nOptimization Reduces Oxidative Stress->Circadian Rhythm\nOptimization

Experimental Administration & Dosing

Available information on administration is largely based on general usage protocols rather than specific circadian studies. The table below summarizes key parameters.

Parameter Details & Considerations
Common Routes [1] [3] Subcutaneous injection (most common), oral capsules, sublingual sprays.
Reported Dosing Range [1] 200 mcg to 10 mg. Specific circadian-focused studies often use a narrower range (200 mcg - 5 mg) [1].
Timing Guidance [1] Evening administration is generally suggested to align with the pineal gland's natural activity cycle.
Dosing Schedule [3] Courses range from 10 to 30 days, with longer cycles (e.g., 30-day oral courses) suggested for general brain health.

Troubleshooting Common Scenarios

Here are solutions to frequent challenges in circadian rhythm experiments:

  • Problem: High Variability in Circadian Phase Response

    • Potential Cause: Inconsistent timing of administration relative to subjects' endogenous circadian phase.
    • Solution: Define Zeitgeber Time (ZT). Administer this compound at a consistent time relative to the subject's light-dark cycle (e.g., ZT10-ZT12 for evening dosing) to standardize the circadian phase [1].
  • Problem: Unclear if Effects are from this compound or Melatonin

    • Potential Cause: Concurrent use of exogenous melatonin supplements.
    • Solution: Strictly prohibit melatonin and other sleep aids during the trial. This compound is intended to support natural rhythm restoration, and interactions are unknown [4].
  • Problem: Lack of Expected Effect on Sleep Onset

    • Potential Cause: Incorrect expectations. This compound is not an acute sedative but may work gradually to retrain rhythms.
    • Solution: Design longer-term studies. Monitor secondary outcomes like sleep architecture, oxidative stress markers, or cognitive function over weeks, not days [4].

Frequently Asked Questions

Q: Can this compound be combined with Epitalon for circadian studies? A: Yes, they are often stacked. Research suggests Epitalon may stimulate natural melatonin production, while this compound provides neuroprotective support. This combination targets complementary pathways for a more comprehensive effect on circadian regulation [3] [4].

Q: What is the recommended control for a this compound circadian trial? A: Use a placebo-controlled, double-blind design. The control group should receive an identical saline solution if administering via injection, or a placebo capsule if using an oral form, at the same time of day as the treatment group.

Q: Are there specific biomarkers to measure this compound's circadian effect? A: While direct biomarkers for this compound are not well-defined, you can track downstream physiological outputs:

  • Primary: Dim Light Melatonin Onset (DLMO), core body temperature rhythm, rest-activity cycles via actigraphy.
  • Secondary: Cognitive performance tests, mood scales, and markers of oxidative stress in serum or CSF [2] [5].

Graphviz Script for Experimental Workflow

For your publications or documentation, here is a DOT script that visualizes a typical experimental workflow for a this compound circadian study.

Subject Screening\n& Baseline Measurements Subject Screening & Baseline Measurements Randomization Randomization Subject Screening\n& Baseline Measurements->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group\n(Placebo) Control Group (Placebo) Randomization->Control Group\n(Placebo) Daily Administration\n(Evening, e.g., ZT12) Daily Administration (Evening, e.g., ZT12) Treatment Group->Daily Administration\n(Evening, e.g., ZT12)  this compound Control Group\n(Placebo)->Daily Administration\n(Evening, e.g., ZT12)  Saline/Capsule Circadian Rhythm\nAssessment Circadian Rhythm Assessment Daily Administration\n(Evening, e.g., ZT12)->Circadian Rhythm\nAssessment  e.g., 30-Day Cycle Data Analysis Data Analysis Circadian Rhythm\nAssessment->Data Analysis DLMO DLMO Circadian Rhythm\nAssessment->DLMO Actigraphy Actigraphy Circadian Rhythm\nAssessment->Actigraphy Core Body Temp Core Body Temp Circadian Rhythm\nAssessment->Core Body Temp Cognitive Tests Cognitive Tests Circadian Rhythm\nAssessment->Cognitive Tests

Key Experimental Design Considerations

  • Timing is Critical: Adhere strictly to the selected administration time (e.g., evening) to effectively entrain circadian rhythms [1].
  • Peptide Sourcing and Handling: Source high-purity, verified this compound from reputable suppliers. Follow proper storage and handling protocols to ensure peptide stability and experimental validity [1].
  • Regulatory Status: Note that this compound is not approved by the FDA for human therapeutic use and is typically classified as a research compound. Ensure your study has the appropriate ethical and regulatory oversight [1].

References

Pinealon peptide degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Pinealon Handling & Storage Guide

The table below summarizes key parameters for maintaining this compound stability based on available data and general peptide handling principles:

Parameter Specification Rationale & Notes
Long-Term Storage (Unreconstituted) -20°C [1] Standard for most peptides to minimize chemical degradation.
Short-Term Storage (Reconstituted) 4°C (39°F) [2] ---
Reconstituted Solution Stability 4 weeks at 4°C [2] Post-reconstitution in bacteriostatic water.
Reconstitution Solvent Bacteriostatic Water [2] Contains a preservative to inhibit microbial growth.
Reconstitution Technique Gentle swirling/rolling [2] Prevents peptide degradation from mechanical agitation or shaking.
Aliquoting Recommended for reconstituted solution Minimizes freeze-thaw cycles and contamination risk.

Recommended Experimental Protocols

Solution Reconstitution and Storage
  • Thawing: Allow the lyophilized peptide vial to reach room temperature before opening to prevent condensation and moisture absorption.
  • Reconstitution: Inject the appropriate volume of bacteriostatic water slowly down the side of the vial.
  • Mixing: Gently roll or swirl the vial between your hands until the powder is fully dissolved. Do not vortex or shake vigorously [2].
  • Aliquoting: If the total volume will not be used immediately, aliquot the reconstituted solution into sterile, low-protein-binding microtubes.
  • Storage: Store the aliquots at 4°C if used within 4 weeks. For longer-term storage of aliquots, consider freezing at -20°C or -80°C, noting that stability under these conditions for this compound has not been explicitly validated and should be tested in-house [2].
Stability and Purity Assessment

To ensure the integrity of your peptide throughout your experiments, incorporate these verification steps:

  • High-Performance Liquid Chromatography (HPLC): Use this method to track changes in purity and the appearance of degradation peaks over time, especially when establishing new storage conditions.
  • Mass Spectrometry (MS): Confirm the molecular weight of the peptide to check for major decomposition.

Troubleshooting FAQs

  • Q1: Can I use sterile water for injection instead of bacteriostatic water to reconstitute this compound? It is not recommended. Bacteriostatic water contains an antimicrobial agent (like 0.9% benzyl alcohol) that prevents bacterial growth in multi-use vials. Using preservative-free sterile water could compromise the sterility of the solution once opened, especially if you plan to use it over multiple doses in a 4-week period [2].

  • Q2: What is the expected physical appearance of this compound, and what should I do if it looks different? Lyophilized (freeze-dried) this compound should typically appear as a white or off-white powder or a fluffy cake. If you observe discoloration (e.g., yellowing) or if the pellet does not fully dissolve upon gentle reconstitution, the peptide may have degraded. Do not use it in this case.

  • Q3: How can I verify that my stored this compound is still active for cell culture experiments? Beyond analytical techniques like HPLC, a functional bioassay is the best proof of activity. You can treat your cell model with an aliquot of the peptide and measure a relevant downstream biomarker. For this compound, this could involve assessing the expression of genes in the MAPK/ERK signaling pathway or changes in the levels of caspase-3 or antioxidant proteins, as these are part of its known mechanism of action [2].

This compound Mechanism of Action

The following diagram illustrates this compound's core mechanisms based on current research, which can inform your experimental design and biomarker selection:

G This compound Core Mechanisms of Action cluster_nuclear Nuclear Activity cluster_effects Cellular Effects & Pathways cluster_outcomes Observed Outcomes This compound This compound DNA DNA Interaction (Gene Expression Regulation) This compound->DNA GeneExpr Altered Gene Expression DNA->GeneExpr MAPK Activation of MAPK/ERK Pathway GeneExpr->MAPK Caspase Modulation of Proapoptotic Proteins (e.g., Caspase-3) GeneExpr->Caspase Antioxidant Stimulation of Antioxidant Proteins GeneExpr->Antioxidant Irisin Enhanced Irisin Expression GeneExpr->Irisin Neuroprot Neuroprotection MAPK->Neuroprot Cognit Cognitive Enhancement MAPK->Cognit Caspase->Neuroprot Antioxidant->Neuroprot Antiaging Anti-Aging Effects Antioxidant->Antiaging Telomere Telomere Stabilization Irisin->Telomere Irisin->Antiaging

Critical Research Considerations

  • Regulatory Status: this compound is not an FDA-approved medication and is typically available as a research-grade compound. Its clinical availability is limited [2] [1].
  • Quality and Purity: Research-grade peptides from online vendors may have dangerously low purity, increasing the risk of adverse experimental outcomes or misinterpretation of data. Always source peptides from reputable suppliers and verify purity upon receipt [2].
  • Knowledge Gaps: The stability data is primarily based on short-term, post-reconstitution conditions. There is a significant lack of published data on long-term stability of lyophilized this compound, the effects of multiple freeze-thaw cycles on the reconstituted solution, and detailed degradation kinetics.

References

Pinealon mitochondrial function assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties of Pinealon

The table below summarizes the key characteristics of this compound (Glu-Asp-Arg / EDR) based on available scientific data.

Property Description
Amino Acid Sequence Glu-Asp-Arg (EDR) [1] [2]
Classification Synthetic tripeptide with neuroprotective properties [1] [2]
Reported Mechanisms Prevents ROS accumulation; suppresses ERK 1/2 activation; stimulates functional activity of brain tissue cells [2]
In Vitro Concentrations 10 nM to 100 nM (in cerebellar granule cells) [2]
Key Experimental Readout Reduction of oxidative DNA damage (8-OHdG levels) in aged, fibroblast-derived human neurons [1]

Experimental Protocols & Workflows

While a single standard protocol does not exist, you can adapt established methodologies. The following workflow integrates the measurement of a key phenotypic outcome (oxidative DNA damage) with an assessment of mitochondrial membrane potential, a core functional parameter.

G start Start: Differentiate Fibroblasts into Induced Neurons a Treat with this compound (10-100 nM recommended) start->a b Assay 1: Oxidative DNA Damage (Immunofluorescence for 8-OHdG) a->b d Assay 2: Mitochondrial Membrane Potential (Image with TMRM dye) a->d c Quantify 8-OHdG fluorescence normalized to DAPI signal b->c f Analyze Data: Compare to untreated control c->f e Quantify TMRM fluorescence per cell/nuclei count d->e e->f

Protocol 1: Measuring Protection Against Oxidative DNA Damage

This protocol is directly supported by research on the EDR peptide (this compound) in a human neuronal aging model [1].

  • 1. Cell Model Preparation: Generate induced cortical neurons through the direct transdifferentiation of human dermal fibroblasts from aged donors. This model preserves age-related cellular changes [1].
  • 2. Peptide Treatment:
    • Preparation: Reconstitute this compound in pure water at a stock concentration of 1-10 mM. Aliquot and store at -20°C or -80°C [2].
    • Application: Apply this compound to the induced neurons for a sustained period (e.g., 10 days). The tested concentration in the referenced study was 10 µg/mL, which is approximately 23.9 µM. Consider testing a dose-response range from 10 nM to 100 nM based on other cellular models [2].
  • 3. Immunofluorescence Staining:
    • Fix cells and permeabilize using standard protocols.
    • Incubate with a primary antibody specific for 8-Hydroxydeoxyguanosine (8-OHdG), a key marker of oxidative DNA damage.
    • Use an appropriate fluorescently-labeled secondary antibody.
    • Counterstain nuclei with DAPI.
  • 4. Image Acquisition & Quantification:
    • Acquure images using a fluorescence microscope with consistent settings across all samples.
    • Quantify the fluorescence intensity of the 8-OHdG signal and normalize it to the DAPI signal for each cell or field of view. A significant reduction in the normalized 8-OHdG signal indicates this compound's protective effect [1].
Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm)

This is a standard assay for mitochondrial health. This compound's effect on this parameter may be context-dependent, making it a key target for optimization [1] [3].

  • 1. Cell Preparation and Treatment: Use your relevant neuronal model (e.g., primary neurons, differentiated SH-SY5Y cells, or induced neurons) and treat with this compound as described above [1] [4].
  • 2. Staining with TMRM:
    • Use the cell-permeant, cationic dye Tetramethylrhodamine, Methyl Ester (TMRM). It accumulates in active mitochondria with a high membrane potential.
    • Critical Note on Assay Configuration: This assay must be performed in non-quenching mode. This means using a low dye concentration so that the fluorescence intensity is proportional to the ΔΨm and is not quenched at high concentrations. Confirm the correct mode by ensuring a redistribution of fluorescence occurs upon addition of a uncoupler like FCCP [3] [4].
    • Incubate live cells with TMRM (e.g., 20-100 nM) in culture medium for 15-30 minutes at 37°C.
  • 3. Image Acquisition & Analysis:
    • Image live cells immediately using a fluorescence microscope or high-content imaging system. Minimize light exposure to prevent phototoxicity.
    • Quantify the average fluorescence intensity of TMRM per cell. To control for cell number, normalize the total TMRM fluorescence to the number of nuclei (stained with Hoechst) in the field [1].

Troubleshooting Common Issues

The table below addresses potential problems and proposed solutions based on general mitochondrial assay best practices.

Problem Possible Cause Solution

| High variability in TMRM signal | Inconsistent cell seeding density; Dye concentration too high (quenching); Prolonged imaging causing phototoxicity. | Seed cells at a uniform, optimized density; Titrate TMRM concentration for non-quenching mode [3]; Use a lower light intensity and limit exposure time. | | No change in 8-OHdG or TMRM signal | Peptide concentration too low; Inadequate cellular model (lacks age/disease phenotype). | Perform a full dose-response curve; Validate that your cellular model shows a baseline level of oxidative stress or mitochondrial dysfunction [1] [4]. | | High background in immunofluorescence | Non-specific antibody binding; Incomplete washing. | Include a no-primary-antibody control; Optimize antibody dilution and increase wash steps. | | This compound shows no effect in a healthy cell model | The neuroprotective effect may be most apparent under conditions of stress. | Induce mild stress: Challenge cells with low doses of mitochondrial toxins (e.g., rotenone [5] [6]) or oxidative stress-inducing agents to unmask a protective effect of this compound. |

Advanced Applications & Future Directions

To thoroughly investigate this compound's mechanism, consider integrating these advanced approaches into your research strategy.

  • High-Content Analysis (HCA): Combine the TMRM and 8-OHdG assays with markers for mitochondrial morphology (e.g., anti-TOM20 antibody) and neuronal dendritism (e.g., MAP2). This multi-parametric approach can reveal if this compound's protection is linked to improved mitochondrial network health and neuronal arborization [1].
  • Functional Bioenergetic Profiling: Use a Seahorse XF Analyzer to directly measure the Oxygen Consumption Rate (OCR) in this compound-treated neurons. This can pinpoint which aspect of mitochondrial electron transport chain function is affected [3] [4].
  • Investigate Mitochondria-ER Coupling: Given that other mitochondrial enhancers like luteolin work by increasing mitochondria-ER contacts, this could be a novel mechanism for this compound. Assays measuring ER-mitochondria colocalization or mitochondrial calcium uptake could be informative [4].

References

Pinealon gene expression analysis techniques

Author: Smolecule Technical Support Team. Date: February 2026

Core Techniques for Analysis

For a peptide like Pinealon, which is believed to interact with DNA to regulate gene expression [1], your technical support should focus on two primary experimental workflows: Gene Expression Quantification (qRT-PCR) and Protein-Level Validation (Immunoassays).

The diagram below outlines the key decision points and steps in the qRT-PCR workflow, a critical technique for analyzing gene expression changes.

qRTPCR_Workflow start Start: RNA Extraction rt Reverse Transcription (cDNA synthesis) start->rt hv Housekeeping Gene Validation rt->hv qpcr qPCR Amplification & Data Collection (Cq) hv->qpcr norm Data Normalization qpcr->norm end Gene Expression Analysis norm->end

Diagram Title: qRT-PCR Experimental Workflow

Troubleshooting Guide & FAQs

Here are common issues and solutions for gene expression analysis, framed in a Q&A format.

Topic 1: qRT-PCR
  • Q1: My qPCR results are inconsistent between replicates. What could be wrong?

    • A: This is often related to RNA quality or reverse transcription efficiency.
    • Check RNA Integrity: Confirm your RNA is not degraded. Using agarose gel electrophoresis, clear 28S and 18S rRNA bands should be visible, and the 28S:18S ratio should be greater than 1 [2] [3].
    • Verify cDNA Synthesis: Always include a "no-reverse transcription" control (RNA as template) in your qPCR setup to detect genomic DNA contamination [2].
  • Q2: How do I know if my chosen reference gene is stable under my experimental conditions?

    • A: The expression of reference genes (e.g., GAPDH, β-actin) can vary by tissue and treatment. Never assume stability.
    • Action: Use software tools like geNorm [2] [3] or RefFinder [2] to evaluate the stability of several candidate genes from your own experimental data.
    • Recommendation: For fish models, EF1A and β-actin are often among the most stable [2] [3]. The table below lists common reference genes and their considerations.
Gene Symbol Full Name Considerations & Stability
EF1A [2] [3] Elongation Factor 1 Alpha Often highly stable in fish models (e.g., Nile tilapia, Atlantic salmon) and various tissues.
ACTB [2] [3] Beta-Actin A common choice, but stability should be validated as it can vary [3].
18S rRNA [2] [3] 18S Ribosomal RNA Very abundant, but can be less stable than mRNA-based genes and may mask mRNA expression changes [3].
GAPDH [3] Glyceraldehyde-3-Phosphate Dehydrogenase Often unsuitable as a single reference; frequently shows variable expression under experimental conditions [3].
TUBA [2] Alpha-Tubulin Stability is context-dependent; should be validated alongside other genes [2].
Topic 2: Immunoassays (e.g., ELISA)

If this compound's effect leads to changes in specific protein biomarkers, you may need to develop a custom ELISA.

  • Q3: For a novel protein target, how do I develop a new ELISA?
    • A: Developing a robust ELISA is a multi-stage process that requires careful planning [4].
    • Workflow Overview:
      • Antibody Production: Design immunogens (e.g., specific peptides) to generate high-affinity antibodies. Peptide selection is critical and should consider the native protein's structure [4].
      • Assay Development: Select optimal antibody pairs (capture and detection) and calibrate buffer conditions, blocking agents, and reagent concentrations [4].
      • Assay Validation: Rigorously test the assay's precision, sensitivity (limit of detection), and accuracy according to field guidelines [4].
  • Q4: My ELISA has high background noise. How can I reduce it?
    • A: High background is often due to non-specific binding.
    • Troubleshooting Steps:
      • Optimize Blocking: Test different blocking buffers (e.g., BSA, non-fat dry milk, commercial protein blockers) and incubation times.
      • Optimize Antibody Concentration: Perform a checkerboard titration to find the optimal concentration for your capture and detection antibodies [4].
      • Improve Washing: Ensure washing buffers contain appropriate detergents (e.g., Tween-20) and that washing steps are sufficient.

Experimental Protocol Summary

The following diagram summarizes the key stages in developing and running a sandwich ELISA, which is the most common format for protein biomarker validation.

ELISA_Workflow dev 1. Assay Development ab Antibody Production & Selection dev->ab opt Assay Optimization (Checkerboard Titration) ab->opt val 2. Assay Validation opt->val sens Test Sensitivity (LOD/LOQ) & Precision val->sens acc Test Accuracy & Specificity sens->acc run 3. Run Analysis acc->run quant Quantify Target Protein in Samples run->quant

Diagram Title: Sandwich ELISA Development and Workflow

Key Technical Considerations

  • Peptide Mechanisms: Short peptides like this compound may penetrate cells and interact directly with DNA or histones to influence gene expression [1]. Your experimental design should account for this potential nuclear activity.
  • Antibody Specificity: A major bottleneck in protein biomarker validation is the availability of highly specific antibodies. If commercial antibodies are unavailable, developing your own is a complex and time-consuming process [4] [5].
  • Multiplexing: Where possible, consider using multiple techniques to validate your findings. For example, a change in mRNA observed via qRT-PCR is stronger evidence if corroborated by a change in the corresponding protein level measured via ELISA or Western blot [5].

I hope this structured technical support guide provides a solid foundation for your work. The field of peptide regulation of gene expression is advancing rapidly, and these standard protocols are your essential starting point.

References

Pinealon reactive oxygen species measurement methods

Author: Smolecule Technical Support Team. Date: February 2026

Established ROS Measurement Method for Pinealon

The core quantitative technique used in this compound research involves flow cytometry, which allows for the precise measurement of fluorescence intensity in individual cells to determine ROS levels and cell viability.

Method Aspect Technical Specification
Primary Technique Flow Cytometry [1]
Fluorescent Probe ( 2',7' )-Dichlorodihydrofluorescein diacetate (DCF-DA), final concentration of 100 µM [1]
Cell Viability Stain Propidium Iodide (PI), final concentration of 10 µM [1]
Cell Model Cerebellum granule cells isolated from 10-day-old rat pups [1]
Oxidative Stress Inducer ( H_2O_2 ) (5 mM), incubation for 30 minutes at 37°C [1]
Data Acquisition Analysis of 10,000 events per sample, with each sample run in triplicate [1]

Experimental Protocol: Measuring ROS with Flow Cytometry

Here is a step-by-step workflow for the assay, from cell preparation to data analysis, as described in the literature.

ros_workflow start Start Experiment: Cell Preparation a Isolate cerebellum granule cells from 10-day-old rat pups start->a b Pre-load cells with DCF-DA probe (100 µM) a->b c Apply this compound treatment and/or H₂O₂ challenge (5 mM, 30 min) b->c d Add Propidium Iodide (10 µM) 1 min before measurement c->d e Acquire data via Flow Cytometer (10,000 events per sample, in triplicate) d->e f Gate cell population by size (≈10 µm) e->f g Analyze Data: Mean DCF fluorescence (PI-negative viable cells) f->g end Interpret Results: Lower DCF = Reduced ROS Lower PI = Reduced Necrosis g->end

Key Procedural Details:

  • Cell Isolation: Cerebellum granule cells are isolated via enzymatic digestion using dispase and collagenase, followed by filtration through a 53 µm nylon filter [1].
  • Gating Strategy: During flow cytometry analysis, the target cell population is gated based on size (approximately 10 µm) to focus on neurons [1].
  • Dual-Parameter Analysis: Data is analyzed by measuring the mean DCF fluorescence (corresponding to the stationary ROS level in viable cells) and the percentage of PI-positive cells (indicating necrotic cells with compromised membranes) [1].

Troubleshooting Guide & FAQs

This section addresses potential technical issues and provides solutions based on the established protocol.

FAQ 1: Why is a dual-staining approach with DCF-DA and Propidium Iodide critical?

  • Answer: Using both dyes simultaneously allows you to differentiate between the general oxidative stress (DCF) and resulting cell death (PI). This is crucial for proving that this compound's effect is not just on survival but specifically on reducing oxidative damage. PI only enters cells with damaged membranes, so gating on PI-negative cells ensures you're measuring ROS in viable neurons [1].

FAQ 2: What could cause high background DCF fluorescence in the control group?

  • Answer: High background can stem from:
    • Prolonged light exposure to the DCF-DA dye during handling, as it is photosensitive.
    • Excessive oxidative stress during cell isolation, which can artificially elevate baseline ROS.
    • Solution: Perform all staining steps in dim light and minimize the time between cell isolation and assay execution. Ensure the health of your control cell population is optimal [1].

FAQ 3: The expected reduction in ROS with this compound treatment is not observed. What should I check?

  • Answer: Consider these potential issues:
    • Ineffective Oxidative Stress Induction: Verify the concentration and freshness of your ( H_2O_2 ) stock solution.
    • Sub-optimal this compound Concentration/Duration: The neuroprotective effect of this compound is dose-dependent [2] [1]. A concentration of 10 µg/kg was effective in an in vivo model [1], but you may need to perform a dose-response curve for your specific in vitro setup.
    • Cell Model Relevance: Confirm that your chosen cell model is responsive to the specific type of oxidative stress you are inducing. The protective effect has been demonstrated in primary neurons and cell lines under hypoxic and chemical stress [2] [1].

Mechanism of Action Context

Understanding how this compound is proposed to reduce ROS can help in designing and interpreting your experiments. The peptide is hypothesized to function through multiple pathways, as illustrated below.

pinealon_mechanism P This compound (Glu-Asp-Arg) DNA Direct DNA Interaction (Gene Expression Modulation) P->DNA Crosses Membranes A1 Activates Proliferation Pathways DNA->A1 A2 Stimulates Antioxidant Enzyme Systems DNA->A2 A3 Modulates NMDA Receptor (Limits Excitotoxicity) DNA->A3 A4 Increases Irisin Expression (Potential Telomere Support) DNA->A4 Outcome Overall Outcome: Reduced ROS & Cell Death Enhanced Cell Viability A1->Outcome A2->Outcome A3->Outcome A4->Outcome

The flow cytometry method using DCF-DA and PI is the most directly supported technique for quantifying this compound's effects on ROS. For comprehensive experimental design, consider that research also indicates this compound may influence other markers like caspase-3 for apoptosis and irisin for cellular longevity [3] [2].

References

Pinealon long-term study design considerations

Author: Smolecule Technical Support Team. Date: February 2026

Pinealon Fundamentals & Mechanism of Action

This compound (Glu-Asp-Arg) is a synthetic peptide originating from research on cortexin, a nootropic and neuroprotective polypeptide complex [1]. Its proposed mechanism involves several key pathways crucial for long-term study design:

  • Gene Expression & Protein Synthesis: It may activate gene expression and synthesis of proteins related to neuronal activity while decreasing neuronal cell death [1].
  • Key Pathway Interaction: Research suggests it interacts with the MAPK/ERK signaling pathway, which is critical for cell proliferation, differentiation, and removal of damaged cells [1].
  • Cellular Lifespan & Antioxidant Effects: The peptide may extend cellular lifespans by regulating the hormone irisin, which is associated with longer telomere lengths. It also demonstrates antioxidant activity by restricting the accumulation of reactive oxygen species (ROS) and decreasing necrotic cell death [1] [2].

The diagram below illustrates its core mechanism of action.

pinealon_mechanism This compound Core Mechanism of Action cluster_pathway This compound Mechanism of Action This compound This compound DNA_Interaction DNA_Interaction This compound->DNA_Interaction Enters Cell MAPK_Pathway MAPK_Pathway DNA_Interaction->MAPK_Pathway Activates Proapoptotic_Proteins Proapoptotic_Proteins DNA_Interaction->Proapoptotic_Proteins Modulates Antioxidant_Proteins Antioxidant_Proteins DNA_Interaction->Antioxidant_Proteins Upregulates Irisin_Expression Irisin_Expression DNA_Interaction->Irisin_Expression Enhances

Key Considerations for Long-Term Study Design

Long-term investigations into this compound's effects must account for its regulatory status, safety profile, and optimal administration.

Regulatory Status & Compound Sourcing

This compound is not approved by the FDA for human therapeutic use and is classified as a research compound [3]. This status dictates that all human studies must have appropriate regulatory and ethical oversight.

  • Compound Sourcing: It is critical to use pharmaceutical-grade peptide for any research involving humans. Research-grade peptides, often found through online retailers, may be of low purity and increase the risk of adverse events, making them unsuitable for human consumption [1].
Safety & Tolerability Profile

Available research indicates a favorable safety profile, but long-term, dedicated safety studies are lacking [1] [4].

  • Reported Adverse Events: Documented side effects are generally minimal and may include vivid dreams, mild injection site reactions, muscle aches, gastrointestinal discomfort, headache, fatigue, and lightheadedness [3] [1].
  • Long-Term Observations: Studies of up to 10 mg have reported no acute toxicity and excellent tolerability in extended studies [3].
  • Considerations for Specific Populations: Research suggests caution for individuals with pre-existing neurological conditions, autoimmune disorders, or those who are pregnant or breastfeeding, due to a lack of data [4].
Administration & Dosing Protocols

A standardized long-term dosing protocol has not been established. The following table summarizes common approaches derived from available literature for research purposes.

Parameter Common Research Protocol Considerations for Long-Term Studies
Standard Dose 100–300 mcg [5], or 1 mg [1] Dose may depend on age, weight, and research goals [1] [5].
Frequency Once daily or every other day [5]; Five doses per week [1] Morning or early afternoon administration may optimize cognitive-enhancing effects [1].
Cycle Length 10–20 days [5] To prevent potential receptor desensitization, cycling periods of use with breaks of 2-3 months is recommended [4] [5].
Administration Route Subcutaneous injection (most common) [3] [1] [5] Proper sterile technique and site rotation (belly, thigh, arm) are essential [3] [1].
Reconstitution & Storage Reconstitute with bacteriostatic water; store reconstituted solution at ~4°C (39°F); use within 4 weeks [1] Gently mix without shaking to prevent peptide degradation [1].

Proposed Long-Term Experimental Workflow

For a comprehensive long-term study, the following workflow outlines key stages from subject selection to data analysis.

long_term_workflow Long-Term this compound Study Workflow cluster_phase1 Phase 1: Pre-Study (Baseline) cluster_phase2 Phase 2: Intervention & Monitoring cluster_phase3 Phase 3: Post-Study & Analysis Blue Red Yellow Green Screening Subject Screening & Inclusion/Exclusion Baseline_Assess Baseline Assessments (Cognitive, Blood, Physiological) Screening->Baseline_Assess Randomization Randomization & Blinding Baseline_Assess->Randomization Intervention Intervention Period (Active Drug vs. Placebo) Randomization->Intervention Monitoring Active Monitoring (AEs, Compliance, Sleep) Intervention->Monitoring Post_Assess Post-Study Assessments (Repeat Baseline Measures) Monitoring->Post_Assess Washout_Follow Washout & Long-Term Follow-up Post_Assess->Washout_Follow Data_Analysis Data Analysis (Primary/Secondary Endpoints) Washout_Follow->Data_Analysis

Methodologies for Key Experiments

To evaluate this compound's efficacy in a long-term study, consider these specific methodologies for key domains.

Cognitive Function Assessment
  • Morris Water Maze: A standard behavioral test for assessing spatial learning and memory in rodent models. This test has been used in prenatal studies where this compound-protected animal offspring performed significantly better [2].
  • Human Cognitive Batteries: In human trials, researchers can use standardized neuropsychological tests to measure working memory, attention, and information processing speed. One study with 72 traumatic brain injury patients used such batteries to show improved memory and cognitive performance after this compound administration [1].
Molecular & Biomarker Analysis
  • Oxidative Stress Markers: Quantify the level of reactive oxygen species (ROS) and biomarkers of oxidative damage in blood or cerebrospinal fluid samples. A 2011 study found this compound restricted cellular ROS accumulation and decreased necrotic cell death [1].
  • Telomere Length and Irisin Regulation: Measure telomere length in blood cells and serum irisin levels. Research suggests this compound may promote telomere stability and enhance the expression of the gene responsible for irisin synthesis, mimicking effects of physical exercise at a molecular level [1] [2].
  • Neuroprotective Markers: Track levels of neurodegeneration markers like amyloid beta or neurofilament light chain (NfL). A neuroendocrine study noted a 40% reduction in neurodegeneration markers with this compound use [3].

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: What is the recommended approach to manage potential diminishing returns or receptor desensitization in a long-term study? > A: Preclinical models suggest that continuous use at high doses may reduce effectiveness over time [4]. It is recommended to implement cycling protocols with defined "off" periods. A common approach is a cycle of 10-20 days of administration followed by a washout period of 2-3 months before repeating [5].

Q2: Our subjects are reporting sleep disturbances. How can this be mitigated? > A: Some research models have noted slight disruptions in sleep patterns, particularly with irregular administration times [4]. To align with the body's natural rhythms, administer the peptide in the morning or early afternoon [1]. Documenting the time of administration and the onset of sleep issues can help correlate and adjust the protocol.

Q3: What are the critical purity and handling specifications for the research compound? > A: To ensure safety and validity of results, source pharmaceutical-grade this compound [1]. After reconstitution with bacteriostatic water, the solution is stable for approximately four weeks when refrigerated at around 4°C (39°F) [1]. Gentle mixing without shaking is crucial to prevent peptide degradation [1].

Q4: What are the primary regulatory considerations for a clinical study on this compound? > A: this compound is not an FDA-approved drug [3]. Any human research must be conducted under an approved Investigational New Drug (IND) application with appropriate institutional review board (IRB) oversight. It is classified as a research peptide, and its legal availability for clinical use is limited to specialized practices with provider supervision [3].

References

Pinealon vs Epitalon mechanisms comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pinealon vs. Epitalon: Core Comparison

Aspect This compound Epitalon
Chemical Structure Synthetic tripeptide (Glu-Asp-Arg / EDR) [1] [2] [3] Synthetic tetrapeptide (Ala-Glu-Asp-Gly / AEDG) [1] [4] [5]
Primary Research Focus Neuroprotection, cognitive resilience, brain health [1] [2] [3] Cellular aging, telomere biology, longevity, circadian regulation [1] [6] [5]

| Key Proposed Mechanisms | - Modulates gene expression in neurons [1]

  • Reduces oxidative stress (ROS) and inhibits apoptosis (e.g., downregulates caspase-3) [1] [2]
  • Supports mitochondrial function in neural tissue [1] | - Activates telomerase, potentially lengthening telomeres [1] [6] [5]
  • Stimulates melatonin synthesis and modulates pineal function [1] [4] [5]
  • Exhibits antioxidant and anti-mutagenic effects [4] | | Main Research Models | Preclinical: cell cultures and animal models (rats, macaques) [1] [2] | Preclinical: cell lines, animal models (mice, rats, primates), some early human trials [1] [4] [5] |

Detailed Mechanisms & Experimental Data

The proposed mechanisms of action for these peptides are rooted in specific laboratory findings.

This compound: Mechanisms and Supporting Experiments

This compound's research profile centers on protecting neurons and enhancing cognitive function.

  • Gene Expression and Neuroprotection: Studies suggest this compound can enter cell nuclei and influence gene expression, promoting neuronal survival. It has been shown to downregulate caspase-3, a key enzyme in programmed cell death (apoptosis) [1] [2].
  • Oxidative Stress Mitigation: In offspring rats with prenatal hyperhomocysteinemia, this compound administration improved cognitive function and increased neuronal resistance to oxidative stress [1].
  • Cognitive Enhancement: A study on macaques reported that a 10-day this compound course significantly reduced the time required for learning and motor reactions to visual stimuli [2].
Epitalon: Mechanisms and Supporting Experiments

Epitalon is investigated for its broader, system-level impact on aging processes.

  • Telomere Maintenance: A key area of research is Epitalon's potential to activate telomerase, an enzyme that maintains the protective ends of chromosomes (telomeres). One study noted it increased telomere length in human epithelial and fibroblast cell lines [1] [6].
  • Circadian Rhythm and Hormonal Regulation: Research on aged rhesus monkeys found that Epitalon treatment boosted melatonin levels, improved glucose clearance, and normalized insulin response [1].
  • Antioxidant Effects: A 2022 study on mouse oocytes demonstrated that Epitalon significantly reduced intracellular reactive oxygen species (ROS) and decreased apoptosis during in vitro aging, highlighting its protective role for cellular structures like spindles and mitochondria [7].

The diagrams below summarize the primary signaling pathways and experimental workflows for each peptide based on the described research.

Experimental Protocols in Research

For research purposes, specific protocols have been used in preclinical studies. The following are examples from the literature and are not for human use.

Common In Vitro Workflow

The general workflow for cell culture studies is similar for both peptides. Key measurements differ based on the peptide's focus.

G cluster_this compound This compound-Specific Analysis cluster_epitalon Epitalon-Specific Analysis Start Start In Vitro Experiment Culture Cell Culture Setup (Human fibroblast, neural, or other cell lines) Start->Culture Treatment Peptide Treatment (Application of this compound or Epitalon to culture medium) Culture->Treatment Incubation Incubation Period (Hours to days, under controlled conditions) Treatment->Incubation Harvest Cell Harvesting Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis P1 Gene Expression (e.g., Caspase-3, antioxidant proteins) Analysis->P1 P2 Apoptosis Assays (TUNEL, caspase activity) Analysis->P2 P3 ROS Measurement (Reactive Oxygen Species detection) Analysis->P3 P4 Neurite Outgrowth/Morphology Analysis->P4 E1 Telomere Length Assay (TRF, qPCR) Analysis->E1 E2 Telomerase Activity (TRAP assay) Analysis->E2 E3 Melatonin/ Hormone Level (ELISA, immunoassay) Analysis->E3 E4 Circadian Gene Expression (Clock genes, qPCR) Analysis->E4

Example In Vivo Dosing and Administration

Administration in animal models is typically done via injection. The table below outlines examples from research; these are not recommendations.

Peptide Model Example Regimen & Dose Primary Outcome Measured Source
This compound Macaques 10-day course [2] Reduced learning time and improved motor reactions [2] [2]
Epitalon Aging Rhesus Monkeys Not specified [1] Lowered glucose/insulin, boosted melatonin [1] [1]
Epitalon Human Cells (in vitro) 0.1 mM concentration [7] Reduced ROS, decreased spindle defects, reduced apoptosis [7] [7]

Research and Safety Considerations

For researchers, understanding the current landscape and limitations is crucial.

  • Regulatory Status: Neither this compound nor Epitalon is approved by the FDA for human therapeutic use. They are strictly research chemicals [1] [2] [8].
  • Evidence Quality: The existing data is largely preclinical (in vitro and animal models). Human data for this compound is minimal, while Epitalon has some limited human trial data [1] [4]. A 2025 review notes that despite extensive study, Epitalon's physico-chemical characterization remains limited, and more clinical trials are needed [4].
  • Safety Profile: Dedicated safety studies are lacking. The FDA has noted that peptides like Epitalon pose a potential risk of immunogenicity [5]. A significant theoretical concern with telomerase activators like Epitalon is the potential risk of promoting the growth of existing cancer cells, which requires careful consideration in research design [6] [8].

References

Pinealon compared to other peptide bioregulators

Author: Smolecule Technical Support Team. Date: February 2026

Pinealon vs. Epitalon: Core Comparison

Aspect This compound Epitalon
Chemical Structure Synthetic tripeptide (Glu-Asp-Arg, EDR) [1] [2] Synthetic tetrapeptide (Ala-Glu-Asp-Gly, AEDG) [3]
Primary Research Focus Neuroprotection, cognitive resilience, anti-apoptosis [1] [4] [5] Telomere maintenance, circadian regulation, endocrine/metabolic function, longevity [3] [4]
Proposed Mechanism of Action Modulates gene expression; reduces oxidative stress & apoptosis; may influence MAPK/ERK pathway [1] [5] Activates telomerase; modulates pineal gland function; antioxidant effects [3] [4]
Key Experimental Findings Reduces neuronal apoptosis (caspase-3); protects against oxidative stress & hypoxia; improves memory in animal models [1] [2] [5] Increases telomere length in cell lines; improves melatonin synthesis; normalizes glucose/insulin in primate models [3] [4]
Research Context Preclinical (cell cultures, animal models); minimal human data [4] Preclinical (cell lines, animal models, some primate studies); limited human data [3] [4]
Regulatory Status Not FDA-approved; for research use only [6] [2] Not FDA-approved; for research use only [3] [6]

Detailed Mechanisms of Action

The distinct biological profiles of this compound and Epitalon arise from their different proposed mechanisms of action at the cellular level.

Proposed Neuroprotective Mechanism of this compound (EDR) Research suggests this compound may enter cells and influence gene expression, leading to a cascade of neuroprotective effects. The diagram below illustrates this proposed signaling pathway, synthesized from available studies [1] [5].

G This compound This compound Enters Cell & Nucleus Enters Cell & Nucleus This compound->Enters Cell & Nucleus Cellular_Effects Cellular_Effects Neuroprotection Neuroprotection Cellular_Effects->Neuroprotection Improved Cognitive Function Improved Cognitive Function Cellular_Effects->Improved Cognitive Function Mood & Circadian Support Mood & Circadian Support Cellular_Effects->Mood & Circadian Support Functional_Outcomes Functional_Outcomes Modulates Gene Expression Modulates Gene Expression Enters Cell & Nucleus->Modulates Gene Expression Influences Key Proteins Influences Key Proteins Modulates Gene Expression->Influences Key Proteins ↓ Caspase-3 (Apoptosis) ↓ Caspase-3 (Apoptosis) Influences Key Proteins->↓ Caspase-3 (Apoptosis) ↑ Antioxidant Enzymes (SOD2, GPX1) ↑ Antioxidant Enzymes (SOD2, GPX1) Influences Key Proteins->↑ Antioxidant Enzymes (SOD2, GPX1) Alters MAPK/ERK Signaling Alters MAPK/ERK Signaling Influences Key Proteins->Alters MAPK/ERK Signaling Reduced Neuronal Cell Death Reduced Neuronal Cell Death ↓ Caspase-3 (Apoptosis)->Reduced Neuronal Cell Death Reduced Oxidative Stress Reduced Oxidative Stress ↑ Antioxidant Enzymes (SOD2, GPX1)->Reduced Oxidative Stress Enhanced Cell Survival & Plasticity Enhanced Cell Survival & Plasticity Alters MAPK/ERK Signaling->Enhanced Cell Survival & Plasticity Reduced Neuronal Cell Death->Cellular_Effects Reduced Oxidative Stress->Cellular_Effects Enhanced Cell Survival & Plasticity->Cellular_Effects Neuroprotection->Functional_Outcomes Improved Cognitive Function->Functional_Outcomes Mood & Circadian Support->Functional_Outcomes

Proposed Anti-Aging Mechanism of Epitalon (AEDG) Epitalon's mechanism is primarily associated with systemic anti-aging effects, particularly through the activation of telomerase, the enzyme responsible for maintaining telomeres [3] [4].

G Epitalon Epitalon Activates Telomerase (hTERT) Activates Telomerase (hTERT) Epitalon->Activates Telomerase (hTERT) Modulates Pineal Gland Function Modulates Pineal Gland Function Epitalon->Modulates Pineal Gland Function Antioxidant Effects Antioxidant Effects Epitalon->Antioxidant Effects Cellular_Outcomes Cellular_Outcomes Potential Longevity Potential Longevity Cellular_Outcomes->Potential Longevity Metabolic Regulation Metabolic Regulation Cellular_Outcomes->Metabolic Regulation Endocrine Health Endocrine Health Cellular_Outcomes->Endocrine Health System_Outcomes System_Outcomes Lengthens Telomeres Lengthens Telomeres Activates Telomerase (hTERT)->Lengthens Telomeres Delays Cellular Senescence Delays Cellular Senescence Lengthens Telomeres->Delays Cellular Senescence Delays Cellular Senescence->Cellular_Outcomes Optimizes Melatonin Synthesis Optimizes Melatonin Synthesis Modulates Pineal Gland Function->Optimizes Melatonin Synthesis Improves Circadian Rhythm Improves Circadian Rhythm Optimizes Melatonin Synthesis->Improves Circadian Rhythm Improves Circadian Rhythm->Cellular_Outcomes Reduces Oxidative Damage Reduces Oxidative Damage Antioxidant Effects->Reduces Oxidative Damage Reduces Oxidative Damage->Cellular_Outcomes Potential Longevity->System_Outcomes Metabolic Regulation->System_Outcomes Endocrine Health->System_Outcomes

Summary of Key Experimental Data

The following table summarizes quantitative findings and the methodologies from key studies, providing a reference for experimental design.

Peptide Key Finding (Quantitative) Experimental Model & Protocol

| This compound (EDR) | Reduced oxidative DNA damage by 23% (8-OHdG level: 0.31 ± 0.03 vs 0.40 ± 0.04 in control) [7]. | Model: Human induced neurons from aged donor fibroblasts [7]. Protocol: Cells treated with 10 µg/mL EDR peptide for 10 days. Oxidative DNA damage assessed via 8-OHdG immunofluorescence. | | This compound (EDR) | Protected dendritic spines, preventing loss of mushroom-shaped spines in a model of Alzheimer's disease [1]. | Model: Hippocampal neuron cultures from mice with Alzheimer's disease (AD) [1]. Protocol: Cultures treated with EDR peptide; spine morphology and count analyzed. | | Epitalon (AEDG) | Increased telomere length in human cell lines via upregulation of telomerase (hTERT) or ALT pathway activation [4]. | Model: Normal human epithelial cells and fibroblasts [4]. Protocol: Cell cultures treated with Epitalon; telomere length measured, and telomerase activity assessed. | | Epitalon (AEDG) | In aged rhesus monkeys, it lowered glucose and insulin levels and boosted melatonin [4]. | Model: Aged rhesus monkeys [4]. Protocol: Animals treated with Epitalon; glucose tolerance tests and hormonal levels (insulin, melatonin) monitored. |

Research Implications and Synergies

From a research perspective, the differing mechanisms of this compound and Epitalon suggest they are not interchangeable but could potentially be complementary.

  • Choosing a Peptide for Study: Your research objective should guide the choice. Epitalon is more relevant for studies on cellular aging, telomere biology, and systemic metabolic or circadian regulation. This compound is better suited for investigations focused on neural protection, cognitive performance, and resilience to oxidative stress or hypoxia [4].
  • Potential for Synergy: Given that one peptide targets neural health and the other targets systemic aging, a logical hypothesis is that they could work synergistically. Research could explore whether combining them provides broader protective effects, especially in complex models of age-related neurodegeneration [4].
  • Critical Considerations: It is crucial to note that the existing evidence is almost entirely preclinical (in vitro and animal models). The safety and efficacy of these peptides in humans remain largely unestablished [3] [2] [4]. Furthermore, the chemical purity of research compounds is a critical variable that must be verified to ensure experimental validity and reproducibility [2].

References

Summary of Experimental Data on Pinealon

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Experimental Model Key Findings Citation
ROS Suppression & Cell Viability Cerebellar granule cells, neutrophils, PC12 cells Dose-dependent reduction of ROS; decreased necrotic cell death. [1]
Cell Cycle & Genomic Interaction Cell-based assays Modulation of cell cycle at higher concentrations, suggesting direct genomic interaction. [2] [1]
Neuroprotection & Spine Restoration Mouse model of Huntington's disease Restoration of dendritic spine morphology in striatal neurons. [3]
ERK1/2 Pathway Modulation Rat cerebellar granule cells Delayed activation of ERK1/2 kinase in response to homocysteine-induced stress. [3]
Anti-apoptotic Activity Rat model of ischemic stroke Reduction of pro-apoptotic caspase-3 enzyme levels. [4]
Protection from Oxidative DNA Damage Human fibroblast-derived neurons EDR peptide (Pinealon) significantly reduced oxidative DNA damage marker 8-OHdG. [5]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

  • Study 1: ROS Suppression and Cell Viability [1]

    • Objective: To investigate the antioxidant effect of this compound and its influence on cell proliferation.
    • Cells Used: Cerebellar granule cells, neutrophils, and pheochromocytoma (PC12) cells.
    • Induction of Oxidative Stress: Using both receptor-dependent (e.g., ouabain, homocysteine) and receptor-independent (e.g., hydrogen peroxide) agents.
    • Measurement of ROS: Levels of reactive oxygen species were measured in the presence of increasing concentrations of this compound.
    • Assessment of Cell Death: Necrotic cell death was quantified using the propidium iodide test.
    • Cell Cycle Analysis: The impact of this compound on the cell cycle was investigated.
  • Study 2: Protection in a Model of Prenatal Hyperhomocysteinemia [4]

    • Objective: To evaluate the neuroprotective effects of this compound on the offspring of rats with induced hyperhomocysteinemia.
    • In Vivo Model: Prenatal rats.
    • Induction of Condition: Hyperhomocysteinemia was induced in pregnant rats.
    • Treatment: this compound was administered to the experimental group.
    • Outcome Measures: Cognitive function and motor coordination of the offspring were assessed. Levels of ROS and necrotic cells in the brain were measured.

Mechanism of Action: Proposed Pathways

The antioxidant activity of this compound appears to be multi-faceted. The diagram below integrates the key mechanisms proposed in the literature.

G cluster_genomic Genomic Interaction Pathway cluster_ROS Direct Antioxidant Pathway cluster_signaling Signaling Pathway Modulation This compound This compound G1 Crosses Nuclear Membrane This compound->G1 R1 Reduces ROS Accumulation This compound->R1 S1 Delays ERK1/2 Activation This compound->S1 G2 Binds to DNA/Histones G1->G2 G3 Modulates Gene Expression G2->G3 G4 Alters Cell Cycle & Proliferation G3->G4 R2 Decreases Necrotic Cell Death G4->R2 R1->R2 S2 Modulates MAPK/ERK Pathway S1->S2 S3 Influences Caspase-3 (Apoptosis) S2->S3 S3->R2

The diagram illustrates three proposed pathways for this compound: a Direct Antioxidant effect, modulation of key Signaling Pathways, and a Genomic Interaction that may influence long-term cell health and proliferation [3] [2] [1].

Comparative Analysis with Related Peptides

This compound is often studied alongside other short peptides. Here is a comparison of its profile with Epitalon, a well-known tetrapeptide.

Peptide Amino Acid Sequence Primary Reported Actions Key Antioxidant Findings
This compound Glu-Asp-Arg (EDR) [6] [3] Neuroprotection, Cognitive Enhancement [3] [4] ROS reduction, decreased necrosis, anti-apoptotic [1] [4]
Epitalon (AEDG) Ala-Glu-Asp-Gly [7] Telomerase Activation, Geroprotection [7] Antioxidant, antimutagenic effects; full reversal of hypoxia-induced mRNA decrease [7] [5]
KED Peptide Lys-Glu-Asp [5] Neuroprotection [5] Slight reduction of oxidative DNA damage in neurons [5]

Research Limitations and Future Directions

While the existing data is promising, several limitations should be considered:

  • Mechanistic Gaps: The precise molecular targets and the extent of this compound's direct interaction with DNA require further elucidation [7] [3].
  • Limited Independent replication: A significant portion of the research has been conducted by a core group of scientists, highlighting the need for validation by independent laboratories [7] [2] [1].
  • Scope of Models: More research is needed in diverse disease models and, ultimately, in controlled human clinical trials to confirm efficacy and safety for any therapeutic application.

References

Pinealon neuroprotection comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from pivotal studies.

  • In vitro Model of Alzheimer's Disease [1]

    • Objective: To study the protective effect on dendritic spines during amyloid synaptotoxicity.
    • Model System: Primary hippocampal neuronal cultures from mouse embryos.
    • Intervention: Cultures were treated with Aβ42 to model Alzheimer's pathology. Peptides were co-applied with Aβ42.
    • Analysis: Dendritic spines were classified and counted using fluorescence microscopy after staining.
  • In vivo Study on 5xFAD Transgenic Mice [1]

    • Objective: To evaluate the effect on long-term potentiation (LTP) and dendritic spine morphology in a live Alzheimer's model.
    • Model System: 5xFAD transgenic mice and wild-type (WT) controls.
    • Intervention: Daily intraperitoneal administration of peptide (400 μg/kg) from 2 to 4 months of age.
    • Analysis: LTP was recorded in hippocampal brain slices. Spine density and morphology were analyzed in the CA1 region of the hippocampus.
  • Molecular Docking Analysis [1]

    • Objective: To identify potential genetic targets of Pinealon.
    • Method: Molecular modeling and docking of the peptide into dsDNA containing all possible hexanucleotide sequences.
    • Analysis: Identification of lowest-energy complexes to predict binding sites in promoter regions of specific genes (e.g., CASP3, SOD2, PPARA, PPARG).

Mechanism of Action and Signaling Pathways

This compound's neuroprotection is linked to its ability to cross cell membranes and interact directly with DNA, acting as an epigenetic regulator [2]. It influences several key pathways and proteins crucial in neurodegeneration.

The following diagram summarizes the key molecular pathways through which this compound is hypothesized to exert its neuroprotective effects.

G cluster_nuclear Nuclear Activity cluster_pathways Affected Pathways & Proteins This compound This compound DNA DNA Interaction (Epigenetic Regulation) This compound->DNA Enters Nucleus GeneExp Altered Gene Expression DNA->GeneExp OxidativeNode Oxidative Stress GeneExp->OxidativeNode ApoptosisNode Apoptosis (Cell Death) GeneExp->ApoptosisNode SynapticNode Synaptic Integrity GeneExp->SynapticNode InflammationNode Inflammation GeneExp->InflammationNode SOD2 ↑ Antioxidant Enzymes (SOD2, GPX1) OxidativeNode->SOD2 ROS ↓ Reactive Oxygen Species (ROS) OxidativeNode->ROS MAPK Modulates MAPK/ERK Pathway OxidativeNode->MAPK Casp3 ↓ Pro-apoptotic Proteins (Caspase-3, p53) ApoptosisNode->Casp3 Spine Preserves Dendritic Spines SynapticNode->Spine Serotonin ↑ Serotonin Expression SynapticNode->Serotonin PPAR Modulates PPARA, PPARG InflammationNode->PPAR

Comparative Analysis with Other Peptides

Direct, head-to-head comparative studies in the same experiment are scarce. The following table positions this compound among other mentioned peptides based on the available literature.

Peptide Reported Neuroprotective Actions Key Comparative Notes
This compound Epigenetic regulation; antioxidant; anti-apoptotic; preserves dendritic spines [3] [2] [1] Short tripeptide; proposed unique mechanism of direct DNA interaction [2].
KED (Vesugen) Increased spine density; vasoprotective; showed positive trend to restore LTP in AD mice [1] Studied alongside this compound in same AD model; showed similar efficacy in preventing spine loss [1].
Cortexin / Cerebrolysin Polypeptide complexes; treated chronic cerebral ischemia & improved memory in stroke [4] [1] This compound is a short, synthetic fragment derived from Cortexin, potentially offering higher stability and specificity [4] [5].
Semax Nootropic, antioxidant, antihypoxic effects; a fragment of ACTH [1] Another short peptide drug; compared in a review which noted this compound's positive effect on learning in one animal model [4] [1].

Conclusion for Researchers

Current evidence suggests this compound is a promising neuroprotective candidate with a unique proposed mechanism. Its advantages may include a simple structure and multi-target action. The main limitation for a comprehensive comparative guide is the lack of robust, head-to-head experimental data against a wider range of peptide alternatives in standardized models.

Future research requiring direct comparison should consider designing studies that include:

  • This compound as the core candidate.
  • KED (Vesugen) and Semax as relevant short-peptide comparators.
  • Cortexin or Cerebrolysin as a larger polypeptide complex control.

References

Pinealon cognitive effects vs traditional nootropics

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Mechanisms of Action

The primary distinction between Pinealon and traditional nootropics lies in their fundamental mechanisms of action, as summarized in the table below.

Feature This compound Traditional Nootropics
Chemical Nature Synthetic tripeptide (Glu-Asp-Arg) [1] [2] [3] Diverse group; includes classical synthetic compounds, plant extracts, and cholinergic substances [4]
Primary Mechanism Direct interaction with nuclear DNA to modulate gene expression; epigenetic regulation [1] [2] [3] Receptor-mediated pathways; modulation of neurotransmitters (e.g., acetylcholine, glutamate); improvement of cerebral metabolism [4] [5]
Key Molecular Targets Cell genome; caspase-3; oxidative stress pathways; serotonin synthesis via 5-tryptophan hydroxylase [1] [2] Cholinergic receptors (e.g., nicotinic ACh receptors); glutamatergic receptors (NMDA, AMPA); enzyme inhibition (e.g., ACh esterase) [4] [5]
Site of Action Intracellular and nuclear compartments [1] [2] Synaptic clefts and cell surface receptors [4] [5]

The diagrams below illustrate the core proposed mechanisms for this compound and a common pathway for traditional cholinergic nootropics.

pinealon_mechanism This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Crosses lipid bilayers NuclearMembrane Nuclear Membrane CellMembrane->NuclearMembrane Penetrates DNA DNA Interaction NuclearMembrane->DNA GeneExpr Modulation of Gene Expression DNA->GeneExpr Effects Effects: • Reduced Oxidative Stress • Lower Caspase-3 Activity • Increased Neurotrophic Factors GeneExpr->Effects

Figure 1: Proposed Direct Genomic Mechanism of this compound Peptide. Research suggests this compound's small size allows it to cross cellular and nuclear membranes to interact directly with DNA, modulating gene expression and leading to downstream neuroprotective effects. [1] [2] [3]

traditional_nootropic_mechanism Nootropic Traditional Nootropic Receptor Cell Surface Receptor (e.g., Nicotinic AChR, NMDA) Nootropic->Receptor Binds to Neurotrans Altered Neurotransmitter Levels Receptor->Neurotrans Activates Effects Effects: • Enhanced Synaptic Plasticity • Improved Cerebral Metabolism • Increased Cholinergic Transmission Neurotrans->Effects

Figure 2: Generalized Receptor-Mediated Mechanism of Many Traditional Nootropics. These compounds typically act on cell surface receptors or enzymes to alter neurotransmitter levels and enhance synaptic transmission, rather than acting directly on the genome. [4] [5]

Summary of Key Experimental Findings

The experimental data for this compound and traditional nootropics comes from different research contexts and model systems.

This compound Research Data

The following table consolidates key experimental findings from preclinical studies on this compound.

Observed Effect Experimental Model Key Quantitative / Molecular Findings
Neuroprotection & Anti-Apoptosis In vitro (HeLa cells), Rat models of ischemic stroke and myocardial infarction [1] [2] Reduction of caspase-3 activity; Suppression of free radical levels; Increased cell viability [1] [2].
Antioxidant Effects Prenatal and adult rat models under hypoxic/oxidative stress [1] [2] Marked decrease in reactive oxygen species (ROS) and necrotic cell count in the brain [1] [2].
Cognitive & Behavioral Modulation Rat models with prenatal hyperhomocysteinemia; Studies on professional truck drivers [1] [2] Better-supported cognitive performance in offspring; Improved resistance to work stress and reduced borderline cognitive disorders in humans [1] [2].
Epigenetic & Neuroendocrine Influence Brain cortex cell cultures [1] [2] Stimulated serotonin expression via epigenetic changes to 5-tryptophan hydroxylase (TPH) gene [1] [2].
Traditional Nootropics Research Data

Research on traditional nootropics is more extensive and includes some human studies.

Nootropic Compound Primary Proposed Mechanism Key Experimental Findings & Dosage (Where Available)
Piracetam (Classical) May improve membrane fluidity and brain metabolism [4] [5] Used for cognitive impairment; effects more pronounced in impaired brains; long-term use often required [4].
Deanol (DMAE) Choline precursor, may increase acetylcholine production [4] 500–2000 mg/day; improved sleep quality and lucid dreams in humans; enhanced spatial memory in rats [4].
Palmitoylethanolamide (PEA) Endocannabinoid-like mediator; anti-inflammatory via PPAR-α [6] 700 mg/day for 6 weeks in healthy young adults: significant increase in serum BDNF levels and improved memory test scores [6].
Ginkgo Biloba (Natural) Vasodilation, antioxidant, modulates neurotransmitters [5] Increases blood circulation and provides neuroprotection; widely studied for cognitive support [5].

Experimental Protocols and Models

Understanding the experimental context is crucial for interpreting the data.

Key Methodologies in this compound Research
  • In Vitro DNA Interaction Studies: HeLa cell models were used to demonstrate that fluorescence-labeled this compound can penetrate the nuclear membrane and directly interact with DNA and deoxyribooligonucleotides [1] [2].
  • In Vivo Hypoxia and Stress Models: Studies on prenatal and adult rats involved inducing oxidative stress or hypoxia (e.g., via methionine loading or artificial hypoxic conditions). Brains were subsequently analyzed for markers like ROS, necrotic cells, and caspase-3 activity [1] [2].
  • Behavioral and Cognitive Assessments: Rat offspring from models of prenatal hyperhomocysteinemia were assessed for cognitive performance. Human studies in high-stress occupations (e.g., truck drivers) used psychoemotional indices and occupational risk assessments [1].
Common Protocols for Traditional Nootropics
  • Animal Behavioral Tests: Radial arm maze and Morris water maze are standard for assessing spatial learning and memory in rodents (e.g., used for DMAE and Piracetam) [4].
  • Human Cognitive Test Batteries: Computerized assessments like the Paired Associates Learning (PAL) test from the CANTAB battery are used in randomized controlled trials (RCTs) to measure visual memory and new learning [6].
  • Biomarker Measurement: Immunoassays (e.g., ELISA) are used to quantify changes in neurotrophic factors like BDNF in serum or plasma following supplementation, as seen in PEA studies [6].

Conclusion and Research Status

  • This compound is primarily a research compound with a unique proposed mechanism. Its potential for neuroprotection and cognitive enhancement is supported by preclinical data, but this remains distant from clinical application [1] [2] [3].
  • Traditional Nootropics are a heterogeneous group. Substances like Piracetam and DMAE have a longer research history. Importantly, some nootropic supplements have been found to contain unapproved pharmaceutical drugs, posing significant health risks [7] [8].

For you as a research professional, this compound's direct genomic mechanism presents a fascinating frontier for exploration, whereas the landscape of traditional nootropics offers more diverse, receptor-focused targets with a broader, though sometimes problematic, evidence base.

References

Pinealon gene expression validation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanisms of Action

Pinealon is hypothesized to influence gene expression through two primary, non-mutually exclusive mechanisms:

  • Epigenetic Regulation via Direct DNA Interaction: Due to its small size and positive charge, this compound is suggested to cross the nuclear membrane and bind directly to DNA in a sequence-specific manner [1] [2] [3]. Computational docking studies indicate it has binding sites in the promoter regions of genes like CASP3, SOD2, PPARA, and PPARG [3].
  • Modulation of Intracellular Signaling Pathways: Evidence suggests this compound can modulate the MAPK/ERK pathway, a key cascade for converting extracellular signals into intracellular responses. It delays the activation of ERK1/2 in neurons under oxidative stress, which may contribute to its neuroprotective effects [1].

Experimental Validation Techniques

The following techniques have been used in research to validate this compound's effects on gene expression.

Technique Application in this compound Research Key Experimental Details
Real-Time PCR (qPCR) Quantifying changes in mRNA expression levels [4] Used to measure expression of NMDA receptor subunit genes (Grin1, Grin2a, Grin2b, Grin2d) in rat hippocampus [4].
Western Blot Detecting changes in protein levels and protein activation states [1] Used to assess levels of active forms of ERK1/2 and other proteins [1].
Immunocytochemistry / Imaging Visualizing morphological changes and protein localization [1] [3] Used to analyze density and morphology of dendritic spines (e.g., mushroom, thin, stubby) in neuronal cultures and brain tissues [1] [3].
Molecular Docking & Modeling Predicting direct interactions between peptide and DNA [3] In silico docking of peptides into dsDNA to identify potential binding sites in gene promoters [3].
Electrophysiology (LTP recording) Measuring functional changes in synaptic plasticity [3] Used in hippocampal sections to assess Long-Term Potentiation (LTP) as a indicator of neuroplasticity [3].

Signaling Pathway and Experimental Workflow

The diagram below integrates this compound's proposed mechanisms into a simplified signaling pathway based on current research hypotheses.

pinealon_mechanism cluster_nuclear Nuclear Mechanism (Proposed) cluster_signaling Signaling Pathway Modulation (Observed) This compound This compound DNA DNA This compound->DNA Direct Binding (Molecular Docking) OxidativeStress OxidativeStress This compound->OxidativeStress Reduces ROS GeneExpression GeneExpression DNA->GeneExpression Neuroprotection Neuroprotection GeneExpression->Neuroprotection MAPK_ERK MAPK_ERK OxidativeStress->MAPK_ERK Alters Activation (Delayed ERK1/2) CellularResponse CellularResponse MAPK_ERK->CellularResponse CellularResponse->Neuroprotection ApoptosisReduction Reduced Apoptosis (e.g., ↓ Caspase-3) Neuroprotection->ApoptosisReduction SpinePreservation Preserved Dendritic Spines Neuroprotection->SpinePreservation Antioxidant Enhanced Antioxidant Defense (e.g., ↑ SOD2, GPX1) Neuroprotection->Antioxidant

The flowchart below outlines a generalized experimental workflow for validating this compound's effects from cellular intervention to final analysis.

experimental_workflow Start 1. Establish Model System A In vitro neuronal cultures (e.g., treated with Aβ42, homocysteine) Start->A B In vivo animal models (e.g., 5xFAD mice, STZ-diabetes rats) Start->B Intervention 2. Peptide Intervention A->Intervention B->Intervention C Administer this compound (Varying doses & durations) Intervention->C Analysis 3. Downstream Analysis C->Analysis D Molecular Level (qPCR, Western Blot) Analysis->D E Cellular Level (Spine Imaging, ICC) Analysis->E F Functional Level (LTP Electrophysiology) Analysis->F Integration 4. Data Integration & Validation D->Integration E->Integration F->Integration G Correlate gene/protein changes with morphological/functional outcomes Integration->G

Research Implications and Future Directions

The experimental data, while promising, is primarily preclinical. A significant challenge is conclusively demonstrating that the observed changes in gene expression are a direct result of this compound's proposed epigenetic action, rather than downstream effects of signaling pathway modulation.

Future research should prioritize:

  • Advanced Epigenetic Techniques: Using techniques like ChIP-seq (Chromatin Immunoprecipitation followed by sequencing) could provide direct evidence of this compound binding to specific genomic regions.
  • Transcriptomic Analyses: RNA-seq would allow for an unbiased, genome-wide assessment of transcriptomic changes induced by this compound.
  • Validation in Human Cell Models: Testing the peptide's effects on human neuronal cells derived from iPSCs (induced Pluripotent Stem Cells) would enhance the translational relevance of the findings.

References

Pinealon safety profile comparison studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety and Mechanistic Data

The table below summarizes the available safety and mechanistic data for Pinealon and selected alternative peptides. This data is largely based on animal studies and limited human trials, as these compounds are predominantly research chemicals not approved for therapeutic use by major regulatory bodies like the FDA [1] [2].

Peptide Name Primary Mechanism of Action Reported Side Effects (Preclinical/Clinical) Key Safety Notes & Regulatory Status
This compound [3] [4] [5] Gene expression modulation; antioxidant protein synthesis; MAPK/ERK pathway influence [3] [4] [6]. Mild: injection site reactions, headache, fatigue, dizziness [3] [5]. "Research-grade" purity risk [3]; not FDA-approved [1].
Epitalon (Comparative Alternative) [3] Telomere lengthening; melatonin regulation [3]. Generally mild side effect profile [3]. Distinguished from this compound by primary target (telomeres vs. gene expression) [3].
Semax [2] [7] Neurotransmitter modulation; supports neuron differentiation/maturation [2] [7]. Information limited in search results. Not FDA-approved; distinct neurotransmitter-based action [2].
Selank [2] [7] Neurotransmitter modulation; influences learning/memory [2] [7]. Information limited in search results. Not FDA-approved; distinct neurotransmitter-based action [2].
BPC-157 [7] Muscle gain stimulation; accelerated recovery [7]. Information limited in search results. Not FDA-approved; primarily investigated for body recomposition [7].

Experimental Protocols in Cited Research

To evaluate the safety and efficacy profiles in the literature, understanding the underlying experimental methodologies is crucial. Here are detailed protocols from key studies on this compound:

  • In Vitro Neuroprotection Study (Huntington's & Alzheimer's Models) [4]:

    • Objective: To assess the neuroprotective effect of the EDR peptide (this compound) on dendritic spines.
    • Model: Cultures of hippocampal neurons from mice with modeled Alzheimer's disease.
    • Intervention: Application of the EDR peptide.
    • Outcome Measure: Prevention of the loss of mushroom-shaped dendritic spines, which are critical for synaptic function and memory.
    • Relevance: This study provides mechanistic insight into this compound's potential to address neurodegenerative pathology.
  • In Vivo Cognitive Function Study (Prenatal Hyperhomocysteinemia Model) [8]:

    • Objective: To investigate the neuroprotective effect of this compound on cognitive function in vivo.
    • Model: Pregnant Wistar rats with alimentary-induced hyperhomocysteinemia and their offspring.
    • Intervention: Intraperitoneal administration of this compound (10 μg/kg b.w.) to pregnant rats prior to methionine loading.
    • Outcome Measures:
      • Morris Water Maze Test: Assessed spatial orientation and learning ability in the offspring.
      • Flow Cytometry: Measured reactive oxygen species (ROS) accumulation and necrotic cell count in cerebellar granule cells isolated from the offspring.
    • Key Finding: this compound administration improved cognitive performance and reduced oxidative stress markers in the offspring.
  • In Vitro Mechanism of Action Study (HeLa Cell Models) [6]:

    • Objective: To determine the cellular penetration and site of action of short peptides like this compound.
    • Model: HeLa cell cultures.
    • Intervention: Application of fluorescence-labeled peptides.
    • Outcome Measure: Observation of peptide penetration into the cell nucleus and specific interaction with DNA.
    • Key Finding: The study demonstrated that this compound can cross the nuclear membrane and interact directly with the genome, supporting its proposed mechanism of gene expression modulation.

This compound's Signaling Pathway

The neuroprotective action of this compound is linked to its influence on specific signaling pathways and cellular processes. The diagram below illustrates this proposed mechanism based on the cited literature [3] [4] [6].

cluster_nuclear Nuclear Activity cluster_effects Cellular Effects This compound This compound DNA DNA This compound->DNA Binds to GeneActivation Gene Activation & Protein Synthesis DNA->GeneActivation AntioxidantProteins Antioxidant Proteins (SOD2, GPX1) GeneActivation->AntioxidantProteins ApoptosisProteins Proapoptotic Proteins (Caspase-3, p53) GeneActivation->ApoptosisProteins MAPKPathway MAPK/ERK Signaling Pathway GeneActivation->MAPKPathway ROS Reactive Oxygen Species (ROS) AntioxidantProteins->ROS Reduces Apoptosis Neuronal Apoptosis ApoptosisProteins->Apoptosis Modulates Neuroprotection Neuroprotection & Cognitive Enhancement MAPKPathway->Neuroprotection Influences

Diagram Title: Proposed Neuroprotective Mechanism of this compound

Research Considerations and Future Directions

The existing data, while promising, highlights several areas requiring further investigation:

  • Predominance of Preclinical Data: The current safety and efficacy profile of this compound is built almost entirely on in vitro and animal studies [4] [8]. The absence of large-scale, robust human clinical trials means its effects and long-term safety in humans remain unestablished [3] [2].
  • Critical Distinction in Peptide Sourcing: For research purposes, it is crucial to differentiate between "research-grade" and "pharmaceutical-grade" peptides [3]. Research-grade peptides are not produced under the strict controls required for human use and may have dangerously low purity, directly impacting experimental results and risk profiles [3].
  • Key Research Gaps: Future studies should prioritize:
    • Direct Comparative Studies: Head-to-head in vitro and in vivo studies against other neuroprotective peptides (e.g., Semax, Selank) to establish relative efficacy and safety [2].
    • Human Clinical Trials: Large-scale, randomized controlled trials to confirm cognitive benefits and establish a definitive safety profile in humans [1].
    • Long-Term Safety Studies: Investigations into the chronic effects of this compound administration [1] [2].
    • Dose-Optimization Studies: Systematic research to determine the most effective and safe dosing protocols [1].

References

Pinealon efficacy in different research models

Author: Smolecule Technical Support Team. Date: February 2026

Pinealon Research Findings by Model

Research Model Key Findings on Efficacy Observed Effects / Mechanisms

| In Vitro (Cell Cultures) | Increased cell viability under stress [1]. | • Restricted ROS accumulation, decreased necrotic cell death [2] [1]. • Modulated cell cycle, activated proliferation pathways [1]. • Stimulated serotonin expression in brain cortex cells [2]. | | Animal Models (Rats/Mice) | Improved cognitive function & neuroprotection [2] [1]. | • Offspring of treated pregnant rats showed improved learning [2]. • Protected rat offspring from prenatal oxidative stress [1]. • Restored dendritic spines in models of Huntington's disease [2]. | | Primate Models (Macaques) | Promising cognitive enhancement [2]. | • Two macaques showed reduced learning time and faster motor reactions after a 10-day course [2]. | | Human Observational Studies | Improved memory and cognitive performance [2]. | • A trial with 72 TBI patients reported improved memory and cognitive performance [2]. • Another trial noted working memory improvement in 59.4% of subjects [2]. |

Proposed Mechanisms of Action

This compound is hypothesized to work through several interconnected pathways to exert its effects. The diagram below illustrates this proposed mechanism based on current research.

pinealon_mechanism This compound Proposed Mechanism of Action This compound This compound Crosses Cell & Nuclear Membranes Crosses Cell & Nuclear Membranes This compound->Crosses Cell & Nuclear Membranes  Hypothesized Interacts with DNA Interacts with DNA Crosses Cell & Nuclear Membranes->Interacts with DNA Activates MAPK/ERK Pathway Activates MAPK/ERK Pathway Interacts with DNA->Activates MAPK/ERK Pathway Modulates Caspase-3 (Apoptosis) Modulates Caspase-3 (Apoptosis) Interacts with DNA->Modulates Caspase-3 (Apoptosis) Stimulates Antioxidant Proteins Stimulates Antioxidant Proteins Interacts with DNA->Stimulates Antioxidant Proteins Regulates Irisin Gene Regulates Irisin Gene Interacts with DNA->Regulates Irisin Gene Cell Proliferation & Differentiation Cell Proliferation & Differentiation Activates MAPK/ERK Pathway->Cell Proliferation & Differentiation  Promotes Reduces Programmed Cell Death Reduces Programmed Cell Death Modulates Caspase-3 (Apoptosis)->Reduces Programmed Cell Death  Inhibits Reduces Oxidative Stress Reduces Oxidative Stress Stimulates Antioxidant Proteins->Reduces Oxidative Stress  Neutralizes ROS Potential Telomere Lengthening Potential Telomere Lengthening Regulates Irisin Gene->Potential Telomere Lengthening  May Promote

Experimental Protocol Insights

While specific protocols vary by study, a generalized research framework for subcutaneous administration can be derived from the literature. The workflow below outlines key stages from preparation to observation.

experimental_workflow Generalized Subcutaneous Research Workflow start Peptide Reconstitution A Add Bacteriostatic Water Gently swirl until dissolved Do not shake start->A B Storage Refrigerate at 2-8°C (36-46°F) Protect from light A->B C Dosing & Administration Subcutaneous injection Dose range: 200-500 mcg/day Site: Abdomen, thigh, or arm B->C D Cycle & Observation Cycle: 8-12 weeks Titrate dose gradually Monitor for effects C->D

Research Implications and Gaps

This compound is a research chemical with preliminary but promising data. Its unique proposed mechanism of direct gene interaction makes it a compelling subject for further study, particularly in neurodegeneration and cognitive aging [2] [1].

However, you should be aware of several significant limitations:

  • Limited Human Data: Most reported human data comes from observational studies or small trials, not large-scale, randomized controlled trials [2] [3].
  • Regulatory Status: this compound is not an FDA-approved medication and is typically available only for research purposes or through specialized compounding pharmacies [3].
  • Quality Concerns: Researchers should be cautious of sourcing, as purity and quality of research-grade peptides can vary significantly [2].

References

Pinealon versus Vesugen cellular effects

Author: Smolecule Technical Support Team. Date: February 2026

Core Comparison: Pinealon vs. Vesugen

Feature This compound (EDR Peptide) Vesugen (KED Peptide)
Amino Acid Sequence Glu-Asp-Arg (EDR) [1] Lys-Glu-Asp (KED) [2]
Molecular Weight 432.43 g/mol [1] 375.37 g/mol [1]
Primary Research Focus Neuroprotection, cognitive function, circadian rhythm [1] [3] Vascular function, neuroprotection, cellular aging [2]
Proposed Primary Mechanism Epigenetic regulation; direct interaction with DNA to modulate gene expression related to neuroprotection and cell viability [3]. Epigenetic regulation; interaction with promoter regions of genes involved in vascular and cellular function [4] [2].

| Key Reported Cellular Effects | - Reduces oxidative stress & cell mortality [3]

  • Modulates caspase-3 activity (apoptosis) [3]
  • Enhances synaptic plasticity & dendritic spine density [4] [1] | - Stimulates vascular endothelial cell proliferation [2]
  • Modulates endothelin-1 expression [2]
  • Prevents dendritic spine loss [4] | | Relevant Experimental Models | - In vitro neuronal cultures [1]
  • Rodent models of stroke, aging, AD [4] [1] [3] | - In vitro vascular cell cultures [2]
  • Rodent models of atherosclerosis, AD [4] [2] | | Typical In Vivo Research Dosing (Rodent) | 0.1 - 1 mg/kg (SC, IP) [1] | 400 μg/kg (IP) [4] |

Detailed Experimental Data & Protocols

For researchers looking to replicate or understand the foundational studies, here is a summary of key experimental methodologies and findings.

Quantitative Data Summary

The table below consolidates key quantitative findings from pivotal studies.

Peptide Experimental Model Dosage & Duration Key Quantitative Outcomes Citation
This compound In vitro (HeLa cells) 1-50 μM Demonstrated nuclear penetration and direct DNA interaction [3].
This compound Rodent stroke model 0.5 mg/kg daily for 10 days Reduced infarct volume by 35-45% [1].
This compound Aged rodents 0.5 mg/kg for 20 days Improved spatial memory by 25-30%; increased hippocampal dendritic spine density [1].
This compound 5xFAD-M mice (AD model) 400 μg/kg daily for 2 months Increased dendritic spine density by 11% (p=0.039) [4].
Vesugen 5xFAD mice (AD model) 400 μg/kg daily for 2 months Trend toward increased neuroplasticity (LTP); prevented dendritic spine loss [4].
Vesugen Human dental stem cells In vitro exposure Stimulated neuronal differentiation [4].
Vesugen Clinical study (patients with polymorbidity) Not specified Demonstrated a "more visible geroprophylactic effect" than this compound on biological age markers [5].
Both Clinical study (workers in hazardous conditions) Oral administration Improved cognitive functions [4].
Key Experimental Protocols
  • In Vitro Model of Amyloid Synaptotoxicity (for Neuroprotective Effects)

    • Objective: To evaluate the peptide's ability to protect synapses from amyloid-beta toxicity.
    • Methodology: Primary hippocampal cultures are treated with neurotoxic Aβ42 fragments to model Alzheimer's synaptopathy. Peptides (e.g., EDR or KED at 1-100 μM) are added to the culture medium. The effect is quantified by imaging and counting dendritic spines (classified as thin, stubby, or mushroom) before and after treatment [4].
    • Outcome Measurement: Change in the density and morphology of dendritic spines, with a significant increase in mushroom spines indicating a positive effect on synaptic stability [4].
  • In Vivo Study in 5xFAD Transgenic Mice (for AD Research)

    • Objective: To assess the therapeutic potential of peptides in a live animal model of Alzheimer's disease.
    • Methodology: 5xFAD transgenic mice (which overexpress mutant human APP and PSEN1 genes) are used. Peptides are administered via intraperitoneal injection (e.g., 400 μg/kg) daily over a period of several weeks (e.g., 2-4 months). Control groups receive a physiological solution [4].
    • Outcome Measurements:
      • Electrophysiology: Long-term potentiation (LTP) in hippocampal brain slices is measured to assess neuroplasticity [4].
      • Morphology: Neurons from the hippocampus are filled with a dye, and the density and type of dendritic spines are analyzed using microscopy [4].
      • Molecular Analysis: Brain tissue can be examined for changes in gene expression (e.g., CASP3, APOE, SOD2) via techniques like PCR or microarray [4] [1].

Mechanisms of Action and Signaling Pathways

Both peptides are proposed to function as epigenetic regulators, with their primary mechanistic hypothesis involving direct interaction with genomic DNA to influence gene expression, rather than binding to classic cell surface receptors [4] [3].

The following diagram illustrates the key signaling pathways and cellular processes influenced by this compound and Vesugen based on current research:

G Key Cellular Pathways of this compound and Vesugen cluster_this compound This compound (Glu-Asp-Arg) cluster_vesugen Vesugen (Lys-Glu-Asp) cluster_outcomes Reported Cellular Outcomes DNA DNA/Genome P1 Modulates Gene Expression DNA->P1 V1 Modulates Gene Expression DNA->V1 P2 Reduces Oxidative Stress ↓ ROS & Cell Mortality P1->P2 P3 Inhibits Apoptosis ↓ Caspase-3 P1->P3 P4 Enhances Neuroplasticity ↑ Dendritic Spines & LTP P1->P4 P5 Modulates Circadian Rhythm via Pineal Gland P1->P5 V2 Promotes Vascular Health ↑ Endothelial Proliferation V1->V2 V3 Stimulates Neurogenesis ↑ Neuronal Differentiation V1->V3 V4 Prevents Spine Loss ↑ Dendritic Spine Density V1->V4 V5 Modulates Metabolic Factors ↑ SIRT1 Activity V1->V5 O1 ↑ Cell Viability ↑ Cognitive Function O2 ↑ Vascular Integrity ↑ Metabolic Regulation

Research Implications and Future Directions

The experimental data positions these peptides for distinct research pathways:

  • This compound is a compelling candidate for neurocentric research, particularly for conditions involving oxidative stress, synaptic loss, and apoptosis, such as Alzheimer's disease, stroke, and circadian rhythm disorders [4] [1] [3].
  • Vesugen holds significant promise for vascular and systemic aging research. Its potential influence on endothelial function and SIRT1 makes it relevant for studies on atherosclerosis, metabolic syndrome, and age-related vascular decline [5] [2].

Future research should focus on elucidating their precise DNA-binding motifs, conducting long-term toxicity studies, and exploring potential synergistic effects when used in combination.

References

Pinealon research findings replication studies

Author: Smolecule Technical Support Team. Date: February 2026

Documented Research Findings on Pinealon

The following table summarizes the primary findings from studies on this compound. Much of this research originates from a specific scientific group, and independent replication is needed to confirm these effects.

Research Focus Area Key Findings Experimental Models Used
Cognitive Function & Learning Improved spatial orientation and learning ability in offspring; reduced learning time in primates [1] [2]. Rat offspring with prenatal hyperhomocysteinemia [2]; Macaques [1].
Neuroprotection & Dendritic Spines Prevented loss of dendritic spines (key structures for neural communication) in models of Alzheimer's and Huntington's disease [1] [3]. In vitro models of Alzheimer's and Huntington's disease; 5xFAD transgenic mice (Alzheimer's model) [3].
Oxidative Stress Reduced accumulation of Reactive Oxygen Species (ROS) and decreased necrotic cell death in neurons [1] [2]. Cerebellum neurons from rat pups; in vitro cell models [2].
Gene Expression Regulation Shown to interact with DNA promoter regions of genes involved in apoptosis (e.g., CASP3), antioxidant defense (SOD2), and Alzheimer's pathogenesis (APOE) [3]. Molecular modeling and docking studies; analysis in human neuroblastoma cells [3].
Traumatic Brain Injury (TBI) Improved memory and cognitive performance in a majority of patients with TBI [1] [3]. Human trial (72 subjects) [1] [3].

Comparison with Alternative Peptides

This compound belongs to a class of short, synthetic peptides being studied for neuroprotection. The table below compares it with other notable peptides.

Peptide Name Primary Proposed Mechanism & Research Focus Key Differentiating Factors
This compound Gene expression regulation; antioxidant; anti-apoptotic [4] [5]. Focus on epigenetic regulation and direct interaction with DNA to influence neuronal health and plasticity [4].
Epitalon Telomerase activation; regulation of melatonin synthesis and circadian rhythm [6] [4]. Primary research focus is on longevity via telomere lengthening and rejuvenating neuroendocrine function [6] [4].
Semax Neurotrophic regulation; modulation of neurotransmitters and brain-derived neurotrophic factor (BDNF) [7] [3]. Characterized as a nootropic with neuroprotective and antihypoxic effects; derived from an adrenocorticotropic hormone (ACTH) fragment [3].
Selank Anxiolytic (anti-anxiety) and nootropic effects via neurotransmitter modulation (GABA, serotonin, dopamine) [4] [7]. Primary research focus is on reducing anxiety and enhancing mental clarity, rather than direct cellular repair [4] [7].

Example Experimental Protocols from Literature

While a complete step-by-step protocol cannot be constructed, here are the key methodologies from two pivotal studies, which could serve as a basis for replication attempts.

Protocol for Alzheimer's Disease Model (In Vivo)

This study investigated the effects of this compound on dendritic spines in a mouse model of Alzheimer's disease [3].

  • Animal Model: 5xFAD transgenic mice (a model for aggressive amyloid pathology).
  • Peptide Administration:
    • Form: EDR peptide (this compound).
    • Route: Intraperitoneal injection.
    • Dosage: 400 μg/kg body weight.
    • Frequency: Daily administration.
    • Duration: From 2 to 4 months of age.
  • Control: Mice injected with a physiological solution (e.g., saline).
  • Key Outcome Measures:
    • Density and morphology of dendritic spines in the CA1 region of the hippocampus.
    • Measurement of Long-Term Potentiation (LTP), a cellular correlate of learning and memory.
Protocol for Prenatal Cognitive Impairment (In Vivo)

This study examined this compound's neuroprotective effects on rat offspring exposed to prenatal stress [2].

  • Animal Model: Pregnant Wistar rats with experimentally induced hyperhomocysteinemia (elevated homocysteine levels).
  • Peptide Administration:
    • Form: this compound.
    • Route: Intraperitoneal injection.
    • Dosage: 10 μg/kg body weight.
    • Timing: Administered to pregnant rats for 5 days prior to the methionine loading that induced hyperhomocysteinemia.
  • Key Outcome Measures (in offspring):
    • Behavioral: Spatial orientation and learning ability tested using the Morris water maze.
    • Cellular: Intracellular ROS levels and the number of necrotic neurons in the cerebellum, measured via flow cytometry.

Proposed Signaling Pathways and Workflow

Based on the described mechanisms of action, the following diagrams illustrate this compound's proposed neuroprotective pathways and a generalized experimental workflow.

G cluster_pathway Proposed Neuroprotective Pathways of this compound cluster_dna Epigenetic Regulation cluster_oxstress Oxidative Stress Response cluster_apoptosis Cell Death Regulation This compound This compound DNA Interaction with DNA Promoter Regions This compound->DNA  Enters Cell Antioxidant Enhances Antioxidant Defenses (e.g., SOD2) This compound->Antioxidant  Activates Caspase Regulates Apoptotic Proteins (e.g., Caspase-3) This compound->Caspase  Modulates GeneExp Altered Gene Expression DNA->GeneExp Modulates NeuroProt Reduces Neuronal Cell Death GeneExp->NeuroProt Contributes to ROS Reduces ROS Accumulation Antioxidant->ROS Leads to ROS->NeuroProt Contributes to Caspase->NeuroProt Leads to FinalEffect Improved Neuronal Health & Cognitive Function NeuroProt->FinalEffect

G Title Generalized In Vivo Experimental Workflow Step1 Animal Model Selection (e.g., 5xFAD Mice, Rat Offspring) Step2 Group Allocation (Treatment vs. Control) Step1->Step2 Step3 Peptide Administration (Defined Dose, Route, Duration) Step2->Step3 Step4 Conduct Behavioral Tests (e.g., Morris Water Maze) Step3->Step4 Step5 Tissue Collection & Analysis (e.g., Spine Density, ROS, Gene Expression) Step4->Step5 Step6 Data Analysis & Comparison (Statistical Testing vs. Control) Step5->Step6

Critical Considerations for Researchers

  • Regulatory Status: this compound is not an FDA-approved drug [1] [5]. It is a research chemical, and its use in humans is considered experimental.
  • Limited Clinical Data: The promising data comes almost exclusively from in vitro and animal studies. The translation of these findings to human treatments requires extensive clinical validation [1].
  • Source and Purity: Researchers should be aware that peptides sold online are often "research-grade" and may be of low purity, posing risks for experimental consistency and safety [1].

References

Pinealon: documented mechanisms and research applications

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key experimental findings and proposed mechanisms of action for Pinealon from available scientific literature [1].

Research Area / Proposed Mechanism Observed Effects / Hypotheses Key Experimental Models
Neuroprotection & Oxidative Stress Reduction in reactive oxygen species (ROS); decreased necrotic cell death; activation of innate antioxidant enzyme systems [1]. Prenatal and adult rat models; brain cortex cell cultures [1].
Cell Death & Survival Modulation of caspase-3 enzyme activity, potentially disrupting apoptosis; reported increase in cell viability under stress [1]. Models of ischemic stroke, myocardial infarction, and epidermal cell cultures [1].
Gene Expression & Signaling Proposed direct interaction with DNA to modulate gene expression; potential epigenetic regulation of genes related to serotonin synthesis and irisin levels [1]. HeLa cell studies; various rodent models [1].
Sleep & Circadian Rhythm Potential resetting of the pineal gland to baseline state; mitigation of sleep-wake cycle disruptions [1]. Studies on models of circadian rhythm disruption [1].

Experimental protocols in this compound research

For researchers designing studies, here are methodologies commonly cited in this compound literature [1]:

  • In Vitro Cell Viability and Oxidative Stress: HeLa cells or neuronal cell cultures are exposed to this compound, often under induced hypoxic or oxidative stress conditions. Assays measure ROS accumulation (e.g., using fluorescent dyes) and cell necrosis (e.g., via lactate dehydrogenase release). Proliferation is tracked with assays like MTT or BrdU [1].
  • In Vivo Neuroprotection: Rodent models (rats) are administered this compound via injection. Neuroprotective effects are evaluated in models of prenatal stress or induced ischemic stroke. Outcomes include behavioral tests (cognitive and motor coordination), histological examination of brain tissue for necrotic cells, and measurement of biochemical markers like caspase-3 [1].
  • Gene Expression Analysis: Techniques such as quantitative real-time PCR (qRT-PCR) and Western blot are used to measure changes in the expression of target genes (e.g., for irisin or tryptophan hydroxylase) following this compound exposure in cell cultures or tissue samples [1].
  • Mechanism of Action (Cellular Uptake): Fluorescence-labeled this compound is incubated with HeLa cells. Cellular localization is determined using confocal microscopy to observe penetration through cellular and nuclear membranes [1].

Visualizing this compound's multi-target mechanism

The diagram below synthesizes the key mechanisms of action attributed to this compound as reported in the research literature [1].

Research implications and future directions

The absence of documented combination studies means that potential synergistic, additive, or antagonistic effects between this compound and other peptides remain entirely unexplored in the current scientific record. This represents a significant gap and opportunity for original research.

  • Informed Combination Design: Future studies could rationally combine this compound with peptides that have complementary mechanisms. For instance, pairing its proposed neuroprotective and anti-apoptotic properties with the growth-promoting effects of other peptides might be investigated for neurodegenerative conditions.
  • Rigorous Testing Required: Any combination would require systematic evaluation to establish safety and efficacy profiles, starting with in vitro studies to rule out cytotoxicity before progressing to complex animal models.

How to proceed with your research

Given the current lack of data on this compound combinations, your research efforts would be breaking new ground. Here are steps you might consider:

  • Investigate Complementary Mechanisms: The most promising combinations will likely involve peptides that target different points in a shared pathway or address multiple aspects of a complex disease. The mechanisms in the table and diagram above can serve as a starting point for identifying potential partners.
  • Consult Broader Peptide Resources: For a wider context on therapeutic peptide development, including discovery and modification technologies, high-quality reviews are available in journals like Signal Transduction and Targeted Therapy [2].
  • Design Robust Experiments: Employ the experimental protocols summarized earlier as a template. A well-designed study would need to include groups for each peptide alone, the combination, and appropriate controls to clearly identify any interactive effects.

References

×

XLogP3

-6.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

418.18121181 g/mol

Monoisotopic Mass

418.18121181 g/mol

Heavy Atom Count

29

Wikipedia

Pinealon

Dates

Last modified: 08-10-2024

Explore Compound Types